2,3,2'',3''-Tetrahydroochnaflavone
Description
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2/t24-,25-/m0/s1 |
InChI Key |
XEODGBSMXJKQNI-DQEYMECFSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,2'',3''-Tetrahydroochnaflavone (B12323119) is a naturally occurring biflavonoid that has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and analgesic properties. This document provides a comprehensive technical overview of its chemical characteristics, a plausible synthetic route, and a summary of its known biological effects. Detailed, standardized experimental protocols for evaluating its activities are presented, alongside a discussion of its proposed mechanisms of action, focusing on the inhibition of key inflammatory pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Chemical Properties and Structure
This compound is classified as a biflavonoid, specifically a flavanone (B1672756) dimer. Its molecular structure consists of two flavanone units, naringenin (B18129) and eriodictyol, linked by an ether bond.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C30H22O10 |
| Molecular Weight | 542.49 g/mol |
| CAS Number | 678138-59-5 |
| Natural Sources | Leaves of Quintinia acutifolia[1] |
| Appearance | Not explicitly reported, likely a solid |
| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO and ethanol |
Synthesis
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic route for this compound, adapted from the synthesis of its permethyl ether derivative.
Figure 1: Proposed synthetic workflow for this compound.
Representative Experimental Protocol for a Key Step (Cyclization)
The following protocol is adapted from the synthesis of the permethyl ether of this compound and represents a plausible method for the cyclization step.[4][5][8]
-
Reaction Setup: To a solution of the ether-linked dimeric chalcone (1 equivalent) in absolute ethanol, add a catalytic amount of oxalic acid (e.g., 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require up to 72 hours for completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the final product.
Biological Activities and Quantitative Data
This compound has been reported to exhibit cytotoxic, anti-inflammatory, and analgesic activities.
Cytotoxic Activity
The compound has shown cytotoxic effects against P388 murine lymphocytic leukemia cells.[7][9]
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | IC50 Value | Reference |
| P388 murine lymphocytic leukemia | Not specified, likely MTT or similar viability assay | 8.2 µg/mL | [9] |
Anti-inflammatory and Analgesic Activities
While dose-dependent anti-inflammatory and analgesic activities have been reported for a biflavonoid isolated from Camellia oleifera with a similar mechanism, specific quantitative data for this compound is not extensively detailed in the available literature.[3] The tables below are structured to show how such data would typically be presented.
Table 3: Representative Data Presentation for Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | Data not available | 0% |
| This compound | Dose 1 | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | 10 | Data not available | Data not available |
Table 4: Representative Data Presentation for Analgesic Activity (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Latency to Response (s) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle Control | - | Data not available | 0% |
| This compound | Dose 1 | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available |
| Positive Control (e.g., Morphine) | 5 | Data not available | Data not available |
Experimental Protocols
The following are detailed, standardized protocols that can be employed to evaluate the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Seed P388 cells in a 96-well plate at a density of 1 x 10^4 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating in vivo acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): vehicle control, positive control (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Hot Plate Test in Mice
This method is used to assess the central analgesic activity of a compound.
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-10) as described for the paw edema model, with a positive control such as morphine (5 mg/kg, i.p.).
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or controls.
-
Post-treatment Latency: Measure the reaction time at 30, 60, 90, and 120 minutes after administration.
-
Data Analysis: Calculate the percentage increase in latency time for each group compared to the baseline.
Proposed Mechanism of Action
The anti-inflammatory and analgesic effects of many biflavonoids are attributed to their ability to interfere with inflammatory signaling pathways. For this compound, a plausible mechanism involves the inhibition of prostaglandin (B15479496) and bradykinin (B550075) synthesis.[3]
Inhibition of Prostaglandin Synthesis
Prostaglandins, particularly PGE2, are key mediators of inflammation and pain. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. It is hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing prostaglandin production.
Figure 2: Proposed inhibition of the prostaglandin synthesis pathway.
Modulation of the Bradykinin Signaling Pathway
Bradykinin is a potent inflammatory mediator that acts through its receptors (B1 and B2) to induce pain and inflammation. By inhibiting the synthesis or action of bradykinin, this compound could exert its anti-inflammatory and analgesic effects.
Figure 3: Proposed modulation of the bradykinin signaling pathway.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic, anti-inflammatory, and analgesic potential. This guide provides a comprehensive summary of the current knowledge on this compound, including its synthesis and biological evaluation. While further research is needed to elucidate its precise mechanisms of action and to obtain more extensive quantitative data on its biological activities, the information presented here serves as a valuable starting point for future investigations into its therapeutic applications. The provided experimental protocols offer standardized methodologies for researchers to further explore the pharmacological profile of this and other related biflavonoids.
References
- 1. Ether-linked biflavonoids from Quintinia acutifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone. This document details the known plant sources of this compound, presents quantitative data on its cytotoxic activity, and provides detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, potential signaling pathways modulated by this class of compounds are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring biflavonoid characterized by an ether linkage between two flavanone (B1672756) moieties. Biflavonoids, a class of polyphenolic compounds, are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structural features of this compound have garnered interest within the scientific community for its potential as a lead compound in drug discovery programs. This guide focuses on the natural origins of this specific biflavonoid, providing a technical foundation for its further investigation and development.
Natural Sources
This compound has been isolated from a select number of plant species, primarily within the Ochnaceae and Grossulariaceae families. The known natural sources are detailed in Table 1.
| Family | Genus | Species | Plant Part | Reference |
| Grossulariaceae | Quintinia | acutifolia | Leaves | [1] |
| Ochnaceae | Ochna | spp. | Leaves, Stem Bark | [2] |
While the compound is a known constituent of the Ochna genus, the most detailed report of its isolation and cytotoxic activity comes from the New Zealand tree, Quintinia acutifolia[1]. Research on various Ochna species has led to the isolation of a wide array of biflavonoids, suggesting that other species within this genus may also serve as potential sources of this compound[3].
Quantitative Data
The primary quantitative data available for this compound pertains to its cytotoxic activity against murine lymphocytic leukemia cells (P388).
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |
| This compound | P388 murine lymphocytic leukemia | Not Specified | IC₅₀ | 8.2 µg/mL | [1] |
Note: Specific yield data for the isolation of this compound from its natural sources is not explicitly detailed in the reviewed literature. The isolation of related biflavonoids from other sources suggests that yields can vary significantly based on the plant material and extraction methodology.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and cytotoxicity assessment of this compound, based on established protocols for biflavonoids.
Extraction and Isolation of this compound
The following protocol is a representative procedure for the extraction and isolation of biflavonoids from plant material, adapted from methodologies used for Ochna and Quintinia species.
4.1.1. Plant Material and Extraction
-
Collection and Preparation: Collect fresh leaves of Quintinia acutifolia or a relevant Ochna species. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight. Once fully dried, grind the material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a solvent system such as methanol (B129727)/dichloromethane (1:1 v/v) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (mL:g).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
4.1.2. Chromatographic Purification
-
Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents. Subsequently, partition the methanol-water phase against ethyl acetate (B1210297). The ethyl acetate fraction is expected to contain the biflavonoids.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.
-
Preparative HPLC: The final purification of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.
Workflow for Extraction and Isolation
References
A Technical Guide on the Isolation of 2,3,2'',3''-Tetrahydroochnaflavone from Quintinia acutifolia
This technical guide provides an in-depth overview of the isolation of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone from the leaves of the New Zealand tree, Quintinia acutifolia. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a summary of the compound's biological activity, a generalized experimental protocol for its isolation, and the necessary visualizations to comprehend the process.
It is important to note that while this guide is comprehensive, the detailed experimental protocols are based on established methodologies for flavonoid isolation, as the full text of the primary research article by Ariyasena et al. (2004) was not accessible. The core findings from the abstract of this pivotal paper form the basis of the information presented.
Biological Activity of this compound
This compound has been identified as a compound of interest due to its cytotoxic effects. Research has shown its activity against P388 murine lymphocytic leukemia cells, indicating its potential as an antineoplastic agent.[1]
Table 1: Cytotoxicity Data
| Compound | Cell Line | Biological Activity | IC50 Value |
| This compound | P388 murine lymphocytic leukemia | Cytotoxicity | 8.2 µg/mL |
Generalized Experimental Protocol for Isolation
The isolation of this compound from Quintinia acutifolia involves a multi-step process common in phytochemistry, beginning with the collection and preparation of the plant material, followed by extraction, and culminating in the purification of the target compound.
1. Plant Material Preparation:
-
The leaves of Quintinia acutifolia are collected and subsequently dried.
-
The dried leaves are then ground into a coarse powder to maximize the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered leaf material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for the extraction of flavonoids.[2]
-
The mixture is typically stirred or sonicated for a period to ensure thorough extraction of the plant's chemical constituents.
-
Following extraction, the mixture is filtered to separate the solid plant material from the liquid extract. The solvent is then evaporated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is then subjected to a series of chromatographic techniques to isolate the desired biflavonoid.
-
Column Chromatography: The crude extract is often first separated using column chromatography, with silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) is used to elute different fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC. A C18 column is commonly employed for the separation of flavonoids.
4. Structure Elucidation:
-
The definitive identification of the isolated compound as this compound is achieved through various spectroscopic methods. These include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.
-
UV-Vis and IR Spectroscopy: To provide additional structural information.
-
Visualizations
The following diagrams illustrate the generalized workflow for the isolation process and a conceptual representation of the compound's cytotoxic activity.
Caption: A generalized workflow for the isolation of this compound.
Caption: The cytotoxic effect on P388 leukemia cells.
References
Chemical and physical properties of 2,3,2'',3''-Tetrahydroochnaflavone
A Technical Guide to 2,3,2'',3''-Tetrahydroochnaflavone: Chemical, Physical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of its known chemical and physical properties, details on its biological activity, and outlines relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Chemical and Physical Properties
This compound is classified as a biflavonoid, a class of compounds characterized by the linkage of two flavonoid moieties.[1] Its structure consists of a naringenin (B18129) and an eriodictyol (B191197) unit.[2] First isolated from the New Zealand tree Quintinia acutifolia, this compound presents as a yellow powder.[3][4] While a specific melting point has not been detailed in available literature, its physical and chemical characteristics are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one | [5] |
| CAS Number | 678138-59-5 | [3][5][6][7] |
| Molecular Formula | C₃₀H₂₂O₁₀ | [3][5][6] |
| Molecular Weight | 542.5 g/mol | [3][5][6] |
| Physical Description | Yellow powder | [3] |
| Purity | ≥98% | [3][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
1.1. Spectroscopic Data
Biological Activity and Potential Signaling Pathways
The primary biological activity reported for this compound is its cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC₅₀ of 8.2 µg/mL.[4][10] This finding suggests potential anti-cancer applications for this biflavonoid.
While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the broader class of flavonoids and biflavonoids are known to exert their anti-cancer effects through various mechanisms.[11] Commonly implicated pathways include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling cascades, which are crucial regulators of cell proliferation, survival, and apoptosis.[12][13] It is plausible that this compound shares these mechanisms of action.
2.1. Postulated Anti-Cancer Signaling Pathways
Based on the known activities of related biflavonoids, the following signaling pathways are likely targets for this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Flavonoids as Anticancer Agents: Targeting the HIF-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. 5,7,2’,6’- Tetrahydroxyflavone affects the progression of ovarian cancer via hsa-miR-495-3p-ACTB/HSP90AA1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway | springermedizin.de [springermedizin.de]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS :678138-59-5 2,3,2",3"-Tetrahydroochnaflavone-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]
Preliminary Biological Activity of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has been isolated from plant species such as Quintinia acutifolia. As a member of the flavonoid family, a class of polyphenolic secondary metabolites, it is of significant interest to the scientific community for its potential therapeutic applications. Biflavonoids, consisting of two flavonoid units linked together, are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides a summary of the currently available data on the preliminary biological activity of this compound, details relevant experimental methodologies, and illustrates associated cellular signaling pathways.
Quantitative Data on Biological Activity
The primary reported biological activity of this compound is its cytotoxicity against murine leukemia cells. The available quantitative data is summarized in the table below.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | P388 murine lymphocytic leukemia | IC₅₀ | 8.2 µg/mL | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not extensively published. However, based on standard methodologies for the reported activities, the following protocols can be considered representative.
Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.
1. Cell Culture and Seeding:
-
P388 murine lymphocytic leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment and growth.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. Control wells receive medium with DMSO at the same concentration used for the test compound.
3. Incubation and Assay:
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
Following incubation, the MTT reagent is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Potential Biological Activities and Associated Methodologies
While specific data for this compound is limited, biflavonoids as a class are known for their anti-inflammatory and antioxidant activities. The following are standard assays used to evaluate these properties.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Inflammation is induced by adding LPS to the wells, and the plates are incubated for 24 hours.
2. Nitrite (B80452) Measurement:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature.
-
The absorbance is measured at 540 nm.
3. Data Analysis:
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
1. Reaction Mixture:
-
Different concentrations of this compound are added to a solution of DPPH in a suitable solvent like methanol.
2. Incubation and Measurement:
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated.
-
An IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Biflavonoids often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are likely to be influenced by this compound, based on the known activities of related compounds.
Conclusion and Future Directions
The preliminary data indicates that this compound possesses cytotoxic activity against the P388 murine lymphocytic leukemia cell line. Based on the known biological activities of the broader class of biflavonoids, it is plausible that this compound also exhibits anti-inflammatory and antioxidant properties. However, further comprehensive studies are required to fully elucidate its biological activity profile. Future research should focus on:
-
Confirming and expanding the cytotoxicity studies across a wider range of cancer cell lines.
-
Conducting in-depth in vitro and in vivo studies to quantify its anti-inflammatory and antioxidant effects.
-
Investigating the specific molecular mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK.
-
Elucidating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.
The information presented in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound as a promising natural product for further investigation.
References
- 1. 2,3,2'',3'' tetrahydroochnaflavone — TargetMol Chemicals [targetmol.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions | E3S Web of Conferences [e3s-conferences.org]
2,3,2'',3''-Tetrahydroochnaflavone CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone, consolidating its chemical identity, biological activity, and available experimental methodologies. The information is tailored for professionals in research and drug development, with a focus on presenting precise data and actionable protocols.
Core Chemical Identifiers and Properties
This compound is a naturally occurring biflavonoid. Key chemical identifiers and properties are summarized in the table below for quick reference.
| Identifier Type | Data | Source |
| CAS Number | 678138-59-5 | [1][2][3] |
| Molecular Formula | C30H22O10 | [2][3] |
| Molecular Weight | 542.5 g/mol | [2][3] |
| Synonym | (S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one | [3] |
| Natural Sources | Quintinia acutifolia, Lonicera maackii | [4][5] |
| Appearance | Yellow powder | [5] |
Biological Activity and Cytotoxicity
This compound has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells. This activity highlights its potential as a scaffold for the development of novel anticancer agents.
| Cell Line | Activity | Value | Source |
| P388 murine lymphocytic leukemia | Cytotoxicity (IC50) | 8.2 µg/mL | [4] |
Experimental Protocols
This section details the available experimental protocols for the synthesis and cytotoxicity assessment of this compound.
Total Synthesis of (±)-2,3,2″,3″-Tetrahydroochnaflavone
The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone was achieved by Zhang and colleagues in 2015. The key steps involve the formation of a diaryl ether and the subsequent cyclization of an ether-linked bichalcone to construct the dihydroflavone moieties. While the full, detailed protocol is available in the original publication, a general workflow is outlined below.
Synthesis workflow for (±)-2,3,2″,3″-Tetrahydroochnaflavone.
Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells
The cytotoxic activity of this compound was determined using a standard in vitro assay with P388 murine lymphocytic leukemia cells. The original study reporting this activity provides the basis for the following generalized protocol.
1. Cell Culture:
-
P388 murine lymphocytic leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
P388 cells are seeded into 96-well plates at a predetermined density.
-
The cells are exposed to various concentrations of this compound.
-
A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
4. Viability Assessment:
-
Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay.
-
The absorbance is measured using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
General workflow for the cytotoxicity assay.
Putative Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the broader class of biflavonoids is known to influence several key cellular signaling cascades implicated in cancer progression. Based on the activity of structurally related compounds, it is plausible that this compound may exert its cytotoxic effects through the modulation of pathways such as PI3K/Akt and NF-κB.
Recent research on the related compound ochnaflavone (B1238491) has indicated its involvement in the PI3K/Akt and NF-κB signaling pathways in the context of neuroinflammation and neuronal apoptosis. These pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.
Hypothesized signaling pathways affected by this compound.
Further investigation is warranted to elucidate the precise molecular mechanisms and specific signaling pathways targeted by this compound in cancer cells. This will be crucial for its further development as a potential therapeutic agent.
References
- 1. In vitro Cytotoxic Activity of Biflavonoid against P388 Murine Lymphocytic Leukemia Cells -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]
- 2. 2,3,2'',3'' tetrahydroochnaflavone — TargetMol Chemicals [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Cytotoxicity Screening of 2,3,2'',3''-Tetrahydroochnaflavone Against Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest in pharmacology and drug discovery for their diverse therapeutic properties.[1][2] These molecules, consisting of two flavonoid units linked together, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and notably, antitumor and cytotoxic effects.[1][2] 2,3,2'',3''-Tetrahydroochnaflavone is a rare biflavonoid that has been isolated from members of the Ochnaceae family.[3]
Initial studies have demonstrated that this compound possesses potent cytotoxic activity against a variety of human cancer cell lines, marking it as a compound of interest for further investigation as a potential anticancer agent.[1][3] This technical guide provides a comprehensive overview of the foundational experiments required for the initial cytotoxicity screening of this compound. It offers detailed protocols for key assays, a framework for data presentation, and a discussion of potential mechanisms of action based on the activities of related biflavonoids. The objective is to equip researchers with the necessary methodologies to systematically evaluate the anticancer potential of this compound.
Overall Experimental Workflow
The initial screening of a novel compound for anticancer activity follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies. The workflow ensures that promising compounds are efficiently identified and characterized. This process begins with preparing the compound and culturing the selected cancer cell lines, followed by treatment and subsequent viability assays to determine the cytotoxic potency. Based on these initial results, further assays are conducted to explore the underlying mechanisms, such as apoptosis and cell cycle arrest.
Experimental Protocols
The following sections provide detailed methodologies for the core experiments involved in the initial screening phase.
Cell Lines and Culture Maintenance
A panel of human cancer cell lines should be used to assess the breadth of cytotoxic activity. Based on preliminary reports for related compounds, the following cell lines are recommended:
-
HT-29: Human colorectal adenocarcinoma
-
NCI-H460: Human non-small cell lung cancer
-
MCF-7: Human breast adenocarcinoma
-
OVCAR-3: Human ovarian adenocarcinoma
-
RXF-393: Human renal cell carcinoma
Protocol:
-
Media Preparation: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency. Detach adherent cells using a 0.25% Trypsin-EDTA solution, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry
To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining can be employed, followed by flow cytometry analysis.[4]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 to 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]
Cell Cycle Analysis
Cell cycle analysis is performed to determine if the compound induces cell cycle arrest.[5] This is typically done by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[6]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Data Presentation and Expected Results
Cytotoxicity Profile (IC50 Values)
The primary quantitative output of the initial screening is the IC50 value for each cell line. Data should be compiled into a clear, comparative table. While specific values for this compound require experimental determination, literature reports its potent activity.[3] The table below illustrates how to present such data.
Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] |
| NCI-H460 | Non-Small Cell Lung Cancer | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| OVCAR-3 | Ovarian Adenocarcinoma | [Experimental Value] |
| RXF-393 | Renal Cell Carcinoma | [Experimental Value] |
| Note: Values are placeholders and must be determined experimentally. |
Induction of Apoptosis
Treatment with this compound is expected to show a dose-dependent increase in the percentage of cells in early and late apoptosis compared to the untreated control. This would suggest that the compound's cytotoxic effect is mediated, at least in part, through the induction of programmed cell death.
Cell Cycle Arrest
Analysis of the cell cycle may reveal an accumulation of cells in a specific phase. For instance, the related biflavonoid ochnaflavone (B1238491) has been shown to arrest cell cycle progression in the G2/M phase in HCT-15 colon cancer cells.[5] A similar effect might be observed for this compound, indicated by a significant increase in the G2/M population and a corresponding decrease in the G0/G1 population.
Potential Signaling Pathways
While the precise mechanisms for this compound are yet to be fully elucidated, the activity of other biflavonoids suggests potential pathways that may be involved.
Apoptosis Induction Pathway
Many natural compounds, including flavonoids, induce apoptosis through the intrinsic (mitochondrial) pathway.[7] This involves mitochondrial stress, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3.[7]
Cell Cycle Regulation Pathway
Cell cycle arrest, particularly at the G2/M checkpoint, is often regulated by the activity of cyclin-dependent kinases (CDKs). Ochnaflavone has been shown to downregulate cyclins and CDKs.[8] Inhibition of the CDK1/Cyclin B1 complex, a key regulator of the G2/M transition, is a plausible mechanism.
Conclusion and Future Directions
The initial screening process outlined in this guide provides a robust framework for evaluating the anticancer potential of this compound. By quantifying its cytotoxicity across a panel of cancer cell lines and performing initial mechanistic assays for apoptosis and cell cycle arrest, researchers can build a strong foundation for its further development.
Positive results from this screening phase would warrant more advanced studies, including:
-
Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2 family proteins, caspases, cyclins, CDKs).
-
Investigation into other potential mechanisms of cell death, such as autophagy.[1]
-
In vivo studies using animal models to assess efficacy and toxicity.
-
Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.
Through this systematic approach, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly and efficiently explored.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Theaflavin promoted apoptosis in nasopharyngeal carcinoma unexpectedly via inducing autophagy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ochnaflavone inhibits TNF-alpha-induced human VSMC proliferation via regulation of cell cycle, ERK1/2, and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Naturally Occurring Biflavonoids: From Phytochemistry to Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids are a fascinating and structurally diverse class of plant secondary metabolites formed by the dimerization of two flavonoid units.[1] Since the isolation of the first biflavonoid, ginkgetin (B1671510), in 1929, over a hundred different biflavonoids have been identified from various plant sources.[2] These natural compounds have garnered significant attention in the scientific community due to their wide array of promising pharmacological activities. This technical guide provides an in-depth review of the current literature on naturally occurring biflavonoids, with a focus on their classification, natural sources, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Classification and Structural Diversity
Biflavonoids are characterized by the linkage of two monoflavonoid moieties through a C-C or a C-O-C bond.[1] They can be broadly classified into several groups based on the nature of the constituent flavonoid units and the position of the linkage. The most common types are dimers of flavones, flavanones, and isoflavones.[3] Structurally, they are polyphenolic compounds where two identical or non-identical flavonoid units are joined in either a symmetrical or unsymmetrical manner.[4] The vast structural diversity arises from the different types of flavonoid monomers involved and the various possible linkage positions between them.[5]
Natural Sources of Biflavonoids
Biflavonoids are found in a limited number of plant species, primarily in gymnosperms, but also in some angiosperms, ferns, and mosses.[1][3] Plants from families such as Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae are particularly rich sources, accounting for about half of all known biflavonoids.[6] Notable plant sources that have been extensively studied for their biflavonoid content include Ginkgo biloba, which contains biflavonoids like ginkgetin and bilobetin (B1667069), and various species of Rhus and Garcinia, from which compounds such as amentoflavone, robustaflavone (B1679496), and morelloflavone (B191904) have been isolated.[7] The presence of biflavonoids is often linked to the traditional medicinal uses of these plants.[4]
Biological and Pharmacological Activities
Biflavonoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their activities are often reported to be more potent than their monomeric flavonoid counterparts.[8] The major pharmacological effects are detailed below.
Antiviral Activity
Several biflavonoids have demonstrated significant antiviral properties against a range of viruses.[2] For instance, robustaflavone has shown strong inhibitory effects against influenza A and B viruses.[7] Amentoflavone and agathisflavone (B1666641) also exhibit significant activity against these influenza strains.[7] Furthermore, some biflavonoids have been found to be active against herpes simplex virus (HSV-1 and HSV-2) and human immunodeficiency virus (HIV).[7][9] Morelloflavone, for example, has shown significant anti-HIV-1 activity.[9] The antiviral mechanism of some biflavonoids involves the inhibition of viral enzymes like reverse transcriptase.[9]
Table 1: Antiviral Activity of Selected Biflavonoids
| Biflavonoid | Virus | Assay | EC50 / IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Robustaflavone | Influenza A | CPE Inhibition | 2.0 | 16 | [7] |
| Robustaflavone | Influenza B | CPE Inhibition | 0.2 | 454 | [7] |
| Amentoflavone | Influenza A (H1N1) | CPE Inhibition | 3.1 | 7.1 | [2] |
| Amentoflavone | Influenza A (H3N2) | CPE Inhibition | 4.3 | >23 | [10] |
| Amentoflavone | HSV-1 | 17.9 | >5.6 | [7] | |
| Amentoflavone | HSV-2 | 48.0 | >2.1 | [7] | |
| Agathisflavone | Influenza A | Neutral Red | - | >18 | [10] |
| Rhusflavanone | Influenza B | - | 9.3 | [2] | |
| Rhusflavanone | Measles | - | 8 | [2] | |
| Rhusflavanone | HSV-2 | - | >6.4 | [7] | |
| Succedaneaflavanone | Influenza B | - | 15 | [2] | |
| Morelloflavone | HIV-1 | 6.9 µM | ~10 | [9] | |
| Hinokiflavone | HIV-1 RT | 65 µM | - | [9] | |
| Robustaflavone | HIV-1 RT | 65 µM | - | [9] |
Anticancer Activity
The anticancer potential of biflavonoids has been extensively investigated.[3] They have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, lung, and cervical cancer.[3] For example, bilobetin and isoginkgetin (B1672240), isolated from Ginkgo biloba, exhibited significant anti-proliferative activities against HeLa cells in a dose- and time-dependent manner. The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell invasion.[3] Some biflavonoids can modulate key signaling pathways involved in cancer progression, such as the Bcl-2/Bax pathway, leading to the activation of caspases and subsequent apoptotic cell death.[3]
Table 2: Anticancer Activity of Selected Biflavonoids
| Biflavonoid | Cancer Cell Line | Assay | IC50 (µM) | Mechanism of Action | Reference |
| Bilobetin | HeLa (Cervical) | MTT | - | G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation, Bcl-2 inhibition | [11] |
| Isoginkgetin | HeLa (Cervical) | MTT | 8.38 | G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation | [11] |
| Isoginkgetin | HepG2 (Liver) | MTT | 42.95 | - | |
| Amentoflavone | MCF-7 (Breast) | MTT | 25 | - | |
| Amentoflavone | MDA-MB-231 (Breast) | MTT | 12.7 | - | |
| 7,7″-di-O-methylamentoflavone | A549 (Lung) | LDH | 16.14 | - | |
| Biflavonoid Mix (from S. doederleinii) | A549 (NSCLC) | - | 2.3 - 8.4 | Apoptosis induction, Cell cycle arrest, XIAP and survivin suppression | [12] |
Anti-inflammatory Activity
Many biflavonoids possess potent anti-inflammatory properties.[13] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[14] For instance, certain synthetic C-C biflavonoids have shown considerable inhibition of COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production.[15] The anti-inflammatory effects of some biflavonoids are also attributed to their ability to regulate pro-inflammatory gene expression, often through the modulation of the NF-κB signaling pathway.[14][16] Amentoflavone, for example, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[17]
Table 3: Anti-inflammatory Activity of Selected Biflavonoids
| Biflavonoid | Target/Assay | IC50 | Mechanism | Reference |
| Synthetic Biflavonoid 'e' (6-6 linkage) | PGE2 production (COX-2 mediated) | 3.7 µM | COX-2 inhibition | |
| Ginkgetin | PGE2 production (COX-2 mediated) | 8.2–20.7 µM | COX-2 inhibition | |
| Amentoflavone | NLRP3 inflammasome | - | Inhibition of activation | [17] |
| Morelloflavone | Human secretory phospholipase A2 | - | Inhibition | [16] |
| Bimolecular Kaempferol | Carrageenin-induced paw oedema | - | Inhibition of bradykinin (B550075) and prostaglandin synthesis | [18] |
Neuroprotective Effects
Emerging evidence suggests that biflavonoids may have significant neuroprotective potential.[19] Amentoflavone, ginkgetin, and isoginkgetin have demonstrated strong neuroprotection against oxidative stress and amyloid-beta-induced cytotoxicity in neuronal cells.[19] These findings suggest their therapeutic potential for neurodegenerative diseases like Alzheimer's and ischemic stroke.[19] The neuroprotective mechanisms of biflavonoids are thought to involve the direct blockade of cell death cascades rather than just their antioxidant activity.[20] Ginkgetin, for instance, has been shown to protect neuronal cells from glutamate-induced oxidative damage by preserving antioxidant enzyme activities and inhibiting ERK1/2 activation.[20]
Key Signaling Pathways Modulated by Biflavonoids
The diverse biological activities of biflavonoids are a result of their interaction with multiple cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines and pathogens, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several biflavonoids, such as amentoflavone, have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[16]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[18] In mammals, the main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[18] These kinases are activated in a tiered cascade, where a MAPKKK activates a MAPKK, which in turn activates a MAPK. Biflavonoids can modulate MAPK signaling, which contributes to their neuroprotective and anticancer effects. For example, ginkgetin has been shown to inhibit ERK1/2 activation as part of its neuroprotective mechanism.[20]
Bcl-2 Family and Apoptosis Pathway
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[3] Biflavonoids like bilobetin can induce apoptosis by upregulating Bax and downregulating Bcl-2 expression.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly cited in the study of biflavonoids.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the biflavonoid for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the biflavonoid for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line
-
Virus stock
-
96-well plates
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the biflavonoid to the wells.
-
Virus Infection: Infect the cells with a pre-titered amount of virus that causes complete CPE within a specific timeframe. Include cell control (no virus) and virus control (no compound) wells.
-
Incubation: Incubate the plate until CPE is complete in the virus control wells.
-
Staining: Remove the medium, fix the cells, and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance to quantify cell viability.
-
Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 value.
Conclusion
Naturally occurring biflavonoids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated antiviral, anticancer, anti-inflammatory, and neuroprotective properties, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of the current state of knowledge on biflavonoids, including their classification, sources, biological activities, and the experimental methodologies used to evaluate them. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further exploration into the therapeutic applications of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 11. kumc.edu [kumc.edu]
- 12. cusabio.com [cusabio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 18. MAPK signaling pathway | Abcam [abcam.com]
- 19. pblassaysci.com [pblassaysci.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its molecular structure and stereochemistry, consolidating available data for researchers in medicinal chemistry, natural product chemistry, and drug development. This document details the structural elucidation, stereochemical configuration, and the experimental methodologies employed in these determinations. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound belongs to the biflavonoid class of polyphenolic compounds, which are characterized by two flavonoid moieties linked together. Specifically, it is composed of a naringenin (B18129) and an eriodictyol (B191197) unit connected by a diaryl ether linkage.[1] The presence of four chiral centers dictates a complex stereochemistry, making the determination of the absolute configuration of the naturally occurring isomers crucial for understanding its biological activity and for potential synthetic endeavors. This guide will delve into the specifics of its molecular architecture and three-dimensional arrangement. The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone has been successfully completed.[2]
Molecular Structure
The fundamental structure of this compound consists of two flavanone (B1672756) units. The molecular formula is C30H22O10, with a corresponding molecular weight of approximately 542.49 g/mol .
Core Scaffold
The core structure is a biflavonoid where the two flavanone units, naringenin and eriodictyol, are connected via a C-O-C ether bond. The linkage extends from the B-ring of one flavonoid unit to the B-ring of the second unit.
Functional Groups
The molecule possesses multiple hydroxyl groups on the aromatic rings, contributing to its polyphenolic nature. The presence of ketone functionalities and ether linkages are also characteristic features of its structure.
Stereochemistry
The stereochemistry of this compound is defined by four chiral centers located at the C-2, C-3, C-2'', and C-3'' positions of the two flavanone units. The spatial arrangement of the substituents at these centers gives rise to multiple possible stereoisomers. While the synthesis of the racemic mixture, denoted as (±)-2,3,2'',3''-tetrahydroochnaflavone, has been reported, the absolute configuration of the naturally occurring product is of primary interest for biological studies.
Chiral Centers
The four stereogenic centers are:
-
C-2 and C-3 on the first flavanone unit.
-
C-2'' and C-3'' on the second flavanone unit.
The determination of the absolute configuration (R/S notation) at each of these centers is essential for a complete stereochemical description. For similar biflavonoids, the absolute stereochemistry for chiral carbons at C-2 and C-3 was established by CD spectrometry combined with quantum chemical calculations.[2]
Experimental Data
The structural and stereochemical elucidation of this compound relies on a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Summary of Spectroscopic Data for Structural Elucidation
| Technique | Data Obtained | Relevance |
| 1D NMR (¹H, ¹³C) | Chemical shifts (δ), Coupling constants (J) | Provides information on the connectivity of atoms and the relative stereochemistry of protons. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Confirms the carbon skeleton and the placement of substituents. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass | Determines the elemental composition and molecular formula. |
| Circular Dichroism (CD) Spectroscopy | Cotton effects (Δε) | Provides information about the absolute configuration of chiral centers. |
| X-ray Crystallography | 3D atomic coordinates | Provides the most definitive determination of both molecular structure and absolute stereochemistry. (No data currently available for this specific molecule). |
Experimental Protocols
The determination of the molecular structure and, particularly, the absolute stereochemistry of complex natural products like this compound involves sophisticated experimental procedures.
Isolation from Natural Sources
This compound has been isolated from the New Zealand tree Quintinia acutifolia.[1] The general workflow for the isolation of such a compound is outlined below.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Biflavonoids in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biflavonoids are a unique class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. These complex molecules exhibit a wide array of promising pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of biflavonoids in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for their study.
Biflavonoids are classified based on the linkage between the two flavonoid moieties, which can be a direct C-C bond or a C-O-C ether linkage.[1] The biosynthesis of these intricate structures originates from the well-established general phenylpropanoid and flavonoid pathways, culminating in a crucial oxidative coupling step that dimerizes the flavonoid monomers.[1][2] Subsequent tailoring reactions, primarily methylation, further diversify the biflavonoid landscape within a plant.[3]
The Core Biosynthetic Pathway
The formation of biflavonoids is a multi-step process that begins with the synthesis of flavonoid monomers.
Phenylpropanoid and Flavonoid Biosynthesis: The Monomer Foundation
The journey to biflavonoids starts with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL) leads to the formation of p-coumaroyl-CoA.[1][2][4] This activated molecule then serves as a key precursor for the flavonoid pathway.
Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold.[1][2][4] Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone, such as naringenin (B18129).[1][2][4] Naringenin is a critical branch-point intermediate that can be further processed by various enzymes to yield different classes of flavonoids, including flavones, which are the direct precursors for many common biflavonoids.[1][2] For instance, flavone (B191248) synthase (FNS) introduces a double bond in the C-ring of naringenin to form apigenin (B1666066), a common monomeric unit of biflavonoids.[1][2]
The Dimerization Step: Oxidative Coupling of Flavonoid Monomers
The defining step in biflavonoid biosynthesis is the oxidative coupling of two flavonoid monomers. This reaction is catalyzed by specific enzymes that facilitate the formation of a C-C or C-O-C linkage between the two units.
A significant breakthrough in understanding this crucial step was the identification of a gymnosperm-specific cytochrome P450 enzyme, GbCYP90J6 , from Ginkgo biloba. This enzyme has been shown to catalyze the intermolecular C-C bond formation between two molecules of apigenin to produce amentoflavone (B1664850), a widely distributed biflavonoid.[5][6] This discovery points to the CYP90J subfamily of cytochrome P450s as key players in biflavonoid synthesis in gymnosperms.[5][6] While the precise enzymatic machinery in other plant families is still under investigation, it is hypothesized that other cytochrome P450s or peroxidases may perform similar functions.
Caption: Core biosynthetic pathway of amentoflavone.
Tailoring Reactions: Diversification of the Biflavonoid Scaffold
Following the initial dimerization, the basic biflavonoid skeleton can undergo a series of modifications, leading to the vast structural diversity observed in nature. The most common tailoring reactions are O-methylations, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3]
In Ginkgo biloba, a suite of OMTs (GbOMT1-GbOMT5) has been identified to regioselectively methylate amentoflavone at different positions, producing a variety of methylated biflavonoids such as bilobetin, isoginkgetin, and ginkgetin.[3] These modifications can significantly impact the biological activity and pharmacokinetic properties of the biflavonoids.
Quantitative Data on Biflavonoid Biosynthesis
Quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts aimed at increasing biflavonoid production.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in Biflavonoid Biosynthesis
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source |
| GbCYP90J6 | Apigenin | 0.4925 | - | - | [7] |
| Porcine Liver COMT | Quercetin | 6.1 | 14,870 pmol/mg/min | - | [8] |
| Hamster Kidney COMT | Quercetin | 6.9 | 200 pmol/mg/min | - | [8] |
Table 2: Yields of Biflavonoids in Plants and Engineered Microorganisms
| Biflavonoid | Plant/Organism | Yield | Conditions | Source |
| Amentoflavone | Poincianella pyramidalis cell culture | 16.44 mg/L | Elicitation with 30 g/L sucrose (B13894) and 5 mg/L 2,4-D | [4] |
| Agathisflavone | Poincianella pyramidalis cell culture | 0.58 mg/L | Elicitation with 30 g/L sucrose and 5 mg/L 2,4-D | [4] |
| Amentoflavone | Engineered E. coli | 4.75 mg/L | De novo biosynthesis from L-tyrosine | [7][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of biflavonoid biosynthesis.
Protocol for Cytochrome P450 (CYP90J6) Enzyme Assay
This protocol is adapted for a generic cytochrome P450 assay and can be optimized for CYP90J6.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1-10 µM purified CYP90J6 enzyme
-
10-50 µM apigenin (substrate)
-
1 mM NADPH
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant containing the product to a new tube.
-
Analysis: Analyze the extracted product by HPLC or LC-MS/MS to identify and quantify the amentoflavone produced.
Protocol for O-Methyltransferase (OMT) Enzyme Assay
This protocol describes a general method for assaying OMT activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-5 µg of purified OMT enzyme
-
10-50 µM amentoflavone (substrate)
-
100 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction and extract the product as described for the cytochrome P450 assay.
-
Analysis: Analyze the products by HPLC or LC-MS/MS to identify and quantify the different methylated amentoflavone derivatives.
Protocol for Heterologous Expression and Purification of Plant Cytochrome P450s
This protocol outlines the general steps for producing plant P450 enzymes in a heterologous host like E. coli or yeast.
-
Gene Synthesis and Cloning: Synthesize the codon-optimized cDNA of the target P450 gene (e.g., GbCYP90J6) and clone it into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).
-
Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Expression Induction: Grow the transformed cells to a suitable optical density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.
-
Purification: Purify the recombinant P450 enzyme from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Verification: Verify the purity and identity of the purified protein by SDS-PAGE and Western blotting.
Protocol for Biflavonoid Extraction and HPLC-MS/MS Analysis
This protocol describes the extraction and analysis of biflavonoids from plant material.
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction: Extract the powdered material with a suitable solvent, such as methanol or ethanol, using sonication or soxhlet extraction.
-
Hydrolysis (Optional): To analyze flavonoid aglycones, perform acid hydrolysis of the crude extract to cleave any glycosidic bonds.
-
Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
HPLC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (or methanol) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of flavonoids. Use multiple reaction monitoring (MRM) for targeted quantification of specific biflavonoids.
-
Regulation of Biflavonoid Biosynthesis
The biosynthesis of biflavonoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses.
Transcriptional Regulation
The expression of genes encoding enzymes in the flavonoid and biflavonoid pathways is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[10] These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of target genes and activates their transcription.[10]
Signaling Pathways
Plant hormones and other signaling molecules play a crucial role in modulating biflavonoid biosynthesis in response to external stimuli.
-
Jasmonates (JA): Jasmonic acid and its derivatives are key signaling molecules in plant defense responses.[11] Elicitation with jasmonates has been shown to induce the expression of flavonoid biosynthetic genes and lead to the accumulation of flavonoids and potentially biflavonoids.[11] The JA signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors that upregulate defense-related genes, including those in the phenylpropanoid pathway.[11]
-
Salicylic Acid (SA): Salicylic acid is another critical plant hormone involved in defense signaling, particularly against biotrophic pathogens.[12] SA has been shown to influence the expression of genes in the flavonoid pathway, suggesting a potential role in regulating the production of biflavonoid precursors.[12]
Caption: Regulatory signaling pathways in biflavonoid biosynthesis.
Experimental Workflow for Gene Discovery
The identification of novel genes involved in biflavonoid biosynthesis is a key area of research. A typical workflow for this process is outlined below.
Caption: Experimental workflow for biflavonoid gene discovery.
Conclusion
The biosynthesis of biflavonoids is a complex and fascinating area of plant biochemistry with significant implications for drug development. While the foundational pathways are becoming clearer, particularly with the discovery of key dimerization enzymes like CYP90J6, many aspects remain to be elucidated, especially in a wider range of plant species. Future research will likely focus on identifying and characterizing the full suite of enzymes involved in biflavonoid biosynthesis across different plant lineages, unraveling the intricate regulatory networks that control their production, and leveraging this knowledge for the sustainable biotechnological production of these valuable compounds. This guide provides a solid foundation for researchers and scientists to delve into this exciting field and contribute to the advancement of our understanding and application of plant-derived biflavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Key Role of Plant Hormone Signaling Transduction and Flavonoid Biosynthesis Pathways in the Response of Chinese Pine (Pinus tabuliformis) to Feeding Stimulation by Pine Caterpillar (Dendrolimus tabulaeformis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Potential of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has demonstrated notable cytotoxic activity against murine leukemia cells. As a member of the biflavonoid class, it holds significant promise for broader pharmacological applications, including anti-inflammatory and antioxidant effects, which are characteristic of this compound family. This technical guide provides a comprehensive overview of the known pharmacological data for this compound, details established experimental protocols for assessing its biological activities, and presents a putative signaling pathway based on the known mechanisms of related biflavonoids. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a biflavonoid compound that has been isolated from plant sources such as Quintinia acutifolia and Lonicera maackii.[1][2] Biflavonoids, a class of plant secondary metabolites, are dimeric flavonoids that have garnered significant scientific interest due to their wide spectrum of biological activities. These activities include, but are not limited to, anti-inflammatory, antioxidant, anticancer, and antiviral properties.[3] The structural complexity of biflavonoids contributes to their diverse pharmacological profiles. This guide focuses specifically on the documented and potential therapeutic applications of this compound, providing a centralized repository of its known biological data and the experimental methodologies to explore its potential further.
Quantitative Pharmacological Data
The primary reported pharmacological activity of this compound is its cytotoxicity against cancer cell lines. The available quantitative data is summarized in the table below. While specific data on its anti-inflammatory and antioxidant activities are not yet available in the literature, the known properties of the broader biflavonoid class suggest its potential in these areas.
| Pharmacological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | P388 Murine Lymphocytic Leukemia | IC50 | 8.2 µg/mL | [4] |
Table 1: Summary of Quantitative Pharmacological Data for this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. This section provides detailed protocols for the key experiments relevant to assessing the bioactivity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the cytotoxic effects of a compound on a cell line, such as the P388 murine lymphocytic leukemia cell line.
Materials:
-
This compound
-
P388 murine lymphocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol outlines the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol details a common method to evaluate the free radical scavenging capacity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of the sample dilutions with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is determined from a plot of scavenging activity against concentration.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, the activities of other biflavonoids suggest potential mechanisms of action. Biflavonoids are known to interfere with key inflammatory and cell survival pathways. A hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of this compound is presented below, based on the known actions of related compounds on the NF-κB and MAPK signaling cascades.
Conclusion
This compound presents a promising scaffold for drug development, with confirmed cytotoxic activity against leukemia cells. Its classification as a biflavonoid strongly suggests a broader pharmacological potential, particularly in the realms of anti-inflammatory and antioxidant applications. The experimental protocols and the hypothetical signaling pathway provided in this guide are intended to facilitate further research into this compelling natural product. Future studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy in a wider range of disease models to fully realize its therapeutic potential.
References
An In-depth Technical Guide to the Biflavonoid Class of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids are a fascinating and structurally diverse class of plant secondary metabolites formed by the dimerization of two flavonoid units.[1][2] These complex polyphenolic compounds are found across the plant kingdom, from ancient gymnosperms and ferns to more evolved angiosperms.[1][3] For centuries, plants containing biflavonoids have been integral to traditional medicine, and modern scientific investigation has begun to unravel the pharmacological basis for their therapeutic effects.[2][4] This technical guide provides a comprehensive overview of the core aspects of biflavonoids, including their classification, biosynthesis, and key biological activities, with a focus on their potential in drug discovery and development. We present quantitative data in structured tables, detail essential experimental protocols, and visualize key signaling pathways modulated by these compounds.
Chemical Structure and Classification
The fundamental structure of a biflavonoid consists of two flavonoid monomers linked by either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) bond.[3] The vast structural diversity of biflavonoids arises from the different types of flavonoid monomers involved (e.g., flavones, flavanones, isoflavones), the position of the linkage between the two units, and the various substitutions on the flavonoid skeletons.[1][5]
Biflavonoids are broadly classified into two main groups based on the nature of the linkage:
-
C-C Linked Biflavonoids: In this major group, the two flavonoid moieties are directly connected by a C-C bond. The linkage can occur between various positions on the A, B, and C rings of the flavonoid monomers, leading to numerous subtypes.[1][5]
-
C-O-C Linked Biflavonoids: This group is characterized by an ether linkage connecting the two flavonoid units.[1]
The nomenclature of biflavonoids reflects the type of flavonoid monomers and the position of their linkage. For example, amentoflavone (B1664850) is a C-C linked biflavonoid formed from two apigenin (B1666066) (a flavone) units.
Natural Sources and Biosynthesis
Biflavonoids are predominantly found in gymnosperms, such as Ginkgo biloba and species of the Cupressaceae family.[6][7] They are also present in various angiosperms, ferns, and mosses.[1][3] The biosynthesis of biflavonoids involves the oxidative coupling of two flavonoid precursors, a process catalyzed by cytochrome P450 enzymes. The flavonoid monomers themselves are synthesized via the well-established phenylpropanoid and acetate (B1210297) pathways.[8][9]
Biological Activities and Therapeutic Potential
Biflavonoids exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. Their pharmacological effects are attributed to their ability to modulate various cellular signaling pathways and interact with specific molecular targets.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Several biflavonoids have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, some C-C linked biflavonoids have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory molecule, by targeting the cyclooxygenase-2 (COX-2) enzyme.[1]
Anticancer Activity
The potential of biflavonoids as anticancer agents is an area of intense research. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis. For example, certain biflavonoids from Selaginella doederleinii have shown potent inhibitory activity against non-small cell lung cancer (NSCLC) cells with low toxicity to normal cells.[7]
Antiviral Activity
Several biflavonoids have exhibited significant antiviral activity against a range of viruses. Robustaflavone, for instance, has shown strong inhibitory effects against influenza A and B viruses.[1] Amentoflavone and agathisflavone (B1666641) also demonstrate notable activity against these influenza viruses.[1] Furthermore, some biflavonoids have been found to inhibit the replication of the Human Immunodeficiency Virus (HIV).[2]
Neuroprotective Effects
The neuroprotective potential of biflavonoids is of great interest for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action include antioxidant effects, modulation of signaling pathways involved in neuronal survival, and inhibition of neuroinflammation.[5] Ginkgetin, a biflavonoid from Ginkgo biloba, has been shown to protect neuronal cells from oxidative stress-induced damage.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of selected biflavonoids.
Table 1: Anti-inflammatory Activity of Selected Biflavonoids
| Biflavonoid Linkage Type | IC50 for PGE2 Production Inhibition (µM) | Reference |
| 3'-6'' | 17.3 | [1] |
| 6-6'' | 3.7 | [1] |
| 3-4''' | 7.0 | [1] |
Table 2: Anticancer Activity of Biflavonoids from Selaginella doederleinii
| Compound | Cell Line | IC50 (µM) | Reference |
| Biflavonoid 1 | A549 (NSCLC) | 2.3 - 7.9 | [7] |
| Biflavonoid 1 | H1299 (NSCLC) | 4.0 - 8.4 | [7] |
| Cisplatin (Control) | A549 (NSCLC) | 13.3 | [7] |
| Cisplatin (Control) | H1299 (NSCLC) | 24.5 | [7] |
Table 3: Antiviral Activity of Selected Biflavonoids
| Biflavonoid | Virus | EC50 (µg/mL) | Reference |
| Robustaflavone | Influenza A | 2.0 | [1] |
| Robustaflavone | Influenza B | 0.2 | [1] |
| Amentoflavone | HSV-1 | 17.9 | [1] |
| Amentoflavone | HSV-2 | 48.0 | [1] |
Table 4: Anti-HIV Activity of Selected Biflavonoids
| Biflavonoid | Target | IC50 (µM) | Reference |
| Robustaflavone | HIV-1 Reverse Transcriptase | 65 | [2] |
| Hinokiflavone | HIV-1 Reverse Transcriptase | 65 | [2] |
| Amentoflavone | HIV-1 Reverse Transcriptase | 119 | [2] |
| Agathisflavone | HIV-1 Reverse Transcriptase | 100 | [2] |
| Morelloflavone | HIV-1 (in PBMC) | 6.9 | [2] |
Key Signaling Pathways Modulated by Biflavonoids
Biflavonoids exert their biological effects by interfering with various intracellular signaling pathways that are often dysregulated in disease states. Understanding these interactions is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Some biflavonoids, such as amentoflavone and ginkgetin, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[1]
References
- 1. The naturally occurring biflavonoid, ochnaflavone, inhibits LPS-induced iNOS expression, which is mediated by ERK1/2 via NF-kappaB regulation, in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amentoflavone inhibits tumor necrosis factor-α-induced migration and invasion through AKT/mTOR/S6k1/hedgehog signaling in human breast cancer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone. This biflavonoid is of significant interest due to its potential biological activities. The synthesis involves a key strategic sequence including the formation of a diaryl ether linkage and the subsequent construction of the two flavanone (B1672756) moieties.
Introduction
(±)-2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid consisting of naringenin (B18129) and eriodictyol (B191197) moieties linked by a diaryl ether bond. The first total synthesis of this compound was achieved by Zhang et al. in 2015, utilizing a convergent strategy. The key steps in this synthesis are the formation of a diaryl ether and the cyclization of an ether-linked bichalcone.[1] This document outlines the probable synthetic route and provides detailed experimental protocols based on related syntheses and established organic chemistry methodologies.
Synthetic Strategy Overview
The total synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone can be logically approached in a multi-step sequence. The overall workflow is depicted in the diagram below. The synthesis commences with the protection of the hydroxyl groups of the starting materials, 4-hydroxybenzaldehyde (B117250) and 3,4-dihydroxybenzaldehyde (B13553). The protected phenols then undergo a diaryl ether formation. The resulting diaryl ether aldehyde is then subjected to a Claisen-Schmidt condensation with a protected 2,4,6-trihydroxyacetophenone to yield a bichalcone. Subsequent cyclization of the bichalcone affords the protected biflavanone core, which is then deprotected to yield the final product.
Caption: Synthetic pathway for (±)-2,3,2'',3''-Tetrahydroochnaflavone.
Experimental Protocols
The following protocols are based on the synthesis of structurally related compounds and represent a plausible route to the target molecule.[2]
Step 1: Protection of Phenolic Hydroxyl Groups
To prevent unwanted side reactions, the hydroxyl groups of the starting materials are protected, for example, as methoxymethyl (MOM) ethers.
-
Protocol 1a: Protection of 4-Hydroxybenzaldehyde
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).
-
Add methoxymethyl chloride (MOMCl, 1.2 eq) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
-
Protocol 1b & 1c: Protection of 3,4-Dihydroxybenzaldehyde and 2,4,6-Trihydroxyacetophenone
-
Follow a similar procedure as in Protocol 1a, adjusting the equivalents of K₂CO₃ and MOMCl based on the number of hydroxyl groups to be protected.
-
Step 2: Diaryl Ether Formation (Ullmann Condensation)
This key step constructs the diaryl ether linkage between the two aromatic rings.
-
Protocol 2: Synthesis of the Diaryl Ether Aldehyde
-
To a mixture of the protected 3,4-dihydroxybenzaldehyde (1.0 eq) and the protected 4-hydroxybenzaldehyde (as the corresponding aryl halide, e.g., 4-fluorobenzaldehyde (B137897) derivative, 1.1 eq) in dry DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Heat the mixture at 120-140 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Step 3: Bichalcone Synthesis (Claisen-Schmidt Condensation)
The diaryl ether aldehyde is condensed with the protected acetophenone (B1666503) to form the bichalcone intermediate.
-
Protocol 3: Synthesis of the Ether-linked Bichalcone
-
Dissolve the protected 2,4,6-trihydroxyacetophenone (1.0 eq) and the diaryl ether aldehyde (1.0 eq) in ethanol (B145695).
-
Add a solution of potassium hydroxide (B78521) (KOH, 3.0 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the formation of the chalcone (B49325) by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude bichalcone may be used in the next step without further purification or can be purified by recrystallization or column chromatography.
-
Step 4: Intramolecular Cyclization to form the Biflavanone
The bichalcone undergoes a double intramolecular Michael addition to form the two flavanone rings.
-
Protocol 4: Synthesis of the Protected Tetrahydroochnaflavone
-
Dissolve the bichalcone (1.0 eq) in ethanol.
-
Add anhydrous sodium acetate (NaOAc, 3.0 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 5: Deprotection
The protecting groups are removed to yield the final product.
-
Protocol 5: Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone
-
Dissolve the protected tetrahydroochnaflavone in a mixture of methanol (B129727) and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Stir the solution at room temperature for 4-8 hours, monitoring by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to obtain (±)-2,3,2'',3''-Tetrahydroochnaflavone.
-
Data Presentation
The following tables summarize the expected quantitative data for the key intermediates and the final product. The exact values would be obtained from the detailed experimental data of the synthesis.
Table 1: Reaction Yields
| Step | Reaction | Product | Expected Yield (%) |
| 1 | Protection | Protected Starting Materials | >90 |
| 2 | Diaryl Ether Formation | Diaryl Ether Aldehyde | 60-80 |
| 3 | Bichalcone Formation | Ether-linked Bichalcone | 70-90 |
| 4 | Cyclization | Protected Tetrahydroochnaflavone | 50-70 |
| 5 | Deprotection | (±)-2,3,2'',3''-Tetrahydroochnaflavone | >80 |
Table 2: Spectroscopic Data for (±)-2,3,2'',3''-Tetrahydroochnaflavone
| Spectroscopic Technique | Observed Data |
| ¹H NMR (ppm) | Characteristic signals for the aromatic protons of the A, B, C, and D rings, as well as the protons of the two flavanone moieties (H-2, H-3, H-2'', H-3''). |
| ¹³C NMR (ppm) | Resonances corresponding to the carbonyl carbons (C-4, C-4''), the carbons of the aromatic rings, and the aliphatic carbons of the flavanone skeletons (C-2, C-3, C-2'', C-3''). |
| Mass Spec. (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C₃₀H₂₂O₁₀. |
| IR (cm⁻¹) | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
Logical Relationships and Workflows
The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.
Caption: Logical flow of the total synthesis.
References
Step-by-step protocol for 2,3,2'',3''-Tetrahydroochnaflavone synthesis
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119), a biflavonoid of interest to researchers in natural product chemistry, pharmacology, and drug development. The synthesis is based on established methods for biflavonoid construction, primarily involving the formation of a diaryl ether linkage followed by the assembly of the two flavanone (B1672756) rings via a bichalcone intermediate.
Synthesis Pathway Overview
The total synthesis of this compound is a multi-step process. The key strategic elements of the synthesis are the construction of a diaryl ether linked aldehyde, which will form the B-ring of one flavanone unit and the B-ring ether linkage, and its subsequent condensation with a protected acetophenone (B1666503) to build the rest of the biflavonoid structure. The synthesis of the permethyl ether of this compound has been reported, and this protocol adapts that methodology, culminating in a final demethylation step to yield the target compound.[1][2][3]
The overall synthetic workflow can be visualized as follows:
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid first isolated from the New Zealand tree Quintinia acutifolia. Structurally, it is composed of a naringenin (B18129) and an eriodictyol (B191197) moiety linked by a C-O-C ether bond. As a member of the flavonoid class of compounds, it exhibits potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Understanding its chemical structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in complex matrices.
This document provides detailed application notes and protocols for the mass spectrometry fragmentation analysis of this compound. The information herein is intended to guide researchers in developing analytical methods for the study of this and related biflavonoids.
Molecular Structure and Pro-posed Fragmentation Pathway
This compound has a molecular formula of C₃₀H₂₂O₁₀ and a monoisotopic mass of approximately 542.12 Da. The core structure consists of two flavanone (B1672756) units, naringenin and eriodictyol, connected via an ether linkage. The fragmentation of such C-O-C linked biflavonoids in mass spectrometry is primarily characterized by the cleavage of this ether bond, leading to the formation of ions corresponding to the individual flavonoid units.
The proposed fragmentation in positive ion mode would likely involve protonation of the molecule, forming the precursor ion [M+H]⁺ at m/z 543. Subsequent collision-induced dissociation (CID) would lead to the characteristic fragmentation pattern.
Quantitative Data Summary
The expected major ions in the positive and negative ion mode mass spectra of this compound are summarized below. These values are predicted based on the known fragmentation of its constituent monomers, naringenin and eriodictyol, and the general fragmentation behavior of C-O-C linked biflavonoids.
Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Description |
| 543.13 | [Naringenin+H]⁺ | 273.08 | Cleavage of the ether bond, yielding the protonated naringenin moiety. |
| 543.13 | [Eriodictyol+H]⁺ | 289.07 | Cleavage of the ether bond, yielding the protonated eriodictyol moiety. |
| 273.08 | [Naringenin+H - C₉H₈O₂]⁺ | 153.02 | Retro-Diels-Alder (RDA) fragmentation of the naringenin C-ring. |
| 273.08 | [Naringenin+H - C₈H₈O₃]⁺ | 147.04 | RDA fragmentation of the naringenin C-ring. |
| 289.07 | [Eriodictyol+H - C₉H₈O₃]⁺ | 153.02 | RDA fragmentation of the eriodictyol C-ring. |
| 289.07 | [Eriodictyol+H - C₈H₆O₄]⁺ | 137.02 | RDA fragmentation of the eriodictyol C-ring. |
Table 2: Predicted Major Fragment Ions of this compound in Negative Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Description |
| 541.11 | [Naringenin-H]⁻ | 271.06 | Cleavage of the ether bond, yielding the deprotonated naringenin moiety. |
| 541.11 | [Eriodictyol-H]⁻ | 287.06 | Cleavage of the ether bond, yielding the deprotonated eriodictyol moiety. |
| 271.06 | [Naringenin-H - C₈H₆O₃]⁻ | 151.04 | RDA fragmentation of the naringenin C-ring. |
| 287.06 | [Eriodictyol-H - C₈H₆O₄]⁻ | 151.04 | RDA fragmentation of the eriodictyol C-ring. |
Experimental Protocols
The following are generalized protocols for the LC-MS/MS analysis of this compound. Researchers should optimize these parameters for their specific instrumentation and application.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727), acetonitrile, or a mixture thereof) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis.
-
Matrix Samples: For analysis in biological or other complex matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be developed and validated to minimize matrix effects.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Ion Source Temperature: 300-350 °C.
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (Nitrogen): 30-50 psi.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
MS Scan Mode: Full scan (m/z 100-1000) and product ion scan (MS/MS).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize for the specific instrument and precursor ion, typically in the range of 15-40 eV.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound ([M+H]⁺)
Caption: Proposed fragmentation of protonated this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The key to its identification lies in the characteristic cleavage of the ether bond linking the naringenin and eriodictyol units, followed by the well-established retro-Diels-Alder fragmentation of the individual flavanone moieties. By utilizing the described methodologies, researchers can confidently identify and quantify this biflavonoid in various samples, facilitating further investigation into its biological properties and potential applications.
Application Notes and Protocols for 2,3,2'',3''-Tetrahydroochnaflavone in P388 Murine Lymphocytic Leukemia Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in in vitro assays with the P388 cell line. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the anti-leukemic potential of this compound.
Data Presentation
The cytotoxic activity of this compound against P388 murine lymphocytic leukemia cells is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | P388 murine lymphocytic leukemia | Cytotoxicity Assay | 8.2 µg/mL | [1][2][4] |
Experimental Protocols
While the precise protocol used to determine the published IC50 value is not detailed in the available literature, the following is a comprehensive and standardized protocol for a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay is a widely accepted colorimetric method for assessing cell viability.
Protocol: MTT Assay for P388 Cell Viability
1. Materials and Reagents:
-
P388 murine lymphocytic leukemia cells
-
This compound
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Cell Culture and Maintenance:
-
Maintain P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure:
-
Cell Seeding:
-
Count the P388 cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to acclimate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of viability vs. compound concentration).
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Potential Signaling Pathways
The precise molecular mechanism of this compound in P388 cells has not been fully elucidated. However, studies on other flavonoids in various leukemia cell lines suggest that their anti-proliferative and pro-apoptotic effects are often mediated through the modulation of key signaling pathways. Flavonoids have been shown to affect cell cycle regulatory proteins and critical signaling pathways such as PI3K/AKT and Notch.[6][7][8]
Commonly affected pathways by flavonoids in leukemia cells include:
-
Cell Cycle Regulation: Flavonoids can induce cell cycle arrest by downregulating proteins such as Cyclin-Dependent Kinases (CDK4, CDK6) and cyclins (e.g., Cyclin D1).[6][7][8]
-
Apoptosis Induction: They can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
PI3K/AKT Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a common mechanism for many anti-cancer agents.[6]
-
Notch Signaling: Dysregulation of the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, has been observed following flavonoid treatment.[6]
Generalized Flavonoid Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Anti-inflammatory Effects of Biflavonoids In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids, a class of polyphenolic compounds composed of two flavonoid units, have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory properties. These natural compounds are found in a variety of plants and have been traditionally used in herbal medicine. Their ability to modulate key inflammatory pathways makes them promising candidates for the development of novel anti-inflammatory therapeutics. This application note provides a comprehensive set of protocols for the in vitro assessment of the anti-inflammatory effects of biflavonoids, focusing on their impact on cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory mediators.
Experimental Workflow
A systematic in vitro evaluation of the anti-inflammatory potential of biflavonoids involves a multi-step process. The initial and crucial step is to assess the cytotoxicity of the compounds to determine the appropriate non-toxic concentration range for subsequent anti-inflammatory assays. Following this, the effect of the biflavonoids on key inflammatory markers is evaluated in a relevant cell-based model, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) to mimic an inflammatory response.
Figure 1: Experimental workflow for assessing the anti-inflammatory effects of biflavonoids.
Key Signaling Pathways in Inflammation
Biflavonoids often exert their anti-inflammatory effects by modulating critical intracellular signaling pathways that are activated during an inflammatory response. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Upon stimulation by inflammatory agents like LPS, these pathways trigger the transcription of genes encoding pro-inflammatory mediators.
References
Application Notes and Protocols for In Vitro Bioassays of 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid, a class of naturally occurring polyphenolic compounds. Biflavonoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant potential. The provided methodologies are essential for the preliminary screening and characterization of this compound for potential therapeutic applications.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the described bioassays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| P388 (Murine Lymphocytic Leukemia) | MTT | 48 | |
| RAW 264.7 (Murine Macrophage) | MTT | 24 | |
| HeLa (Human Cervical Cancer) | MTT | 48 | |
| A549 (Human Lung Cancer) | MTT | 48 |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Assay | Concentration (µM) | Inhibition of Nitric Oxide Production (%) |
| Griess Assay | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| DPPH Radical Scavenging | ||
| ABTS Radical Scavenging |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][4][5][6]
Materials:
-
This compound
-
Selected cancer and/or normal cell lines (e.g., P388, RAW 264.7, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay evaluates the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9][10][11]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM).
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[12][13][14][15][16][17]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox or Ascorbic acid (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in the same solvent.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antioxidant Activity: ABTS Radical Scavenging Assay
This assay assesses the capacity of this compound to scavenge the ABTS radical cation (ABTS•⁺).[18][19][20][21][22]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
ABTS•⁺ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and the positive control.
-
Reaction: In a 96-well plate, add 20 µL of the sample solutions to 180 µL of the ABTS•⁺ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mandatory Visualizations
Caption: Experimental workflow for in vitro bioassays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchhub.com [researchhub.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 11. promega.com [promega.com]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. marinebiology.pt [marinebiology.pt]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zen-bio.com [zen-bio.com]
- 22. benchchem.com [benchchem.com]
Investigating the Mechanism of Action of 2,3,2'',3''-Tetrahydroochnaflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and potential mechanisms of action of 2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid compound isolated from Quintinia acutifolia. This document includes a summary of its biological activities, detailed protocols for key experimental assays, and visual representations of associated signaling pathways and workflows to guide further research and drug development efforts.
Biological Activity and Mechanism of Action
This compound has demonstrated noteworthy cytotoxic and anti-inflammatory properties. As a member of the biflavonoid class of natural products, it is positioned as a compound of interest for further investigation in oncology and inflammatory diseases.
Cytotoxicity: The compound exhibits cytotoxic effects against murine lymphocytic leukemia cells (P388), indicating its potential as an anticancer agent.[1] Further studies are warranted to explore its efficacy against a broader range of cancer cell lines and to elucidate the underlying molecular mechanisms, which may involve the induction of apoptosis or cell cycle arrest.
Anti-inflammatory Activity: The anti-inflammatory action of this compound is attributed to its ability to inhibit the synthesis of key inflammatory mediators, namely prostaglandins (B1171923) and bradykinin. By targeting these pathways, the compound can potentially mitigate the inflammatory response. While the precise signaling pathway interactions for this specific biflavonoid are not yet fully elucidated, related flavonoids are known to modulate inflammatory signaling cascades such as the NF-κB, MAPK, and PI3K/Akt pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | P388 murine lymphocytic leukemia | IC₅₀ | 8.2 µg/mL | [1] |
Postulated Signaling Pathways
Based on the known mechanisms of other biflavonoids, the following signaling pathways are likely modulated by this compound and represent key areas for future investigation.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
Application Notes & Protocols for the Purification of 2,3,2'',3''-Tetrahydroochnaflavone
Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid composed of naringenin (B18129) and eriodictyol (B191197) moieties.[1] Biflavonoids, including ochnaflavone (B1238491) and its derivatives, have garnered significant interest in the scientific community due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] To accurately assess the biological activity and advance the development of this compound as a potential therapeutic agent, obtaining the compound in high purity is an essential prerequisite. The presence of structurally similar flavonoids and other plant metabolites in crude extracts necessitates robust purification strategies.
This document provides detailed application notes and experimental protocols for the multi-step purification of this compound from a crude plant extract, employing a combination of column chromatography and High-Performance Liquid Chromatography (HPLC). These methods are designed to guide researchers, scientists, and drug development professionals through the process of isolating this target compound with a high degree of purity.
Overall Purification Workflow
The purification of this compound typically follows a multi-step approach that begins with extraction from the source material and proceeds through progressively higher resolution chromatographic techniques. The general workflow is designed to first remove bulk impurities and then to separate the target compound from closely related analogues.
Figure 1: General workflow for the purification of this compound.
Protocol 1: Column Chromatography for Primary Purification
Column chromatography is a widely used technique for the initial separation of compounds from a crude extract based on their polarity. For flavonoids, normal-phase chromatography using silica (B1680970) gel is highly effective for separating different classes of compounds and enriching the fraction containing the target biflavonoid.
Experimental Protocol
-
Preparation of the Crude Sample for Dry Loading:
-
Dissolve the crude ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add silica gel (60-120 mesh) to the solution in a ratio of approximately 1:2 (sample:silica gel) to form a slurry.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures a uniform application of the sample to the column.
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent, such as hexane.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level just reaches the top of the silica bed. Carefully add a layer of sand to the top to prevent disturbance.
-
-
Sample Loading and Elution:
-
Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar mobile phase, such as 100% hexane or a hexane/ethyl acetate mixture (e.g., 9:1).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a step gradient elution. For biflavonoids, a gradient of ethyl acetate in hexane, followed by methanol in chloroform (B151607) or dichloromethane, can be effective.[5][6]
-
Collect fractions of a consistent volume (e.g., 20-50 mL) in labeled tubes.
-
-
Monitoring and Fraction Pooling:
-
Monitor the separation by spotting collected fractions onto Thin Layer Chromatography (TLC) plates.
-
Visualize the spots under a UV lamp (254 nm and 366 nm).
-
Combine the fractions that show a high concentration of the target compound (based on Rf value comparison with a standard, if available) and minimal impurities.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the enriched this compound fraction.
-
Figure 2: Workflow for column chromatography purification.
Data Presentation: Column Chromatography Parameters
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | Adsorbent material used for separation. | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase | Solvent system used to elute compounds. | Gradient of Hexane/Ethyl Acetate, followed by Dichloromethane/Methanol or Chloroform/Methanol[5][6] |
| Sample Loading | Method of applying the sample to the column. | Dry loading is preferred for better resolution. |
| Elution Mode | Method of changing mobile phase composition. | Step or linear gradient (increasing polarity). |
| Monitoring | Technique to track the separation process. | Thin Layer Chromatography (TLC) with UV visualization. |
| Expected Outcome | Result of the purification step. | 4-5 fold increase in the purity of total flavonoids.[7][8] |
Protocol 2: Preparative HPLC for Final Purification
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final polishing step to isolate the target compound to a high degree of purity (>98%). Reversed-phase chromatography, typically using a C18 column, is the most common method for flavonoid purification.[9][10]
Experimental Protocol
-
Analytical Method Development:
-
Before scaling up to preparative HPLC, develop an analytical method to determine the optimal separation conditions.
-
Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Test different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water, often with a small amount of acid like 0.1% formic acid to improve peak shape).[10][11]
-
Optimize the flow rate (typically 0.5-1.5 mL/min for analytical scale) and detection wavelength (flavonoids have characteristic absorbances around 280-370 nm).[9][12][13]
-
-
Sample Preparation:
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase solvent (e.g., a small amount of methanol or DMSO, then dilute with the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient method developed at the analytical scale, adjusting the flow rate for the larger column diameter.
-
Monitor the elution using a UV-Vis detector at the predetermined optimal wavelength.
-
-
Fraction Collection:
-
Collect the eluent corresponding to the peak of this compound using an automated fraction collector or by manual collection.
-
Collect the peak in multiple small fractions to isolate the purest parts.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified compound as a solid powder.
-
Confirm the identity and structure of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Figure 3: Workflow for preparative HPLC purification.
Data Presentation: HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, >20 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[10][11] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol[11][12] | Acetonitrile or Methanol |
| Gradient | e.g., 20-80% B over 40 min | e.g., 20-80% B over 40 min |
| Flow Rate | 0.8 - 1.2 mL/min[12][13] | 15 - 25 mL/min |
| Detection | UV at 280 nm or 360 nm[9] | UV at 280 nm or 360 nm |
| Column Temp. | 25 - 35 °C[10][12] | 25 - 35 °C |
| Injection Vol. | 10 - 20 µL | 1 - 5 mL |
| Purity Achieved | - | >98% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]
- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcog.com [phcog.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
Practical Applications of Biflavonoids in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates in the field of anticancer drug discovery.[1][2] These dimeric flavonoids exhibit a wide range of biological activities, including potent cytotoxic, anti-proliferative, and anti-metastatic effects against various cancer cell types.[1][2] Their multifaceted mechanisms of action, which often involve the modulation of key signaling pathways implicated in tumorigenesis, make them attractive scaffolds for the development of novel cancer therapeutics.[1][2][3][4][5] This document provides a comprehensive overview of the practical applications of biflavonoids in oncology research, including a summary of their anticancer activities, detailed experimental protocols for their evaluation, and visual representations of their molecular targets.
Quantitative Data Summary: Anticancer Activities of Biflavonoids
The following tables summarize the in vitro cytotoxic and anti-proliferative activities of selected biflavonoids against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Biflavonoids in Prostate Cancer Cell Lines
| Biflavonoid | Cell Line | IC50 (µM) | Reference |
| Oxitrodiflavanone A | PC-3 | 6.64 | |
| Ginkgetin | PC-3 | 15 | |
| Ginkgetin | DU-145 | 5 |
Table 2: IC50 Values of Biflavonoids in Breast Cancer Cell Lines
| Biflavonoid | Cell Line | IC50 (µM) | Reference |
| (2R,2′R′)-7-O-methyl-2,3,2″,3″-tetrahydrorobustaflavone | MCF-7 | 5.4 | |
| Chamaejasmin | MDA-MB-231 | 4.72 | |
| Amentoflavone | MCF-7 | 67.71 | [6] |
Table 3: IC50 Values of Biflavonoids in Lung Cancer Cell Lines
| Biflavonoid | Cell Line | IC50 (µM) | Reference |
| Novel Biflavonoid 1 (from S. doederleinii) | A549 | 2.3 - 8.4 | [7] |
| Novel Biflavonoid 2 (from S. doederleinii) | A549 | 2.3 - 8.4 | [7] |
| Novel Biflavonoid 3 (from S. doederleinii) | A549 | 2.3 - 8.4 | [7] |
| Novel Biflavonoid 4 (from S. doederleinii) | A549 | 2.3 - 8.4 | [7] |
| Delicaflavone | A549 | 2.3 - 8.4 | [7] |
Table 4: IC50 Values of Biflavonoids in Other Cancer Cell Lines
| Biflavonoid | Cell Line | IC50 (µM) | Reference |
| Amentoflavone | HeLa (Cervical) | 76.83 | [6] |
| Bilobetin | HeLa (Cervical) | Dose-dependent | [8] |
| Isoginkgetin | HeLa (Cervical) | Dose-dependent | [8] |
| Amentoflavone | SiHa (Cervical) | 47.2 ± 9.64 | [9] |
| Amentoflavone | CaSki (Cervical) | 29.1 ± 4.38 | [9] |
Key Signaling Pathways Modulated by Biflavonoids
Biflavonoids exert their anticancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. A diagrammatic representation of these interactions is provided below.
Caption: Biflavonoids inhibit key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the anticancer properties of biflavonoids are provided below.
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[7][10]
Materials:
-
96-well microplate
-
Biflavonoid stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the biflavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the biflavonoid-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the biflavonoid, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the biflavonoid concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the biflavonoid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the biflavonoid as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of biflavonoid action.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bax, Bcl-2, caspases, Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment with the biflavonoid, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Caption: Workflow for Western Blot analysis.
Conclusion
Biflavonoids represent a rich source of potential anticancer agents with diverse mechanisms of action. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of these natural compounds. Further investigation into their in vivo efficacy, bioavailability, and safety is warranted to translate these promising preclinical findings into clinical applications for cancer treatment.
References
- 1. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone Permethyl Ether
Introduction
2,3,2'',3''-Tetrahydroochnaflavone (B12323119) and its derivatives are biflavonoids that have garnered significant interest from the scientific community due to their potential biological activities, including cytotoxic properties against certain cancer cell lines. The permethyl ether of this compound, also referred to as pentamethoxybiflavanone, is a key synthetic derivative. This document provides detailed protocols for the total synthesis of this compound permethyl ether, based on established methodologies. The synthesis involves key steps such as the formation of a diaryl ether and the cyclization of an ether-linked dimeric chalcone (B49325).[1][2][3] These application notes are intended for researchers in medicinal chemistry, natural product synthesis, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for the multi-step synthesis of this compound permethyl ether.
Table 1: Synthesis of Diaryl Ether 4
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Fluorobenzaldehyde (B137897) (2) | Isovanillin (B20041) (3) | DMSO | K₂CO₃ | 130-140 | 24 | Diaryl ether (4) | 89 |
Table 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)
| Reactant | Methylating Agent | Solvent | Base | Temperature | Time (h) | Product | Yield (%) |
| 2,4,6-Trihydroxyacetophenone | Methyl iodide | Acetone (B3395972) | K₂CO₃ | Reflux | 24 | Acetophenone (B1666503) (5) | 50 |
Table 3: Synthesis of Dimeric Chalcone 6
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Product | Yield (%) |
| Diaryl ether (4) | Acetophenone (5) | Ethanol | KOH (50%) | Room Temp. | 72 h | Chalcone (6) | 80 |
Table 4: Synthesis of this compound Permethyl Ether (8)
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Dimeric chalcone (6) | Oxalic acid (10 mol %) | Absolute Ethanol | 80 | 24 | Pentamethoxybiflavanone (8) | 70 |
Experimental Protocols
1. Synthesis of Diaryl Ether 4
This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.[3]
-
Materials: 4-Fluorobenzaldehyde (2), Isovanillin (3), Anhydrous Potassium Carbonate (K₂CO₃), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of isovanillin (3) in DMSO, add anhydrous potassium carbonate.
-
Add 4-fluorobenzaldehyde (2) to the mixture.
-
Heat the reaction mixture to 130–140 °C while stirring for 24 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the diaryl ether 4 as a light yellow solid.[2]
-
2. Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)
This protocol details the selective methylation of 2,4,6-trihydroxyacetophenone.[3]
-
Materials: 2,4,6-Trihydroxyacetophenone, Methyl iodide, Anhydrous Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
Dissolve 2,4,6-trihydroxyacetophenone in acetone and add anhydrous potassium carbonate.
-
Add methyl iodide to the suspension.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography to give 2'-hydroxy-4',6'-dimethoxyacetophenone (5) as a white solid.[2]
-
3. Synthesis of Ether-Linked Dimeric Chalcone 6
This protocol outlines the Aldol condensation to form the bichalcone.[2]
-
Materials: Diaryl ether (4), 2'-Hydroxy-4',6'-dimethoxyacetophenone (5), Ethanol, 50% Aqueous Potassium Hydroxide (KOH).
-
Procedure:
-
Dissolve the diaryl ether (4) and acetophenone (5) in ethanol.
-
Cool the solution in an ice bath and add 50% aqueous KOH dropwise.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Dilute the mixture with ice-cold water and acidify with 6 M HCl.[1]
-
The precipitated yellow solid is filtered under reduced pressure, washed with water, and dried to afford the dimeric chalcone 6.[1][2]
-
4. Synthesis of this compound Permethyl Ether (8)
This protocol describes the final ring closure to yield the target compound.[3]
-
Materials: Dimeric chalcone (6), Oxalic acid, Absolute Ethanol.
-
Procedure:
-
To a solution of the dimeric chalcone (6) in absolute ethanol, add a catalytic amount of oxalic acid (10 mol %).
-
Heat the stirred reaction mixture at 80 °C for 24 hours, monitoring the reaction by TLC.[2][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The residue is purified to yield the ether-linked pentamethoxybiflavanone (8), which is the permethyl ether of this compound, as a light-yellow solid.[2]
-
Visualizations
Synthesis Pathway
The following diagram illustrates the synthetic pathway for this compound permethyl ether.
Caption: Synthetic route to this compound permethyl ether.
Experimental Workflow
The diagram below outlines the general experimental workflow for each synthetic step.
Caption: General laboratory workflow for a synthetic chemistry procedure.
References
Application Notes and Protocols for the Extraction of Biflavonoids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids, a class of polyphenolic compounds composed of two flavonoid units, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. These complex molecules are found in a variety of plant species, with notable concentrations in families such as Ginkgoaceae, Selaginellaceae, and Clusiaceae. The efficient isolation of biflavonoids from their natural sources is a critical step for further research and development.
These application notes provide a comprehensive overview and detailed protocols for various conventional and modern techniques for the extraction of biflavonoids from plant material. The methodologies covered include maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Factors Influencing Biflavonoid Extraction
The efficiency of biflavonoid extraction is influenced by several factors that must be optimized for each plant matrix and target compound. Key parameters include:
-
Solvent Polarity: The choice of solvent is crucial. Mixtures of alcohol (ethanol or methanol) and water are commonly used for extracting polar biflavonoids.[1]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[2]
-
Extraction Time: Sufficient time is required to ensure complete extraction, but prolonged exposure to high temperatures or harsh solvents can degrade the target molecules.[2]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.
Comparison of Extraction Techniques
Modern extraction techniques like UAE, MAE, and SFE generally offer advantages over conventional methods such as maceration and Soxhlet extraction in terms of reduced extraction time, lower solvent consumption, and often higher yields.[3] However, the optimal method depends on the specific biflavonoid, the plant matrix, and the desired scale of extraction.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the extraction of biflavonoids from different plant sources using multiple techniques. It is important to note that a direct comparison of yields is challenging due to the use of different plant materials and analytical methods across studies.
| Plant Material | Extraction Technique | Key Parameters | Total Biflavonoid Yield | Reference |
| Ginkgo biloba leaves | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695), 45 min | ~3.3 mg/g dw | [4] |
| Ginkgo biloba leaves | Mechanical-Assisted Extraction (MAE) | 70% Ethanol, 45 min | ~3.3 mg/g dw | [4] |
| Ginkgo biloba leaves | Enzyme-Assisted Extraction (EAE) | 70% Ethanol, 45 min | ~3.3 mg/g dw | [4] |
| Ginkgo biloba leaves | Conventional Solvent Extraction | 70% Ethanol, 45 min | ~3.2 mg/g dw | [4] |
| Selaginella doederleinii | Ultrasound-Assisted Extraction (UAE) | 80% Ethanol, 320 W, 42 min | 22.26 ± 0.35 mg/g | [5] |
| Selaginella sinensis | Microwave-Assisted Extraction (MAE) with Ionic Liquid | [C6mim]BF4, 300 W, 40 min | Amentoflavone: 1.96 mg/g, Hinokiflavone: 0.79 mg/g | [6] |
| Garcinia kola seeds | Aqueous Maceration | 48 hours | 5.09% (crude extract) | [7] |
| Garcinia kola seeds | Ethanol Maceration | 48 hours | 4.23% (crude extract) | [7] |
Experimental Protocols
Protocol 1: Maceration for Biflavonoid Extraction from Garcinia kola
This protocol describes a standard maceration procedure for the extraction of biflavonoids from the seeds of Garcinia kola.
Materials and Equipment:
-
Dried and powdered Garcinia kola seeds
-
Ethanol (95%) or Methanol (B129727)
-
Erlenmeyer flask or a suitable container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of finely powdered Garcinia kola seeds and place them into a 1 L Erlenmeyer flask.
-
Add 500 mL of 95% ethanol to the flask, ensuring the powder is fully submerged.
-
Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature (25°C). If a shaker is not available, shake the flask manually several times a day.
-
Macerate for 48 to 72 hours.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of fresh ethanol to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude biflavonoid extract.
Protocol 2: Soxhlet Extraction of Biflavonoids from Garcinia kola
This protocol details the continuous extraction of biflavonoids from Garcinia kola seeds using a Soxhlet apparatus. This method is generally more efficient than maceration but uses higher temperatures.
Materials and Equipment:
-
Dried and powdered Garcinia kola seeds
-
n-Hexane (for defatting)
-
Methanol or Acetone
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Defatting Step: Place 100 g of powdered Garcinia kola seeds into a cellulose thimble and perform a preliminary extraction with n-hexane in the Soxhlet apparatus for 6-8 hours to remove lipids.[8]
-
Discard the n-hexane extract and allow the defatted plant material to air dry completely.
-
Place the dried, defatted powder back into a clean cellulose thimble and insert it into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with 500 mL of methanol or acetone.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 18-24 hours, or until the solvent in the siphon arm becomes colorless.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to yield the crude biflavonoid extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Biflavonoids from Ginkgo biloba
This protocol describes the use of ultrasonic waves to enhance the extraction of biflavonoids from Ginkgo biloba leaves.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Ginkgo biloba leaves and place them in a 250 mL beaker.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
-
Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 50°C).[4]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
The residue can be re-extracted with fresh solvent for higher recovery.
-
Combine the filtrates and concentrate using a rotary evaporator.
Protocol 4: Microwave-Assisted Extraction (MAE) of Biflavonoids from Selaginella sinensis
This protocol outlines the use of microwave energy for the rapid extraction of biflavonoids from Selaginella sinensis.
Materials and Equipment:
-
Dried and powdered Selaginella sinensis
-
Ionic liquid [C6mim]BF4 or a suitable solvent like 70% ethanol
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 5 g of powdered Selaginella sinensis and place it in a microwave extraction vessel.
-
Add 55 mL of the extraction solvent (e.g., 0.55 mmol/L [C6mim]BF4 solution, giving a solid-to-liquid ratio of 1:11 g/mL).[6]
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the microwave power to 300 W and the extraction time to 40 minutes. The temperature can be controlled at around 48°C.[6]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant to remove any remaining solid particles.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude biflavonoid extract.
Protocol 5: Supercritical Fluid Extraction (SFE) of Biflavonoids from Ginkgo biloba
This protocol describes the use of supercritical carbon dioxide (SC-CO2) for the green extraction of biflavonoids from Ginkgo biloba leaves.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Supercritical Fluid Extractor
-
High-pressure CO2 cylinder
-
Co-solvent pump and reservoir (for ethanol)
-
Extraction vessel
-
Separator vessels
Procedure:
-
Load approximately 50 g of powdered Ginkgo biloba leaves into the extraction vessel.
-
Seal the extraction vessel and place it inside the SFE system.
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 20-30 MPa).
-
Heat the extraction vessel to the set temperature (e.g., 40-60°C).
-
Introduce the co-solvent (e.g., ethanol) at a specific flow rate (e.g., 5-10% of the CO2 flow rate).
-
Maintain a constant flow of supercritical CO2 and co-solvent through the extraction vessel for a specified duration (e.g., 2-3 hours).
-
The extract-laden supercritical fluid flows into the separator vessels where the pressure and/or temperature are reduced, causing the biflavonoids to precipitate.
-
Collect the precipitated extract from the separators.
-
After the extraction is complete, depressurize the system safely.
Visualizations
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabe.in [jabe.in]
- 4. Comparative Analysis of Enzyme-, Ultrasound-, Mechanical-, and Chemical-Assisted Extraction of Biflavonoids from Ginkgo Leaves [mdpi.com]
- 5. Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies [mdpi.com]
- 6. Ionic Liquid-Microwave-Based Extraction of Biflavonoids from Selaginella sinensis [ouci.dntb.gov.ua]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Kolaviron, Biflavonoid Complex from the Seed of Garcinia kola Attenuated Angiotensin II- and Lypopolysaccharide-induced Vascular Smooth Muscle Cell Proliferation and Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Biflavonoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of biflavonoids using common cell culture-based assays. The protocols detailed herein are established methods for determining cell viability and elucidating the mechanisms of cell death induced by these natural compounds.
Introduction
Biflavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2] In vitro cytotoxicity assays are fundamental to the preliminary screening and characterization of these compounds. This document outlines protocols for the MTT, LDH, and apoptosis assays, which respectively measure metabolic activity, membrane integrity, and programmed cell death.[2][3] Understanding the impact of biflavonoids on these cellular processes is crucial for their development as potential therapeutic agents.
Data Presentation: Comparative Cytotoxicity of Biflavonoids
The following table summarizes the cytotoxic activity (IC50 values) of various biflavonoids against different cancer cell lines, as determined by the MTT assay. This data provides a comparative reference for newly tested compounds.
| Biflavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amentoflavone | MCF-7 | Breast | 25 | [3] |
| Amentoflavone | MDA-MB-231 | Breast | 12.7 | [3] |
| 7,7″-di-O-methylamentoflavone | A549 | Lung | 16.14 | [3] |
| Isoginkgetin | HeLa | Cervical | 8.38 | [3] |
| Isoginkgetin | HepG2 | Liver | 42.95 | [3] |
| Oxitrodiflavanone A | PC-3 | Prostate | 6.64 | [4] |
| Brachydin B | PC-3 | Prostate | 4.28 | [4] |
| Brachydin C | PC-3 | Prostate | 4.44 | [4] |
| 7″-O-methylrobustaflavone | MCF-7 | Breast | 15.09 | [4] |
| Robustaflavone 7,4',7"-trimethyl ether | SMMC-7721 | Liver | 18.6 | [5] |
| Robustaflavone 7,4',7"-trimethyl ether | MCF-7 | Breast | 16.7 | [5] |
| Robustaflavone 7,4',7"-trimethyl ether | A549 | Lung | 25.5 | [5] |
| Compound 2 (from Araucaria hunsteinii) | MCF-7 | Breast | 3.40 | [6] |
| Compound 3 (from Araucaria hunsteinii) | MCF-7 | Breast | 2.14 | [6] |
Experimental Protocols
Cell Culture and Compound Preparation
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Biflavonoid of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture the selected cancer cell line in T-75 flasks with complete growth medium in a humidified incubator.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment.[3]
-
Prepare a stock solution of the biflavonoid in DMSO.
-
Prepare serial dilutions of the biflavonoid in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[2]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[9]
Materials:
-
Cells treated with biflavonoid in a 96-well plate
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
After the 24, 48, or 72-hour incubation with the biflavonoid, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
-
Determine the IC50 value by plotting a dose-response curve.[3]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][10]
Materials:
-
Cells treated with biflavonoid in a 96-well plate
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Protocol:
-
After the desired incubation period with the biflavonoid, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[3]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells translocate phosphatidylserine (B164497) to the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[12]
Materials:
-
Cells treated with biflavonoid
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Following treatment with the biflavonoid, collect both adherent and floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[3]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for assessing biflavonoid cytotoxicity.
Signaling Pathway of Biflavonoid-Induced Apoptosis
Biflavonoids can induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[13][14]
Caption: Simplified intrinsic apoptosis pathway induced by biflavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2,3,2'',3''-Tetrahydroochnaflavone
Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid that has been isolated from various plant species and has garnered interest for its potential pharmacological activities, including cytotoxic effects against certain cancer cell lines.[1] Accurate and precise quantification of this compound in different sample matrices is essential for pharmacokinetic studies, quality control of herbal products, and further pharmacological research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical techniques for the quantification of flavonoids and can be adapted and validated for specific research needs.[2][3][4]
Section 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This section outlines a proposed HPLC-UV method for the quantification of this compound in plant extracts.
1.1. Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance. Flavonoids typically have two main absorption bands in the UV-Vis spectrum, Band I (300–380 nm) and Band II (240–280 nm).[5][6] For flavanones like the moieties of this compound, the detection wavelength is often set in the 270-290 nm range.
1.2. Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid (analytical grade).
-
This compound reference standard (purity ≥98%).[7]
-
Sample matrix (e.g., dried plant material).
1.2.2. Sample Preparation (Plant Material)
-
Drying and Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.[5]
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a suitable vessel. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.[5]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.[5]
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.[5]
-
Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
1.2.3. Chromatographic Conditions
A summary of the proposed HPLC-UV method parameters is provided in Table 1.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
1.3. Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters for an HPLC-UV method for flavonoid quantification.
Table 2: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
1.4. Experimental Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[8][9][10]
2.1. Principle
This method involves the separation of this compound using UHPLC followed by detection using a tandem mass spectrometer. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10][11]
2.2. Experimental Protocol
2.2.1. Instrumentation and Materials
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample, such as naringenin[11]).
2.2.2. Sample Preparation (Biological Matrix - e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filtration: Filter through a 0.22 µm syringe filter into an LC vial.
2.2.3. Chromatographic and Mass Spectrometric Conditions
The proposed UHPLC-MS/MS parameters are summarized in Table 3 and Table 4.
Table 3: Proposed UHPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 20% B; 1-5 min, 20-80% B; 5-6 min, 80% B; 6-6.1 min, 80-20% B; 6.1-8 min, 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 4: Proposed Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of the standard. A hypothetical transition could be based on the molecular weight of this compound (C30H22O10, MW: 542.49). For example, Precursor Ion (m/z) 541.1 -> Product Ion (m/z) [To be determined]. |
2.3. Method Validation Parameters (Hypothetical Data)
The following table summarizes typical validation parameters for an LC-MS/MS method.
Table 5: Hypothetical LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits |
2.4. Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
The presented HPLC-UV and LC-MS/MS methods provide robust frameworks for the quantification of this compound in plant and biological matrices, respectively. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications. It is crucial to perform a full method validation according to the relevant guidelines (e.g., ICH, FDA) to ensure the reliability of the results for any specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS 678138-59-5 | ScreenLib [screenlib.com]
- 8. lcms.cz [lcms.cz]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unambiguous Structure Confirmation of Biflavonoids using 2D NMR Techniques
Introduction
Biflavonoids are a class of natural polyphenolic compounds formed by the dimerization of two flavonoid units. Their structural complexity, arising from the varied nature of the flavonoid monomers and the diverse linkage positions (C-C or C-O-C), presents a significant challenge for unambiguous structure elucidation. Furthermore, the phenomenon of atropisomerism, caused by hindered rotation around the interflavonoid bond, often leads to signal duplication in NMR spectra, complicating analysis.[1][2] Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of non-destructive techniques essential for overcoming these challenges. By mapping out scalar and dipolar couplings, 2D NMR allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirmation of the individual flavonoid units, and definitive identification of the interflavonoid linkage.[3][4]
Core 2D NMR Techniques and Their Applications
A combination of homonuclear and heteronuclear 2D NMR experiments is typically employed to piece together the biflavonoid structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying proton-proton spin systems. It reveals protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For biflavonoids, COSY is invaluable for tracing the connectivity of protons within each aromatic ring and the heterocyclic C-ring of the individual flavonoid monomers.[3][5]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This is the primary method for assigning the ¹³C signals of protonated carbons based on the more easily assigned ¹H spectrum.[5][6] Multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall carbon skeleton and the linkage between the two flavonoid units. HMBC detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[5][8] Key HMBC correlations can unambiguously establish the C-C or C-O-C bond connecting the two monomers, information that is often impossible to obtain from 1D NMR alone.[9][10]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOE or ROE cross-peak between a proton on one flavonoid unit and a proton on the second unit provides definitive proof of the interflavonoid linkage point and helps in elucidating the relative stereochemistry and preferred conformation of the molecule.[11]
Tackling Atropisomerism
At room temperature, the NMR spectra of many biflavonoids show a doubling of signals, indicating the presence of two slowly interconverting rotational isomers (atropisomers).[2][9] This can make the spectra appear crowded and difficult to interpret. By recording the NMR spectra at elevated temperatures (e.g., 50-90 °C), the rotation around the interflavonoid bond can be accelerated, leading to the coalescence of the doubled signals into a single set of sharp resonances. This simplifies the spectrum, making assignments more straightforward.[1][2]
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for biflavonoid samples. Parameters should be optimized based on the specific compound, sample concentration, and available spectrometer.[12]
1. Sample Preparation
-
Solvent: Choose a deuterated solvent in which the biflavonoid is highly soluble and that does not have signals obscuring important regions of the spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD) are common choices.
-
Concentration: For optimal signal-to-noise, especially for less sensitive experiments like HMBC and NOESY, a concentration of 10-20 mg in 0.5-0.6 mL of solvent is recommended.[13]
-
Purity: Ensure the sample is as pure as possible to avoid interference from impurities. A preliminary ¹H NMR spectrum should be run to assess purity.[12]
2. 1D NMR Spectra Acquisition
Prior to running 2D experiments, high-quality 1D ¹H and ¹³C{¹H} spectra must be acquired. These are used to set the spectral widths for the 2D experiments and for final assignments.
3. 2D NMR Acquisition and Processing Parameters
The following tables provide typical parameters for common 2D NMR experiments run on a 500 MHz spectrometer.
Table 1: COSY (Correlation Spectroscopy) Parameters
| Parameter | Description | Typical Value |
|---|---|---|
| Pulse Program | Gradient-selected COSY (e.g., cosygpqf) | - |
| Number of Scans (ns) | Scans per increment | 2 - 8 |
| Relaxation Delay (d1) | Delay for spin relaxation | 1.5 - 2.0 s |
| Spectral Width (sw) | F2 (¹H) and F1 (¹H) dimensions | 10 - 12 ppm |
| F2 Data Points (td) | Points in direct dimension | 2048 (2k) |
| F1 Increments (td) | Increments in indirect dimension | 256 - 512 |
| Processing | Sine-bell window function, 2D Fourier Transform | - |
Table 2: HSQC (Heteronuclear Single Quantum Coherence) Parameters
| Parameter | Description | Typical Value |
|---|---|---|
| Pulse Program | Gradient-selected, multiplicity-edited (e.g., hsqcedetgpsp) | - |
| Number of Scans (ns) | Scans per increment | 2 - 16 |
| Relaxation Delay (d1) | Delay for spin relaxation | 1.5 - 2.0 s |
| Spectral Width (sw) | F2 (¹H): 10 - 12 ppm; F1 (¹³C): 180 - 200 ppm | - |
| F2 Data Points (td) | Points in direct dimension | 2048 (2k) |
| F1 Increments (td) | Increments in indirect dimension | 128 - 256 |
| ¹JCH Coupling Constant | Average one-bond C-H coupling | 145 Hz |
| Processing | Qsine window function, 2D Fourier Transform | - |
Table 3: HMBC (Heteronuclear Multiple Bond Correlation) Parameters
| Parameter | Description | Typical Value |
|---|---|---|
| Pulse Program | Gradient-selected (e.g., hmbcgplpndqf) | - |
| Number of Scans (ns) | Scans per increment | 8 - 64 |
| Relaxation Delay (d1) | Delay for spin relaxation | 2.0 s |
| Spectral Width (sw) | F2 (¹H): 10 - 12 ppm; F1 (¹³C): 220 - 240 ppm[7][13] | - |
| F2 Data Points (td) | Points in direct dimension | 2048 (2k) |
| F1 Increments (td) | Increments in indirect dimension | 256 - 512 |
| Long-Range JCH | Optimized for 2-3 bond couplings | 8 Hz |
| Processing | Sine-bell window function, 2D Fourier Transform | - |
Table 4: NOESY (Nuclear Overhauser Effect Spectroscopy) Parameters
| Parameter | Description | Typical Value |
|---|---|---|
| Pulse Program | Gradient-selected (e.g., noesygpph) | - |
| Number of Scans (ns) | Scans per increment | 8 - 32 |
| Relaxation Delay (d1) | Delay for spin relaxation | 2.0 s |
| Mixing Time (d8) | Allows for NOE buildup | 300 - 800 ms |
| Spectral Width (sw) | F2 (¹H) and F1 (¹H) dimensions | 10 - 12 ppm |
| F2 Data Points (td) | Points in direct dimension | 2048 (2k) |
| F1 Increments (td) | Increments in indirect dimension | 256 - 512 |
| Processing | Sine-bell window function, 2D Fourier Transform | - |
Data Interpretation and Presentation
Data from each experiment is used in a stepwise manner to build the final structure. The table below illustrates how key HMBC correlations can be used to confirm a hypothetical C3'-C8" interflavonoid linkage.
Table 5: Example HMBC Correlations for a C3'-C8" Biflavonoid Linkage
| Proton (Unit I) | Correlated Carbon (Unit II) | Correlation Type | Implication |
|---|---|---|---|
| H-2' (δ ~7.5 ppm) | C-8" (δ ~105 ppm) | ³JCH | Confirms proximity of H-2' to C-8" |
| H-2' (δ ~7.5 ppm) | C-7" (δ ~160 ppm) | ⁴JCH (weak) | Supports C-8" linkage |
| H-6' (δ ~7.4 ppm) | C-8" (δ ~105 ppm) | ³JCH | Confirms proximity of H-6' to C-8" |
| H-6' (δ ~7.4 ppm) | C-4a" (δ ~100 ppm) | ⁴JCH (weak) | Supports C-8" linkage |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical connections between the different NMR experiments in the structure elucidation process.
References
- 1. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of Garcinia hombroniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 13. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of 2,3,2'',3''-Tetrahydroochnaflavone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield in Diaryl Ether Formation (Step 1)
Background: The synthesis of the diaryl ether intermediate is a critical step. The Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction is typically employed. While the reported yield for the synthesis of the diaryl ether precursor to this compound is high (89%), issues can still arise.[1]
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Deactivation of the copper catalyst. | Use freshly prepared or activated copper powder if performing a traditional Ullmann condensation. For catalyzed reactions, ensure the catalyst is not degraded. | |
| Inefficient base. | Use a strong, non-nucleophilic base like anhydrous potassium carbonate or cesium carbonate. Ensure the base is dry. | |
| Formation of significant side products | Reductive dehalogenation of the aryl halide. | Ensure anhydrous and inert reaction conditions to minimize sources of protons. |
| Homocoupling of the aryl halide to form a biaryl byproduct. | This is a common side reaction in Ullmann condensations.[2] Optimizing the reaction temperature and using a ligand for the copper catalyst can sometimes suppress this side reaction. | |
| Hydrolysis of the aryl halide to form a phenol. | Ensure all reagents and solvents are thoroughly dried. |
Problem 2: Low Yield in Claisen-Schmidt Condensation to form Bichalcone (Step 2)
Background: This step involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a diaryl ether dialdehyde (B1249045) to form the bichalcone precursor. While a good yield (80%) has been reported, several side reactions can lower the efficiency.[1]
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the desired bichalcone | Self-condensation of the acetophenone. | Slowly add the acetophenone to the reaction mixture containing the base and the aldehyde to keep the enolate concentration low.[3] |
| Cannizzaro reaction of the aldehyde. | Use a milder base or a lower concentration of a strong base. The Cannizzaro reaction is competitive under strong basic conditions with aldehydes lacking α-hydrogens.[3] | |
| Complex mixture of products | Michael addition of the enolate to the newly formed bichalcone. | Control the reaction time and temperature; lower temperatures can disfavor the Michael addition. If the product precipitates, this can also limit this side reaction.[3] |
| Incomplete reaction. | Ensure a sufficient amount of a suitable base (e.g., KOH) is used and that the reaction is allowed to proceed to completion (monitor by TLC). |
Problem 3: Low Yield in Oxalic Acid-Catalyzed Cyclization to form this compound (Step 3)
Background: The cyclization of the bichalcone to the target biflavanone is the most challenging step and is reported to have a low yield. The reaction is sensitive to temperature, and a delicate balance exists between the starting material, the desired product, and decomposition.[1][4]
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the target biflavanone | Chalcone-flavanone equilibrium. | The equilibrium between the open-chain chalcone (B49325) and the cyclized flavanone (B1672756) can be a limiting factor. The reported successful synthesis was run for 72 hours, and starting material was still observed, indicating an equilibrium is likely at play.[1] Extending the reaction time further may not significantly improve the yield. |
| Thermal decomposition of the bichalcone at elevated temperatures. | Avoid high temperatures. Attempts to use high-temperature conditions (e.g., I2/DMSO at 130-140°C or DDQ at reflux) resulted in decomposition of the starting material.[1] The successful, albeit low-yield, synthesis was performed at a moderate temperature of 80°C.[1] | |
| Presence of starting material after prolonged reaction time | Reversible nature of the cyclization. | Consider alternative cyclization methods that might favor the product, although many common methods have been shown to be ineffective for this substrate.[1] |
| Formation of a mixture of unidentified products | Decomposition and other side reactions. | Ensure the use of absolute ethanol (B145695) and a catalytic amount of oxalic acid as reported.[1] Any deviation may lead to different reaction pathways. |
Summary of Reported Yields
| Step | Reaction | Reported Yield |
| 1 | Diaryl Ether Formation | 89%[1] |
| 2 | Claisen-Schmidt Condensation | 80%[1] |
| 3 | Oxalic Acid-Catalyzed Cyclization | Low (specific percentage not reported)[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this compound synthesis?
A1: The most critical step is the intramolecular cyclization of the bichalcone precursor to form the biflavanone core. This step is reported to have a low yield due to a likely unfavorable chalcone-flavanone equilibrium and the thermal instability of the starting material at higher temperatures.[1]
Q2: Why do high temperatures lead to lower yields in the cyclization step?
A2: The ether-linked dimeric chalcone has been observed to decompose at temperatures exceeding 100°C.[1] Attempts to force the cyclization using conditions that require high heat, such as iodine in DMSO or DDQ in refluxing dioxane, resulted in the decomposition of the starting material and the formation of a complex mixture of products.[1]
Q3: Are there alternative methods to the oxalic acid-catalyzed cyclization?
A3: The original synthesis by Ndoile and van Heerden explored several common methods for chalcone cyclization, including iodine in DMSO (both conventional heating and microwave), and DDQ in dioxane, all of which were unsuccessful for this specific substrate, primarily due to decomposition.[1] While other methods for flavanone synthesis exist, their applicability to this specific bichalcone would require experimental investigation.
Q4: What are the key side products to look for in the Claisen-Schmidt condensation step?
A4: The primary side products to be aware of are the self-condensation of the acetophenone, the Cannizzaro reaction of the aldehyde (leading to the corresponding alcohol and carboxylic acid), and the Michael addition of an enolate to the desired bichalcone product.[3] Careful control of stoichiometry, base concentration, and temperature can help to minimize these byproducts.
Q5: How can I improve the yield of the initial diaryl ether formation?
A5: While a high yield of 89% has been reported for this step, ensuring success involves using an efficient base like anhydrous potassium carbonate, employing a suitable solvent such as DMF, and maintaining an appropriate reaction temperature (e.g., 80°C).[1] It is also crucial to use an activated aryl halide (e.g., 4-fluorobenzaldehyde) to facilitate the nucleophilic aromatic substitution.
Experimental Protocols
Step 1: Synthesis of Diaryl Ether (3-(4-Formylphenyloxy)-4-methoxybenzaldehyde)
Methodology: Based on the procedure described by Ndoile and van Heerden (2013).[1][4]
-
To a mixture of isovanillin (B20041) (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry DMF under a nitrogen atmosphere, add 4-fluorobenzaldehyde (B137897) (1.1 eq).
-
Heat the mixture at 80°C with stirring.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Allow the reaction to cool to room temperature.
-
Add cold water and extract the product with an organic solvent (e.g., CHCl₃ or EtOAc).
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography.
Step 2: Synthesis of Bichalcone
Methodology: Based on the procedure described by Ndoile and van Heerden (2013).[1][4]
-
Dissolve the diaryl ether from Step 1 (1.0 eq) and 2'-hydroxy-4',6'-dimethoxyacetophenone (2.0 eq) in ethanol.
-
Cool the solution in an ice bath and add powdered potassium hydroxide (B78521) (4.0 eq) with stirring.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction by TLC. The product often precipitates as a solid.
-
Filter the solid product and wash with cold ethanol and water.
-
The product can be used in the next step after drying.
Step 3: Synthesis of Pentamethyl Ether of this compound
Methodology: Based on the procedure described by Ndoile and van Heerden (2013).[1][4]
-
To a solution of the bichalcone from Step 2 (1.0 eq) in absolute ethanol, add a catalytic amount of oxalic acid (10 mol%).
-
Heat the stirred reaction mixture at 80°C for 72 hours.
-
Monitor the reaction by TLC. Note that starting material may still be present even after prolonged reaction time.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Perform an aqueous workup with extraction into an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate.
-
Purify the product by silica gel column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the low-yield cyclization step.
Caption: Potential side reactions in the Claisen-Schmidt condensation step.
References
Solubility issues of 2,3,2'',3''-Tetrahydroochnaflavone in aqueous and organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2,3,2'',3''-Tetrahydroochnaflavone.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, like most biflavonoids, is expected to have very low solubility in aqueous buffers. Flavonoids are generally lipophilic compounds, and their complex structure limits their ability to form favorable interactions with water molecules. For many flavonoids, aqueous solubility can be in the low µg/mL range.
Q2: In which organic solvents is this compound likely to be soluble?
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This phenomenon, known as "solvent shock," is a common issue when working with poorly water-soluble compounds. When the concentrated DMSO stock is rapidly introduced into the aqueous medium, the compound crashes out of solution because the final DMSO concentration is too low to maintain its solubility.
To prevent this:
-
Perform a serial dilution: First, dilute the DMSO stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
Control the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to avoid cellular toxicity.
-
Use a co-solvent or solubilizing agent: Consider incorporating a pharmaceutically acceptable co-solvent or a cyclodextrin (B1172386) in your aqueous buffer to enhance the solubility of the compound.
Q4: Can pH influence the solubility of this compound?
A4: Yes, the solubility of flavonoids can be pH-dependent. The presence of hydroxyl groups in the structure of this compound means that at higher pH values, these groups can deprotonate, leading to an increase in solubility in aqueous media. Conversely, in acidic conditions, the compound will be in its neutral form and likely less soluble.
Troubleshooting Guides
Issue 1: Difficulty in dissolving the compound to prepare a stock solution.
-
Problem: The powdered this compound is not dissolving completely in the chosen organic solvent.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent like DMSO or ethanol (B145695).
-
Increase Solvent Volume: The concentration you are trying to achieve may be too high. Try increasing the volume of the solvent.
-
Gentle Heating: Warm the solution gently in a water bath (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath for short intervals to break up any aggregates and enhance dissolution.
-
Vortexing: Vortex the solution vigorously for a few minutes.
-
Issue 2: Inconsistent results in biological assays.
-
Problem: Variability in experimental results between different batches or experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Avoid using old stock solutions, as the compound may degrade or precipitate over time. Prepare fresh solutions for each experiment.
-
Ensure Complete Dissolution: Before making dilutions, visually inspect your stock solution to ensure there is no undissolved material.
-
Consistent Dilution Technique: Use the same serial dilution method for each experiment to avoid variability from "solvent shock."
-
Vehicle Control: Always include a vehicle control (the solvent, e.g., DMSO, at the same final concentration) in your experiments to account for any effects of the solvent itself.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Notes |
| Water | Very Low | Expected to be in the low µg/mL range. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; solubility may be slightly pH-dependent. |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a primary solvent or co-solvent. |
| Methanol | Moderate to High | Similar to ethanol. |
| Acetone (B3395972) | Moderate | May be a suitable solvent for some applications. |
| Ethyl Acetate (B1210297) | Low to Moderate | Less polar than alcohols, may have lower solvating power for this compound. |
Note: The above data is qualitative and based on the general behavior of biflavonoids. It is highly recommended to experimentally determine the solubility in your specific solvent and buffer system.
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Technical Support Center: Optimizing Diaryl Ether Synthesis in Biflavonoid Chemistry
Welcome to the technical support center for biflavonoid synthesis, focusing on the critical diaryl ether formation step. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming the diaryl ether linkage in biflavonoid synthesis?
A1: The formation of a diaryl ether bond, a key structural motif in many biologically active biflavonoids, often presents significant synthetic challenges. Traditional methods like the Ullmann condensation require harsh reaction conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which can be incompatible with complex, functionalized flavonoid precursors.[1][2][3][4] Key difficulties include low yields, the need for highly polar solvents, and the occurrence of side reactions. Modern palladium-catalyzed methods, while often milder, can be sensitive to ligand and substrate scope.[2][5]
Q2: What are the most common side reactions observed during Ullmann-type diaryl ether synthesis?
A2: Researchers frequently encounter several side reactions that can significantly lower the yield of the desired biflavonoid. The most common include:
-
Reductive dehalogenation: The aryl halide starting material is reduced to the corresponding arene, resulting in the loss of a key reactant.[6]
-
Homocoupling of the aryl halide: Two molecules of the aryl halide can couple to form a biaryl byproduct, which complicates the purification process.[6]
-
Phenol (B47542) formation: Hydrolysis of the aryl halide can produce a phenol, which may then compete with the intended phenol coupling partner.[6]
Q3: How can I improve the yield and reduce side reactions in my copper-catalyzed diaryl ether formation?
A3: Optimizing the reaction conditions is crucial for improving outcomes. Key strategies include:
-
Ligand Selection: The addition of chelating ligands can accelerate the reaction and allow for significantly lower temperatures (90-110°C).[1] Effective ligands include N,N-dimethylglycine, salicylaldimines, and picolinic acid.[1][3][7] However, ligand performance can be highly substrate-dependent, and screening may be necessary.[1]
-
Choice of Base and Solvent: The base and solvent system plays a critical role. Bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][8] Dioxane, acetonitrile, and toluene (B28343) have been shown to be suitable solvents, often outperforming more polar aprotic solvents like DMF or NMP.[9]
-
Copper Source: Copper(I) salts, such as CuI and Cu₂O, are generally more effective than copper(II) salts or copper metal powder.[8]
Q4: When should I consider a palladium-catalyzed approach for diaryl ether synthesis?
A4: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a powerful alternative to the Ullmann reaction and are often effective under milder conditions.[2][5] This approach is particularly advantageous when dealing with sensitive functional groups that cannot tolerate the high temperatures of the classical Ullmann reaction. The use of bulky, electron-rich biarylphosphine ligands has significantly expanded the substrate scope and efficiency of these reactions, even allowing for some room-temperature couplings.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Harsh Reaction Conditions: Classical Ullmann conditions (>200°C) may be degrading starting materials. 2. Ineffective Catalyst System: The chosen copper source or ligand may not be optimal for the specific substrates. 3. Solvent/Base Incompatibility: The solvent and base may not be promoting the reaction efficiently. | 1. Lower the Temperature: Employ a modern ligand-assisted protocol with a copper(I) source, which can lower reaction temperatures to the 80-110°C range.[1][5] 2. Screen Ligands and Catalysts: Test different copper(I) sources (CuI, Cu₂O) and ligands (e.g., N,N-dimethylglycine, salicylaldimine).[8] For difficult couplings, consider a palladium-based system with a bulky biarylphosphine ligand.[2] 3. Optimize Solvent and Base: Screen bases such as K₃PO₄ or Cs₂CO₃ and solvents like dioxane, toluene, or acetonitrile.[1][9] |
| Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions. 2. Absence of a Suitable Ligand: The copper catalyst may be poorly stabilized, leading to undesired reaction pathways. | 1. Reduce Temperature: Use a ligand-accelerated protocol to enable lower reaction temperatures.[1] 2. Introduce a Chelating Ligand: Ligands like N,N-dimethylglycine can stabilize the copper catalyst, favoring the desired C-O bond formation.[1][5] |
| Difficulty in Product Purification | 1. Formation of Biaryl Homocoupling Products: These byproducts can have similar polarities to the desired biflavonoid. 2. Stoichiometric Copper Residues: Residual copper from classical Ullmann reactions can complicate purification. | 1. Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio can sometimes suppress homocoupling. 2. Use Catalytic Copper: Modern protocols use catalytic amounts (5-10 mol%) of copper, which simplifies workup and purification.[1] |
| Reaction Fails with Electron-Rich Aryl Halides or Sterically Hindered Substrates | 1. Low Reactivity of Substrates: These substrates are notoriously challenging for Ullmann-type couplings. 2. Steric Hindrance: Bulky groups near the reaction center can prevent the coupling partners from approaching the catalyst. | 1. Switch to a Palladium-Based System: Pd-catalyzed systems with bulky biarylphosphine ligands are often more effective for coupling sterically hindered and electron-rich partners.[2][8] 2. Use a More Reactive Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. |
Data on Optimized Reaction Conditions
Table 1: Comparison of Copper-Catalyzed Diaryl Ether Synthesis Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield Range (%) | Reference(s) |
| CuI (10 mol%) | N,N-dimethylglycine (10 mol%) | K₃PO₄ | Acetonitrile | 80 | - | [1] |
| Cu₂O (catalytic) | Chxn-Py-Al / Salicylaldoxime | Cs₂CO₃ | Acetonitrile | - | Excellent | [8] |
| CuI (5 mol%) | Salicylaldimine L₆ (15 mol%) | K₃PO₄ | Dioxane | 101 | 83-92 | |
| CuI (10 mol%) | Picolinic Acid (20 mol%) | K₃PO₄ | DMSO | 90-105 | Good to Excellent | [7] |
| CuIPPh₃ (5 mol%) | - | K₂CO₃ | Toluene/Xylene | 110-140 | Moderate to Good | [9] |
Table 2: Palladium-Catalyzed Diaryl Ether Synthesis with a Bulky Biarylphosphine Ligand (L8)
| Aryl Bromide | Phenol | Temp (°C) | Yield (%) | Reference(s) |
| 4-tBu-Ph-Br | Phenol | rt | 92 | [2] |
| 4-MeO-Ph-Br | 3,5-diMe-Ph-OH | 40 | 94 | [2] |
| 2-Me-Ph-Br | 4-tBu-Ph-OH | 80 | 95 | [2] |
| 1-Bromonaphthalene | Phenol | 100 | 90 | [2] |
| Conditions: [(cinnamyl)PdCl]₂, Ligand L8, K₃PO₄, Toluene/DME.[2] |
Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Diaryl Ether Synthesis
This protocol is adapted from the work of Ma, D. and Cai, Q. (2003) and Cristau, H.-J. et al. (2004).[5][8]
-
Preparation: To an oven-dried reaction vessel, add CuI (5-10 mol%), the appropriate ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2 equivalents).
-
Reactant Addition: Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents) to the vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or acetonitrile) under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Diaryl Ether Synthesis
This protocol is a general representation based on the work of Buchwald, S. L. and colleagues.[2]
-
Catalyst Pre-formation (optional but recommended): In a glovebox, mix the palladium precursor (e.g., [(cinnamyl)PdCl]₂, 0.75 mol%) and the biarylphosphine ligand (e.g., L8, 2.25 mol%) in the reaction solvent (e.g., toluene/DME) and stir for several minutes.
-
Reactant Addition: To a separate oven-dried reaction vessel, add the base (e.g., K₃PO₄, 1.5 equivalents), the phenol (1.5 equivalents), and the aryl bromide (1 equivalent).
-
Reaction Initiation: Add the catalyst solution to the reactant mixture under an inert atmosphere.
-
Reaction: Stir the mixture at the optimized temperature (can range from room temperature to 100°C) for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for diaryl ether synthesis.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
References
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 2. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
Preventing degradation of 2,3,2'',3''-Tetrahydroochnaflavone during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3,2'',3''-Tetrahydroochnaflavone during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a biflavonoid composed of naringenin (B18129) and eriodictyol (B191197) moieties.[1] Biflavonoids are of significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The stability of this compound is crucial for ensuring the accuracy of experimental results, maintaining its therapeutic efficacy, and guaranteeing a viable shelf life for potential pharmaceutical formulations. Degradation can lead to a loss of activity and the formation of potentially harmful impurities.
Q2: What are the main factors that can cause the degradation of this compound?
A2: Like many flavonoids, this compound is susceptible to degradation from various environmental factors. These include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions. Flavonoids are generally more stable in acidic conditions compared to alkaline environments.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or even visible light can induce photodecomposition.
-
Oxygen: The phenolic hydroxyl groups in the structure of this compound make it prone to oxidation, especially in the presence of oxygen.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of flavonoids is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products. This allows for the quantification of the parent compound and the detection of any new peaks that correspond to impurities.
Troubleshooting Guides
Synthesis-Related Issues
Problem 1: Low yield during the synthesis of the diaryl ether intermediate.
-
Possible Cause: The Ullmann condensation reaction, a key step in forming the diaryl ether linkage, is often challenging and can have low yields.[2] Incomplete reaction or side reactions could be the cause.
-
Troubleshooting Suggestions:
-
Catalyst and Ligand: Ensure the copper catalyst is active. Consider using copper(I) salts and explore different ligands to improve catalytic activity and solubility.
-
Reaction Conditions: Optimize the reaction temperature and time. Ullmann reactions often require high temperatures, but prolonged heating can lead to decomposition.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the starting materials and the product.
-
Problem 2: Decomposition of the bichalcone intermediate during cyclization.
-
Possible Cause: The ether-linked dimeric chalcone (B49325) can be unstable at high temperatures.[3] The acidic or basic conditions used for cyclization might also be too harsh.
-
Troubleshooting Suggestions:
-
Temperature Control: If using thermal cyclization, carefully control the temperature to the minimum required for the reaction to proceed.
-
Catalyst Choice: For acid-catalyzed cyclization, a milder acid or a solid acid catalyst could be explored. For base-catalyzed cyclization, a weaker base or a heterogeneous catalyst might prevent degradation.
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and potentially minimize degradation by providing rapid and uniform heating.
-
Storage-Related Issues
Problem 3: The stored solid of this compound has changed color (e.g., from off-white to yellow or brown).
-
Possible Cause: Color change is a common indicator of degradation, likely due to oxidation or photodecomposition.
-
Troubleshooting Suggestions:
-
Storage Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light.
-
Temperature Control: Store at low temperatures, preferably in a freezer at -20°C or below, to slow down degradation kinetics.
-
Moisture Control: Ensure the compound is stored in a tightly sealed container in a dry environment. Consider using a desiccator.
-
Problem 4: Loss of purity of this compound in solution over time.
-
Possible Cause: The solvent and storage conditions for the solution can significantly impact stability. The compound may be susceptible to hydrolysis or oxidation in solution.
-
Troubleshooting Suggestions:
-
Solvent Choice: Use aprotic, degassed solvents whenever possible. If an aqueous buffer is necessary, use a slightly acidic pH where the compound is more stable.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment to minimize degradation.
-
Data Presentation
Table 1: Summary of Factors Affecting the Stability of Flavanone-type Biflavonoids and Recommended Mitigation Strategies.
| Factor | Potential Impact on this compound | Recommended Mitigation Strategies |
| pH | Degradation is more rapid in alkaline and strongly acidic conditions. Generally more stable in slightly acidic to neutral pH. | - During synthesis, use mild acidic or basic conditions for cyclization. - For storage in solution, use a slightly acidic buffer (pH 4-6). |
| Temperature | Higher temperatures accelerate degradation rates, both in solid state and in solution. | - During synthesis, use the lowest effective temperature for reactions. - For storage, keep the solid compound and solutions at low temperatures (-20°C or below). |
| Light | Exposure to UV and visible light can lead to photodecomposition. | - Conduct synthesis and handling in a well-ventilated fume hood with minimal light exposure. - Store the solid and solutions in amber vials or wrapped in aluminum foil. |
| Oxygen | The phenolic hydroxyl groups are susceptible to oxidation, leading to colored degradation products. | - Perform synthesis under an inert atmosphere (argon or nitrogen). - Store the solid and solutions under an inert gas. Use degassed solvents for preparing solutions. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the key synthetic steps reported for similar biflavonoids.[1][3] Optimization of specific reagents, solvents, temperatures, and reaction times may be necessary.
Step 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation
-
Combine the appropriate protected hydroxy-substituted benzaldehyde (B42025) and fluorobenzaldehyde in a dry flask under an inert atmosphere (e.g., Argon).
-
Add a suitable copper catalyst (e.g., CuI) and a ligand (e.g., a phenanthroline derivative).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃) and a high-boiling point aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture at a temperature typically ranging from 120°C to 160°C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, quench with a suitable reagent, and extract the product with an organic solvent.
-
Purify the diaryl ether by column chromatography.
Step 2: Formation of the Bichalcone
-
Dissolve the diaryl ether intermediate and a protected 2-hydroxyacetophenone (B1195853) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a base (e.g., KOH or NaOH) to catalyze the Claisen-Schmidt condensation.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the chalcone by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture and isolate the bichalcone product by filtration or extraction.
-
Purify the bichalcone by recrystallization or column chromatography.
Step 3: Cyclization to this compound
-
Dissolve the purified bichalcone in a suitable solvent (e.g., ethanol).
-
Add an acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl) or a base catalyst.
-
Reflux the reaction mixture and monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize, and remove the solvent.
-
Remove any protecting groups if present using appropriate deprotection methods.
-
Purify the final product, this compound, by column chromatography or preparative HPLC.
Protocol for Forced Degradation Study
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Degradation: Mix the stock solution with an equal volume of 1N HCl.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 1N NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp or a photostability chamber).
-
At specified time points, take aliquots from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Ambiguous NMR Signal Assignments for Complex Biflavonoids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the NMR-based structure elucidation of complex biflavonoids.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum of my purified biflavonoid show a doubled set of signals?
A: This is a common phenomenon for biflavonoids and is typically caused by atropisomerism.[1] Atropisomers are conformational isomers that arise from hindered rotation (slow on the NMR timescale) around the single bond connecting the two flavonoid units.[1][2] This restricted rotation results in two distinct, non-interconvertible conformers at room temperature, each giving its own set of NMR signals, leading to spectral complexity.[2][3][4]
Q2: How can I simplify a complex spectrum with duplicate signals from rotamers?
A: The most effective method is Variable Temperature (VT) NMR spectroscopy. By increasing the temperature of the NMR experiment (e.g., to 50°C or even 90°C), you can provide enough thermal energy to overcome the rotational barrier.[1][3] This accelerates the interconversion between the rotamers, causing the doubled signals to coalesce into a single, averaged set of sharp resonances, which greatly simplifies the spectrum for analysis.[1][2][3] However, care must be taken as some biflavonoids can degrade at elevated temperatures.[1]
Q3: My ¹H NMR signals in the aromatic region are severely overlapped. How can I resolve them?
A: Signal overlap in 1D ¹H NMR is a frequent issue with complex molecules like biflavonoids. The best approach is to use two-dimensional (2D) NMR techniques, which disperse the signals across a second frequency dimension, significantly enhancing resolution.[5][6]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), helping to trace out spin systems within each flavonoid monomer.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[8] Since ¹³C spectra are generally better dispersed, this is highly effective at resolving overlapping proton signals.[9]
Q4: I am having trouble assigning the quaternary (non-protonated) carbons, including the interflavonoid linkage point.
A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for this task. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4 in conjugated systems).[8] By observing a correlation from a known proton to an unknown quaternary carbon, you can assign that carbon. The crucial interflavonoid C-C linkage can often be confirmed by observing a long-range correlation from a proton on one flavonoid unit to a quaternary carbon on the other.[10]
Q5: What should I do if a critical HMBC correlation is missing or the results are ambiguous?
A: The absence of an HMBC peak doesn't necessarily mean there is no correlation, as its intensity depends on the magnitude of the long-range J-coupling constant.[8]
-
Optimize HMBC Parameters: You can run multiple HMBC experiments optimized for different long-range coupling constants (e.g., one for 5 Hz and another for 10 Hz) to maximize the chances of observing the desired correlation.[8]
-
Use Complementary Experiments: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used. These experiments show correlations between protons that are close in space, regardless of bonding. A NOE/ROE correlation between protons on different flavonoid units can provide strong evidence for the structure and the interflavonoid linkage point.
-
Advanced Techniques: For confirming C-C connectivities directly, experiments like 1,1-ADEQUATE can be exceptionally powerful, though they are less sensitive and require more sample.[1]
Q6: Are there any public databases to help with assigning biflavonoid NMR signals?
A: Yes, several databases can serve as valuable references, although they may be more comprehensive for simpler flavonoids than for complex biflavonoids.
-
MetIDB: A publicly accessible database containing experimental and predicted ¹H NMR spectra for thousands of flavonoids.[11][12]
-
BMRB (Biological Magnetic Resonance Bank): Contains NMR spectral data for various metabolites, including common flavonoids like naringenin (B18129) and quercetin.[13]
-
NMRShiftDB: A public database of NMR spectra, though its flavonoid collection may vary.[11] Comparing your experimental data with deposited spectra of known compounds can significantly aid in the identification process.[14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Workflow for Biflavonoid Signal Assignment
When faced with an unknown complex biflavonoid, a systematic approach is critical. The following workflow outlines the recommended experimental sequence to achieve an unambiguous structure elucidation.
Caption: A standard workflow for NMR-based structure elucidation of biflavonoids.
Guide 2: Decision Tree for Overcoming Common Hurdles
Use this decision tree when you encounter a specific problem during your analysis.
Caption: A decision tree for troubleshooting common biflavonoid NMR issues.
Table 1: Comparison of Key 2D NMR Experiments for Biflavonoid Analysis
| Experiment | Information Gained | Primary Use in Biflavonoid Analysis |
| ¹H-¹H COSY | Shows proton-proton couplings (²JHH, ³JHH).[7] | Tracing the connectivity of protons within each flavonoid ring system. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (¹JCH).[8] | Resolving overlapping ¹H signals; Assigning all protonated carbons.[6][9] |
| ¹H-¹³C HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH).[8] | Assigning quaternary carbons; Confirming the interflavonoid linkage and substitution patterns.[10] |
| NOESY/ROESY | Shows correlations between protons that are close in 3D space.[15] | Confirming the structure of atropisomers; Determining relative stereochemistry. |
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence
Objective: To simplify a complex NMR spectrum showing doubled signals due to the presence of atropisomers by increasing the rate of interconversion.
Methodology:
-
Sample Preparation: Prepare the biflavonoid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Pyridine-d₅) as you would for a standard room temperature experiment. Ensure the concentration is sufficient for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C) to serve as a baseline.
-
Temperature Increase: Access the spectrometer's temperature control unit. Increase the temperature in increments (e.g., 10-15°C at a time). Common target temperatures are between 50°C and 90°C.[1][3]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum. This ensures thermal homogeneity.
-
Spectral Acquisition: At each temperature step, acquire a ¹H NMR spectrum. Observe the changes in the signals, particularly the pairs of signals corresponding to the rotamers.
-
Analysis: Identify the temperature at which the paired signals broaden and then coalesce into single, sharp peaks. This indicates that the rotational barrier has been overcome on the NMR timescale. This simplified spectrum can now be used for further 1D and 2D analysis.
-
Caution: Monitor for any signs of sample degradation (e.g., appearance of new, unrelated peaks, or discoloration of the sample), especially at higher temperatures.[1]
Protocol 2: Optimizing the HMBC Experiment
Objective: To reliably detect long-range proton-carbon correlations, especially for assigning quaternary carbons and the interflavonoid linkage.
Methodology:
-
Standard Setup: Use a standard HMBC pulse sequence available on the spectrometer.
-
Set ¹H and ¹³C Spectral Windows: Ensure the spectral windows in both dimensions are wide enough to encompass all signals from your compound.
-
Define the Long-Range Coupling Constant (J): This is the most critical parameter. The intensity of an HMBC cross-peak is dependent on the value of the long-range nJCH coupling.
-
Compromise Value: A typical starting point is to set the experiment to detect correlations for an average coupling of 7-8 Hz.[8] This often provides good results for both two- and three-bond correlations.
-
Multiple Experiments: For difficult assignments or missing correlations, it is highly recommended to run at least two separate HMBC experiments.[8]
-
Experiment 1: Optimized for smaller couplings (e.g., 5 Hz) to better detect three-bond (³JCH) correlations.
-
Experiment 2: Optimized for larger couplings (e.g., 10 Hz) to better detect two-bond (²JCH) correlations.
-
-
-
Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC is less sensitive than HSQC.
-
Processing and Analysis: Process the 2D data and analyze the cross-peaks to build the carbon skeleton. Compare the results from the different HMBC experiments to get a complete and reliable set of correlations.
References
- 1. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of Garcinia hombroniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. metabolomicscentre.nl [metabolomicscentre.nl]
- 13. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 14. researchgate.net [researchgate.net]
- 15. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
Assessing the stability of 2,3,2'',3''-Tetrahydroochnaflavone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2,3,2'',3''-Tetrahydroochnaflavone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound instability in the cell culture medium be a factor?
A1: Yes, inconsistent results are a common indicator of compound instability. Flavonoids, the class of compounds this compound belongs to, can be susceptible to degradation in aqueous and oxygen-rich environments like cell culture media.[1] This degradation can lead to a decrease in the effective concentration of the compound over the course of your experiment, resulting in poor reproducibility.
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A2: Several factors can influence the stability of flavonoids in cell culture media:
-
pH of the Medium: The pH of the culture medium is a critical factor. Many flavonoids are more prone to degradation under neutral to alkaline conditions (pH > 7).[1] Cellular metabolism can also cause pH shifts in the medium over time.
-
Composition of Media: Components in the cell culture medium, such as metal ions, can catalyze oxidative degradation of flavonoids.[1]
-
Light and Temperature: Exposure to light and elevated temperatures can promote the degradation of photosensitive and thermolabile compounds.[1]
-
Dissolved Oxygen: The oxygen-rich environment of cell culture incubators can contribute to oxidative degradation of the compound.
-
Enzymatic Degradation: Cells can metabolize the compound, or enzymes present in serum (if used) may contribute to its breakdown.
Q3: How can I prepare my stock and working solutions of this compound to maximize its stability?
A3: Proper preparation and storage are crucial. Due to the hydrophobic nature of many flavonoids, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare high-concentration stock solutions.[2]
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to the final desired concentration. To prevent precipitation, add the stock solution to the medium while gently vortexing.[2] It is critical to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect of the compound. | Compound degradation leading to a lower effective concentration. | Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below). Consider refreshing the medium with freshly prepared compound at regular intervals during long-term experiments. |
| Poor aqueous solubility leading to precipitation. | Visually inspect the medium for any precipitate after adding the compound. Increase solubility by using a small amount of a co-solvent like DMSO (keeping the final concentration below 0.5%).[1] | |
| High variability between replicate experiments. | Inconsistent compound stability due to variations in experimental conditions. | Standardize all experimental parameters, including medium pH, incubation time, and light exposure. Protect all solutions containing the compound from light by using amber tubes or wrapping containers in foil.[1] |
| Adsorption of the compound to plasticware. | Consider using low-binding microplates and tubes. Pre-incubating plates with media containing serum may help to reduce non-specific binding.[3] | |
| Unexpected cellular toxicity. | Formation of toxic degradation products. | If significant degradation is observed, attempt to identify the degradation products using analytical techniques like LC-MS/MS. The formation of hydrogen peroxide from the degradation of some flavonoids has been reported to cause experimental artifacts.[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a time-course experiment to determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment
-
Sterile, low-binding microplates or tubes
-
Humidified incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Sample Preparation: Dispense the working solution into multiple wells of a sterile microplate or into sterile tubes (one for each time point). Prepare a sufficient number of replicates for each time point.
-
Incubation: Place the plate or tubes in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot from the corresponding wells or tubes.[2] The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until all time points have been collected to prevent further degradation.[2]
-
Sample Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.[3]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample. Plot the percentage of remaining compound versus time to determine the stability profile.
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium Over Time
| Time (Hours) | Concentration (µM) ± SD (n=3) | % Remaining ± SD (n=3) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Measured Concentration] | [Calculated %] |
| 4 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 12 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
| 72 | [Measured Concentration] | [Calculated %] |
Visualizations
Caption: Workflow for assessing the stability of a compound in cell culture media.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Biflavonoid Extraction Yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low extraction yields of biflavonoids from natural sources.
Troubleshooting Guide: Low Extraction Yields
Low yields of biflavonoids can be a significant hurdle in research and development. This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction process.
Q1: My biflavonoid yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low biflavonoid yields can stem from several factors throughout the extraction workflow. A logical troubleshooting process should focus on three key areas: the integrity of the plant material, the efficiency of the extraction method, and the stability of the target biflavonoids. Start by verifying the quality of your starting material and then systematically evaluate your extraction and downstream processing steps.
Q2: How does the preparation of the plant material affect extraction yield?
A2: Proper preparation of the plant material is a critical first step.[1] Key considerations include:
-
Drying: Fresh plant material often contains enzymes that can degrade biflavonoids.[1] Drying inhibits these enzymatic processes. However, excessive heat during drying can also lead to the degradation of thermolabile biflavonoids. Low-temperature drying (e.g., 40-60°C) or freeze-drying is recommended.[1]
-
Grinding: Reducing the particle size of the plant material increases the surface area available for solvent contact, which significantly improves extraction efficiency.[2] A fine powder is generally ideal, but excessively fine particles can complicate filtration.[2]
-
Storage: Dried plant material should be stored in a cool, dark, and dry place to prevent degradation from light, moisture, and microbial contamination.
Q3: I suspect my extraction parameters are not optimal. Which parameters have the most significant impact on yield?
A3: Optimizing extraction parameters is crucial for maximizing biflavonoid yield. The following are among the most influential factors:
-
Solvent Selection: The polarity of the solvent must match that of the target biflavonoids. Biflavonoids are generally polyphenolic compounds and are often extracted with polar solvents. Mixtures of alcohol (ethanol or methanol) and water are commonly used.[3] The optimal solvent ratio depends on the specific biflavonoid.
-
Temperature: Higher temperatures can increase the solubility of biflavonoids and the diffusion rate of the solvent, leading to higher yields.[4] However, temperatures that are too high can cause degradation of the target compounds.[5]
-
Extraction Time: A longer extraction time generally leads to a higher yield, but there is a point of diminishing returns.[4] Prolonged extraction times can also increase the extraction of undesirable compounds and risk degradation of the target biflavonoids.[6]
-
Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency.[7] However, using excessive solvent increases costs and the effort required for downstream concentration.
-
pH: The pH of the extraction medium can influence the stability and solubility of biflavonoids. A slightly acidic environment (pH 4-6) is often optimal for flavonoid stability.[8] Extreme pH values should be avoided as they can cause degradation.[8]
Q4: Could my biflavonoids be degrading during the extraction process? How can I prevent this?
A4: Yes, biflavonoid degradation is a common cause of low yields. Several factors can contribute to this:
-
Thermal Degradation: Many biflavonoids are sensitive to heat.[5] To mitigate this, consider using low-temperature extraction methods like maceration or ultrasound-assisted extraction (UAE). When using heat-assisted methods like Soxhlet or microwave-assisted extraction (MAE), it is crucial to control the temperature and minimize exposure time.[8]
-
Oxidation: Phenolic compounds, including biflavonoids, are susceptible to oxidation, which can be accelerated by light, heat, and the presence of certain metal ions.[4] Performing extractions under an inert atmosphere (e.g., nitrogen or argon) and protecting extracts from light can help prevent oxidative degradation.[3]
-
Enzymatic Degradation: As mentioned earlier, endogenous plant enzymes can degrade biflavonoids.[1] Proper drying or blanching of the plant material before extraction can inactivate these enzymes.[3]
-
pH Instability: Extreme pH conditions can lead to the structural degradation of biflavonoids.[8] Maintaining a slightly acidic to neutral pH during extraction and purification is generally recommended.[8]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for biflavonoids?
A1: There is no single "best" method, as the optimal choice depends on the specific biflavonoid, the plant matrix, and the scale of the extraction. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often offer higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction.[8][9] However, conventional methods can still be effective and may be more accessible in some laboratory settings.
Q2: What is the difference between conventional and modern extraction techniques for biflavonoids?
A2: Conventional methods like maceration and Soxhlet extraction are often simpler to set up but can be time-consuming and require large volumes of solvent.[10] Modern techniques such as UAE and MAE utilize energy sources (ultrasound and microwaves, respectively) to enhance the extraction process, resulting in faster extractions, lower solvent consumption, and often higher yields.[2] Enzyme-assisted extraction (EAE) is another modern approach that uses enzymes to break down the plant cell wall, facilitating the release of biflavonoids.[9]
Q3: How can I improve the purity of my biflavonoid extract?
A3: After the initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate the biflavonoids of interest. Common purification techniques include:
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., water and an organic solvent).
-
Column Chromatography: This is a widely used method for separating individual compounds from a mixture.[11] Different types of stationary phases (e.g., silica (B1680970) gel, Sephadex) can be used depending on the properties of the biflavonoids.[11]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation and is often used for the final purification of biflavonoids.[12]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on the extraction yields of various biflavonoids using different methods and parameters.
Table 1: Comparison of Extraction Methods for Biflavonoids from Ginkgo biloba Leaves
| Biflavonoid | Extraction Method | Solvent | Time (min) | Yield (µg/g dw) | Reference |
| Amentoflavone | 70% Ethanol | 70% Ethanol | 45 | 134.21 ± 8.44 | [9] |
| UAE + 70% Ethanol | 70% Ethanol | 45 | 138.83 ± 10.11 | [9] | |
| MAE + 70% Ethanol | 70% Ethanol | 5 | 162.74 ± 15.33 | [9] | |
| EAE + 70% Ethanol | 70% Ethanol | 5 | 189.11 ± 12.55 | [9] | |
| Bilobetin | 70% Ethanol | 70% Ethanol | 45 | 322.11 ± 19.87 | [9] |
| UAE + 70% Ethanol | 70% Ethanol | 45 | 345.67 ± 25.43 | [9] | |
| MAE + 70% Ethanol | 70% Ethanol | 5 | 401.23 ± 33.12 | [9] | |
| EAE + 70% Ethanol | 70% Ethanol | 5 | 384.56 ± 28.99 | [9] | |
| Ginkgetin | 70% Ethanol | 70% Ethanol | 45 | 456.78 ± 30.11 | [9] |
| UAE + 70% Ethanol | 70% Ethanol | 45 | 489.12 ± 35.67 | [9] | |
| MAE + 70% Ethanol | 70% Ethanol | 5 | 567.89 ± 41.23 | [9] | |
| EAE + 70% Ethanol | 70% Ethanol | 5 | 543.21 ± 39.87 | [9] | |
| Isoginkgetin | 70% Ethanol | 70% Ethanol | 45 | 899.45 ± 55.43 | [9] |
| UAE + 70% Ethanol | 70% Ethanol | 45 | 921.78 ± 60.12 | [9] | |
| MAE + 70% Ethanol | 70% Ethanol | 5 | 1054.32 ± 78.98 | [9] | |
| EAE + 70% Ethanol | 70% Ethanol | 5 | 1011.23 ± 71.45 | [9] | |
| Sciadopitysin | 70% Ethanol | 70% Ethanol | 45 | 1356.78 ± 88.99 | [9] |
| UAE + 70% Ethanol | 70% Ethanol | 45 | 1401.23 ± 95.67 | [9] | |
| MAE + 70% Ethanol | 70% Ethanol | 5 | 1643.21 ± 112.34 | [9] | |
| EAE + 70% Ethanol | 70% Ethanol | 5 | 1598.76 ± 109.87 | [9] | |
| Total Biflavonoids | 70% Ethanol | 70% Ethanol | 45 | 3169.33 ± 202.84 | [9] |
| UAE + 70% Ethanol | 70% Ethanol | 45 | 3296.63 ± 227.00 | [9] | |
| MAE + 70% Ethanol | 70% Ethanol | 5 | 3829.39 ± 281.00 | [9] | |
| EAE + 70% Ethanol | 70% Ethanol | 5 | 3726.87 ± 262.73 | [9] |
UAE: Ultrasound-Assisted Extraction; MAE: Mechanical-Assisted Extraction (as defined in the source); EAE: Enzyme-Assisted Extraction; dw: dry weight.
Table 2: Influence of Extraction Parameters on Total Biflavonoid Yield from Selaginella doederleinii
| Parameter | Condition | Total Biflavonoid Yield (mg/g) | Reference |
| Microwave Power | 300 W | ~12.5 | [7] |
| 400 W | ~14.0 | [7] | |
| 500 W | ~16.0 | [7] | |
| 600 W | ~15.5 | [7] | |
| 700 W | ~14.5 | [7] | |
| Extraction Time | 10 min | ~10.0 | [7] |
| 20 min | ~13.0 | [7] | |
| 30 min | ~15.5 | [7] | |
| 40 min | ~17.0 | [7] | |
| 50 min | ~16.5 | [7] | |
| 60 min | ~15.0 | [7] | |
| Extraction Temperature | 40 °C | ~14.0 | [7] |
| 45 °C | ~16.5 | [7] | |
| 50 °C | ~15.5 | [7] | |
| 55 °C | ~14.0 | [7] | |
| 60 °C | ~13.0 | [7] |
Extraction Method: Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE)
Experimental Protocols
This section provides detailed methodologies for key biflavonoid extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline for the UAE of biflavonoids and should be optimized for specific plant materials and target compounds.[13]
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
-
Set the extraction temperature (e.g., 60°C) and time (e.g., 45 minutes).
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., below 50°C) to obtain the crude biflavonoid extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a general framework for MAE of biflavonoids.[3]
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol)
-
Microwave extraction system
-
Extraction vessels
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) into a microwave extraction vessel.
-
Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:25 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), extraction temperature (e.g., 80°C), and time (e.g., 10 minutes).
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the extract to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Soxhlet Extraction
A classic method for solid-liquid extraction.[14]
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 95% ethanol)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Cellulose (B213188) thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, extracting the biflavonoids.
-
Continue the extraction for a set number of cycles or a specific duration (e.g., 6-8 hours).
-
Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Experimental Workflow for Biflavonoid Extraction and Purification
Logical Relationship of Factors Affecting Biflavonoid Extraction Yield
References
- 1. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 11. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hielscher.com [hielscher.com]
Technical Support Center: Refining HPLC Separation Methods for Biflavonoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the separation of biflavonoid isomers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC separation of biflavonoid isomers.
Question: Why am I seeing poor resolution or co-elution of my biflavonoid isomer peaks?
Answer:
Poor resolution is a common challenge in the separation of structurally similar biflavonoid isomers. Several factors can contribute to this issue. Here is a step-by-step approach to troubleshoot and improve peak resolution:
-
Optimize the Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving selectivity between isomers.
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention time and may improve resolution.[1] Acetonitrile often provides different selectivity compared to methanol (B129727) and is a good alternative to test.
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the ionization state of biflavonoids, which contain multiple hydroxyl groups. Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can alter the retention behavior and improve separation. For acidic compounds, maintaining a pH below their pKa can improve peak shape and retention.
-
Additives: Consider using additives like buffers to maintain a stable pH throughout the analysis.
-
-
Evaluate the Stationary Phase: If mobile phase optimization is insufficient, the column's stationary phase may not be providing the necessary selectivity.
-
Stationary Phase Chemistry: Standard C18 columns are a good starting point, but other chemistries may offer better separation for isomers. Consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can provide alternative interactions (e.g., π-π interactions) with the aromatic rings of biflavonoids. For enantiomeric isomers, a chiral stationary phase is required.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency (N) and, consequently, resolution.[1]
-
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Increasing the column temperature can decrease the mobile phase viscosity, potentially leading to sharper peaks and improved efficiency. However, in some cases, lower temperatures may enhance selectivity. It is crucial to experiment with a range of temperatures (e.g., 25°C to 45°C) to find the optimum for your specific isomers.
-
-
Modify the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which can sometimes lead to better resolution, although it will also increase the analysis time.
Question: My biflavonoid peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC. It can compromise accurate integration and quantification. Here are the common causes and solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of biflavonoids, leading to tailing.
-
Solution: Add a competing base (e.g., triethylamine (B128534) in very low concentrations) to the mobile phase to block the active silanol sites. Alternatively, lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions. Using a modern, well-endcapped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Mismatched Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is old or has been used extensively, it may need to be replaced.
-
Question: I am observing peak fronting for my biflavonoid isomers. What should I do?
Answer:
Peak fronting, the inverse of tailing with a leading edge that is less steep than the trailing edge, is also indicative of a problem in the chromatographic system.
-
Sample Overload (Concentration Effect): This is a common cause of fronting, especially at high analyte concentrations.
-
Solution: Dilute the sample and reinject.
-
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, fronting can occur.
-
Solution: Ensure the sample is completely dissolved. Consider changing the injection solvent to one that is more compatible with both the sample and the mobile phase.
-
-
Column Collapse: This is a less common but severe issue where the stationary phase bed is compromised.
-
Solution: This usually requires column replacement.
-
Question: Why are my biflavonoid isomer peaks splitting?
Answer:
Split peaks can be frustrating and are often caused by issues at the head of the column or with the injection process.
-
Column Void or Channeling: A void or channel in the stationary phase at the column inlet can cause the sample band to split as it enters the column.
-
Solution: This is often due to column aging or pressure shocks. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve the issue, but typically the column needs to be replaced.
-
-
Contamination at the Column Inlet: Particulate matter from the sample or system can block the inlet frit, leading to a disturbed flow path.
-
Solution: Filter all samples and mobile phases. Use an in-line filter and a guard column. If the frit is clogged, it may be possible to replace it, or the column may need to be replaced.
-
-
Injection Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the column inlet or lead to distorted peak shapes, including splitting.
-
Solution: As mentioned for peak tailing, dissolve the sample in the mobile phase whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for biflavonoid isomer separation?
A1: A good starting point for separating biflavonoid isomers is to use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution. A typical mobile phase would consist of an aqueous component (A) containing a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (B) such as acetonitrile or methanol. A starting gradient could be from a low percentage of B (e.g., 20-30%) to a high percentage (e.g., 70-80%) over 30-40 minutes. The detection wavelength can be set around 270 nm or 330 nm, where many flavonoids exhibit strong absorbance.[2]
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A2: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often results in sharper peaks and lower backpressure. However, methanol can sometimes provide better separation for certain isomers due to different interactions. It is recommended to screen both solvents during method development to see which provides the better resolution for your specific biflavonoid isomers.
Q3: When should I consider using a chiral column?
A3: You should use a chiral column when you need to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Standard reversed-phase columns cannot separate enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.
Q4: What is the importance of a guard column?
A4: A guard column is a short, disposable column packed with the same stationary phase as the analytical column. It is placed before the analytical column to protect it from strongly retained or contaminating compounds in the sample matrix. This extends the lifetime of the more expensive analytical column and helps maintain chromatographic performance.
Q5: How can I confirm the identity of my separated biflavonoid isomer peaks?
A5: While retention time is a good indicator, it is not definitive for identification. The most reliable method for confirming the identity of your peaks is to use a mass spectrometer (MS) coupled to the HPLC (LC-MS). The mass spectrometer provides mass-to-charge ratio information, which can confirm the molecular weight of the compound, and fragmentation patterns (MS/MS) can provide structural information to differentiate between isomers.
Quantitative Data Summary
The following tables provide examples of how different HPLC parameters can affect the separation of flavonoid isomers. Note that specific values will vary depending on the exact biflavonoids, column, and system used.
Table 1: Effect of Mobile Phase Composition on Isomer Separation
| Isomer Pair | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Orientin/Isoorientin | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 18.5 | 19.8 | 1.8 |
| Vitexin/Isovitexin | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 22.1 | 23.5 | 1.9 |
| Orientin/Isoorientin | 0.1% Formic Acid in Water | Methanol | Gradient | 25.3 | 25.9 | 0.9 |
| Vitexin/Isovitexin | 0.1% Formic Acid in Water | Methanol | Gradient | 29.8 | 30.5 | 1.0 |
Data is illustrative and based on typical observations where acetonitrile often provides better resolution than methanol for flavonoid glycoside isomers.
Table 2: Effect of Column Temperature on Isomer Separation
| Isomer Pair | Column Temperature (°C) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Amentoflavone Isomer 1/2 | 25 | 32.4 | 33.1 | 1.3 |
| Amentoflavone Isomer 1/2 | 35 | 30.1 | 30.7 | 1.5 |
| Amentoflavone Isomer 1/2 | 45 | 28.5 | 29.0 | 1.4 |
Illustrative data showing that an optimal temperature exists for maximizing resolution.
Experimental Protocols
General Protocol for HPLC Method Development for Biflavonoid Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for the separation of biflavonoid isomers.
1. Sample Preparation: a. Accurately weigh a known amount of the sample containing biflavonoids. b. Dissolve the sample in a suitable solvent (e.g., methanol, DMSO). Use sonication if necessary to ensure complete dissolution. c. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. d. Dilute the filtered solution to an appropriate concentration with the initial mobile phase.
2. HPLC System and Initial Conditions: a. HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required. An LC-MS system is highly recommended for peak identification. b. Column: Start with a standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: i. Solvent A: 0.1% (v/v) formic acid in water. ii. Solvent B: Acetonitrile. d. Gradient Program:
- 0-5 min: 20% B
- 5-35 min: 20% to 80% B (linear gradient)
- 35-40 min: 80% B (isocratic)
- 40-41 min: 80% to 20% B (linear gradient)
- 41-50 min: 20% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detection Wavelength: Monitor at 270 nm and 330 nm. h. Injection Volume: 10 µL.
3. Method Optimization: a. Gradient Slope: If peaks are co-eluting or poorly resolved, adjust the gradient slope. A shallower gradient (slower increase in %B over a longer time) can improve the separation of closely eluting peaks. b. Organic Modifier: Replace acetonitrile with methanol and run the same gradient to evaluate the change in selectivity. c. pH: If tailing is observed, or if resolution is still poor, prepare mobile phase A with different acidifiers (e.g., acetic acid) or at a slightly different pH to assess the impact on retention and peak shape. d. Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal temperature for resolution and peak shape. e. Stationary Phase: If adequate separation cannot be achieved, screen columns with different stationary phases (e.g., Phenyl-Hexyl, Biphenyl, or a different C18 column from another manufacturer as C18 phases can vary significantly).
4. Method Validation (Abbreviated): a. Linearity: Prepare a series of standard solutions of the biflavonoid isomers at different concentrations to establish a calibration curve. b. Precision: Perform multiple injections of the same sample to assess the repeatability of retention times and peak areas. c. Specificity: Analyze a blank sample (matrix without the analytes) to ensure no interfering peaks are present at the retention times of the biflavonoid isomers.
Visualizations
References
Minimizing byproduct formation in the cyclization of ether-linked bichalcones
Technical Support Center: Cyclization of Ether-Linked Bichalcones
Welcome to the technical support center for the synthesis and cyclization of ether-linked bichalcones. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for obtaining the ether-linked bichalcone precursor?
A1: The most common method for synthesizing bichalcones is the Claisen-Schmidt condensation.[1] This typically involves the base-catalyzed reaction between a diacetyl aromatic compound and an appropriate aryl aldehyde, or reacting a dialdehyde (B1249045) (like terephthalaldehyde) with two equivalents of an aromatic ketone.[2]
Q2: What are the most common byproducts formed during the synthesis of the bichalcone precursor?
A2: A significant byproduct is the "monocondensation product," where the aldehyde has only reacted with one of the two ketone functionalities on the central aromatic ring.[2] This results in a mixture that can be challenging to separate. Optimization of stoichiometry and reaction time is key to maximizing the formation of the desired bis-chalcone.
Q3: What are the primary challenges in the intramolecular cyclization of ether-linked bichalcones?
A3: The main challenges are often low yields and difficult purifications compared to their mono-chalcone counterparts.[3] This is due to competing side reactions, such as incomplete cyclization (only one chalcone (B49325) moiety reacts) and intermolecular reactions or polymerization, which are particularly prevalent with flexible ether linkages.
Q4: What are the main strategies for cyclizing bichalcones to the desired bis-flavonoid?
A4: Oxidative cyclization is a widely used technique. Common reagent systems include Iodine in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures or sodium hydroxide (B78521) with hydrogen peroxide (H₂O₂).[1][3][4] The choice of method depends on the specific substrate and desired final product (e.g., bis-flavone vs. bis-flavanol).
Q5: How can intermolecular side reactions (e.g., polymerization) be minimized?
A5: To favor the desired intramolecular cyclization over intermolecular polymerization, the "high-dilution principle" is the most effective strategy. This involves performing the reaction at a very low concentration of the bichalcone precursor. By keeping the molecules far apart in the solvent, the probability of one end of a molecule finding its other end is increased relative to it finding another molecule. This is often accomplished by the slow addition of the substrate solution to a large volume of solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and cyclization of ether-linked bichalcones.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of bichalcone precursor | - Incomplete reaction. - Formation of monocondensation byproduct.[2] | - Increase reaction time or gently warm the reaction mixture. - Use microwave or ultrasound-assisted synthesis to improve yields and reduce reaction times.[5][3] - Carefully control the stoichiometry of reactants. |
| Complex mixture in crude cyclization product (multiple spots on TLC) | - Incomplete cyclization (mono-cyclized product). - Intermolecular polymerization/oligomerization. - Degradation of starting material or product. | - Implement high-dilution conditions: add the bichalcone solution slowly to a large volume of the reaction solvent. - Re-evaluate the catalyst and temperature. A milder catalyst or lower temperature may increase selectivity. - Check the stability of your compounds under the reaction conditions. |
| Desired product is not formed; only starting material recovered | - Reaction conditions are too mild (temperature, catalyst). - Catalyst is inactive. | - Increase the reaction temperature or use a more active catalyst system (e.g., switch from H₂O₂/NaOH to I₂/DMSO).[1][3] - Ensure the catalyst is fresh and anhydrous if required. |
| Streaking or smearing on TLC plate | - Formation of highly polar, insoluble polymeric byproducts. - Compound degradation on the silica (B1680970) plate. | - This strongly indicates polymerization. Employ high-dilution conditions for the reaction. - For purification, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
Troubleshooting Workflow
The following decision tree provides a logical workflow for addressing poor outcomes in your cyclization reaction.
Experimental Data and Protocols
Data Presentation
The efficiency of bichalcone cyclization is highly dependent on the chosen methodology. The table below summarizes conditions reported in the literature for similar transformations, which can serve as a starting point for optimization.
Table 2: Comparison of Reported Cyclization Conditions
| Reagents | Solvent | Conditions | Reaction Time | Typical Outcome | Reference(s) |
| Iodine (I₂) | DMSO | 120 - 180 °C | Not specified | Oxidative cyclization to bis-flavones | [1][3][4] |
| NaOH (aq), H₂O₂ (30%) | Not specified | Not specified | Not specified | Oxidative cyclization to bis-flavanol | [3] |
| NaOH (20%) | Ethanol | Room Temp, Ultrasound | 15-30 min | Claisen-Schmidt condensation (precursor synthesis) | [3] |
| NaOH (aq) | Ethanol | Room Temp, MW-US | 5 min | Claisen-Schmidt condensation (precursor synthesis) | |
| NaOH (aq) | Ethanol | Room Temp, Classical | 48 hours | Claisen-Schmidt condensation (precursor synthesis) |
Generalized Experimental Protocols
Disclaimer: These are generalized protocols and must be adapted and optimized for your specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ether-Linked Bichalcone Precursor (Claisen-Schmidt Condensation)
-
Setup: In a round-bottom flask, dissolve the diacetyl-aromatic core (1 equivalent) and the appropriate aryl aldehyde (2.1 equivalents) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 20-40% NaOH). A precipitate should begin to form.
-
Reaction: Continue stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to 48 hours for classical methods. For an accelerated reaction, consider using a laboratory microwave or an ultrasonic water bath.[3]
-
Workup: Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure bichalcone. Confirm the structure using ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Intramolecular Cyclization to Bis-Flavonoid (High-Dilution Method)
-
Setup: In a large, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add a large volume of the chosen solvent (e.g., DMSO for I₂ cyclization). Begin heating and stirring the solvent to the target reaction temperature (e.g., 120 °C).
-
Substrate Preparation: Dissolve the ether-linked bichalcone (1 equivalent) and the cyclizing agent (e.g., Iodine, 2.2 equivalents) in a separate flask using a minimum amount of the same solvent.
-
Slow Addition: Transfer the substrate solution to the dropping funnel and add it dropwise to the hot, stirring solvent over a period of several hours (e.g., 4-8 hours). The slow addition is critical to maintain high-dilution conditions.
-
Reaction: After the addition is complete, continue to heat and stir the reaction mixture for an additional period. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. If using iodine, quench the excess by pouring the mixture into an aqueous solution of sodium thiosulfate. The desired product may precipitate or require extraction.
-
Isolation & Purification: Collect the crude solid by filtration or perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to isolate the desired cyclized product.
Visualized Pathways and Relationships
Reaction Pathway: Intramolecular vs. Intermolecular Reactions
This diagram illustrates the desired intramolecular cyclization pathway in competition with the undesired intermolecular polymerization side reaction.
Influence of Reaction Parameters on Cyclization Outcome
This chart shows the relationships between key experimental parameters and the reaction outcome, highlighting the critical role of concentration.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 2,3,2'',3''-Tetrahydroochnaflavone for further studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119). The information is tailored for professionals in chemical research and drug development to facilitate the scaling up of this promising biflavonoid for further studies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a multi-step process. The key steps are the formation of a diaryl ether linkage between two appropriately substituted aromatic precursors, followed by a double Claisen-Schmidt condensation to form a bichalcone intermediate. This intermediate is then cyclized to yield the target biflavanone structure.[1] Protecting groups are often necessary for the hydroxyl functionalities, which are then removed in the final step.
Q2: I am having trouble with the diaryl ether formation. What are some common issues?
A2: Diaryl ether synthesis, often achieved through reactions like the Ullmann condensation, can be challenging. Common issues include low yields due to steric hindrance or deactivation of the aromatic rings by certain substituents. Catalyst choice, reaction temperature, and the selection of a suitable base are critical parameters to optimize.
Q3: My bichalcone cyclization is not proceeding efficiently. What could be the problem?
A3: The cyclization of the bichalcone to the flavanone (B1672756) rings is a crucial step. Incomplete cyclization can be due to several factors, including inappropriate base or acid catalysis, suboptimal reaction temperature, or steric hindrance. The equilibrium between the chalcone (B49325) and flavanone can also be a factor, sometimes requiring prolonged reaction times to favor the desired product.[2][3]
Q4: What are the main challenges in scaling up the synthesis of this compound?
A4: Scaling up this synthesis presents several challenges. Maintaining consistent reaction conditions, efficient heat transfer, and effective mixing in larger reactors are critical. Purification of the final product and intermediates at a larger scale can also be problematic due to the similar polarity of byproducts. The use of column chromatography with macroporous resins or polyamide can be effective for purification.
Q5: Are there alternative synthetic routes to consider?
A5: An alternative approach involves the synthesis of the permethyl ether of this compound, followed by a final demethylation step.[2][3] While this adds a step, the permethylated intermediates can sometimes be easier to handle and purify. However, the final demethylation step can have its own challenges, especially on a larger scale, and requires careful optimization to avoid unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Diaryl Ether Formation (Ullmann Condensation)
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst is fresh and of high purity. Consider using nano-copper or copper(I) salts, which can be more reactive. |
| Inappropriate Base | The choice of base is critical. Experiment with different bases such as potassium carbonate, cesium carbonate, or sodium hydride. The solubility and strength of the base can significantly impact the reaction rate. |
| Steric Hindrance | If the starting materials are sterically hindered, higher reaction temperatures and longer reaction times may be necessary. The use of a suitable ligand for the copper catalyst can also help to overcome steric hindrance. |
| Solvent Issues | Ensure the solvent (e.g., DMF, pyridine) is anhydrous. The presence of water can deactivate the catalyst and interfere with the reaction. |
Problem 2: Incomplete or Low-Yield Bichalcone Cyclization
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | For base-catalyzed cyclization, experiment with different bases like sodium acetate (B1210297) or potassium carbonate in a protic solvent like ethanol (B145695). For acid-catalyzed cyclization, mild acids like oxalic acid can be effective. |
| Chalcone-Flavanone Equilibrium | This equilibrium can sometimes favor the chalcone. Monitor the reaction by TLC. If starting material persists even after extended reaction times, consider changing the solvent or temperature to shift the equilibrium towards the flavanone. |
| Side Reactions | At higher temperatures, side reactions such as the formation of flavones through oxidation can occur. Optimize the reaction temperature to favor flavanone formation. |
| Purification Difficulties | The chalcone starting material and flavanone product can have similar polarities, making separation by column chromatography difficult. Use a gradient elution and consider different solvent systems. Recrystallization can also be an effective purification method. |
Data Presentation
Table 1: Summary of a Representative Synthesis of a Permethylated Analogue
The following data is based on the synthesis of the permethyl ether of this compound and can be used as a reference for planning the synthesis of the target molecule.[2][3]
| Reaction Step | Key Reagents | Scale | Reaction Time | Yield |
| Diaryl Ether Formation | Isovanillin (B20041), 4-Fluorobenzaldehyde (B137897), K₂CO₃, DMF | 500 mg (Isovanillin) | 12 h | 89% |
| Chalcone Condensation | Diaryl ether aldehyde, 2'-Hydroxy-4',6'-dimethoxyacetophenone, KOH, EtOH | 404 mg (Aldehyde) | 24 h | 80% |
| Biflavanone Cyclization | Dimeric chalcone, Oxalic acid, EtOH | 400 mg (Chalcone) | 72 h | Low |
Experimental Protocols
Protocol 1: Synthesis of the Diaryl Ether Intermediate (Based on a similar synthesis)
-
To a stirred solution of isovanillin (e.g., 1.0 g) in dry DMF (30 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (e.g., 1.5 eq).
-
Add 4-fluorobenzaldehyde (e.g., 1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the diaryl ether.[2]
Protocol 2: Synthesis of the Bichalcone Intermediate
-
Dissolve the diaryl ether aldehyde (e.g., 1.0 g) and a substituted 2'-hydroxyacetophenone (B8834) (e.g., 2.2 eq) in ethanol (50 mL).
-
Cool the solution in an ice bath and add a solution of potassium hydroxide (B78521) (e.g., 4 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the bichalcone.
Protocol 3: Cyclization to this compound
-
To a solution of the bichalcone (e.g., 500 mg) in a suitable solvent like ethanol, add a catalytic amount of a weak acid (e.g., oxalic acid) or a base (e.g., sodium acetate).
-
Reflux the mixture for 24-72 hours, monitoring the disappearance of the chalcone by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential anti-inflammatory signaling pathway inhibited by this compound.
References
Technical Support Center: Method Development for Resolving Enantiomers of Synthetic Biflavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of synthetic biflavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral resolution of biflavonoids?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2] Chiral HPLC and SFC are widely used due to the availability of a variety of chiral stationary phases (CSPs) that can effectively separate a broad range of compounds.[3][4] CE is a powerful alternative, especially for charged biflavonoids, offering high efficiency and low sample consumption.[2][5]
Q2: Which type of chiral stationary phase (CSP) is most effective for biflavonoid separation?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most frequently used and successful for the chiral separation of flavonoids, including biflavonoids.[3][4] These CSPs, such as Chiralpak® and Chiralcel® series, offer a wide range of selectivity for these compounds.
Q3: What are the typical mobile phases used in chiral HPLC and SFC for biflavonoid resolution?
A3: For normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) are common.[3] In SFC, carbon dioxide is the main mobile phase component, modified with alcohols like methanol (B129727), ethanol (B145695), or isopropanol.[4][6] Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can be added to improve peak shape and resolution.
Q4: How can I improve the resolution between biflavonoid enantiomers?
A4: To improve resolution, you can:
-
Optimize the mobile phase composition: Systematically vary the ratio of the organic modifier.[7]
-
Screen different chiral stationary phases: The choice of CSP is the most critical factor.[7]
-
Adjust the flow rate: Lower flow rates often lead to better resolution in chiral separations.[7]
-
Control the temperature: Temperature can significantly impact chiral recognition.[7]
Q5: What causes peak tailing in the chiral chromatography of biflavonoids?
A5: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or sample overload.[8][9] For biflavonoids, which often have multiple hydroxyl groups, interactions with residual silanols on silica-based CSPs can be a common cause. Using a mobile phase additive can help mitigate this issue.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of synthetic biflavonoids.
Issue 1: Poor or No Resolution of Enantiomers
If you observe co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Evaluate CSP Selection: The interaction between the biflavonoid enantiomers and the chiral stationary phase is paramount. If you have no prior information, screen a variety of polysaccharide-based CSPs.
-
Optimize Mobile Phase: Systematically alter the percentage of the alcohol modifier in the mobile phase. For SFC, adjusting the co-solvent percentage is a key optimization step.[6]
-
Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A reduction in flow rate can enhance resolution.[7]
-
Vary Temperature: Temperature can have a significant, though sometimes unpredictable, effect on chiral recognition. Evaluate temperatures both above and below ambient.[6][7]
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise quantification and resolution.
-
Peak Tailing:
-
Cause: Secondary interactions, often with silanol (B1196071) groups on the stationary phase, or column overload.[8][9]
-
Solution: Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA). Also, try injecting a smaller sample volume or a more dilute sample.
-
-
Peak Fronting:
-
Cause: Typically due to sample overload or poor sample solubility in the mobile phase.[9]
-
Solution: Reduce the injection volume and/or the sample concentration. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Issue 3: Peak Splitting
Split peaks can be indicative of several issues.
-
Cause: A void in the column packing material at the inlet, a partially blocked frit, or incompatibility between the sample solvent and the mobile phase.[9][10]
-
Solution:
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
If the problem persists, try back-flushing the column (if the manufacturer's instructions permit).
-
If splitting continues, the column may be damaged and require replacement.
-
Quantitative Data Summary
The following tables summarize chromatographic conditions and results for the chiral separation of selected biflavonoids and related flavanones from various studies.
Table 1: Chiral HPLC Separation Data for Flavanones
| Compound | Chiral Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Hesperidin (B1673128) | Chiral ND (amylose tris-3,5-dimethylphenylcarbamate) | n-hexane:isopropanol:formic acid (62:38:0.25) | 0.6 | Not Specified | >1.5 | [3] |
| Narirutin (B1676964) | Chiral ND (amylose tris-3,5-dimethylphenylcarbamate) | n-hexane:isopropanol:formic acid (62:38:0.25) | 0.6 | Not Specified | >1.5 | [3] |
| Hesperetin | Phenylcarbamate-β-cyclodextrin | Methanol-based | Not Specified | Not Specified | 3.0 | [11] |
| Naringenin | Phenylcarbamate-β-cyclodextrin | Methanol-based | Not Specified | Not Specified | 0.6 | [11] |
Table 2: Chiral SFC Separation Data for Flavanones
| Compound | Chiral Stationary Phase | Co-solvent Gradient | Flow Rate (mL/min) | Temperature (°C) | Backpressure (bar) | Analysis Time (min) | Reference |
| 10 Flavanones (simultaneously) | Chiralpak AD | Ethanol/Methanol (80:20) with 0.1% TFA (15% to 50%) | 3 | 30 | 150 | 32 | |
| Pinocembrin | CHIRALPAK IG-3 | Methanol | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Hesperidin and Narirutin Epimers
This protocol is adapted from a method for the simultaneous separation of hesperidin and narirutin epimers.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Chiral Column: Chiral ND (2) column (250 x 4.6 mm, 5 µm) packed with amylose tris-3,5-dimethylphenylcarbamate coated on silica.[3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and formic acid in a ratio of 62:38:0.25 (v/v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 283 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the synthetic biflavonoid sample in methanol.
Protocol 2: Chiral SFC Method for a Mixture of Flavanones
This protocol is based on a method for the simultaneous chiral separation of ten flavanones.
-
Instrumentation: Supercritical Fluid Chromatography system with a UV or CD detector.
-
Chiral Column: Chiralpak AD (amylose-based) column.
-
Mobile Phase: Supercritical CO₂ as the main component.
-
Co-solvent: A mixture of ethanol and methanol (80:20 v/v) containing 0.1% trifluoroacetic acid.
-
Gradient Elution: Start with 15% co-solvent, increase to 50% over the course of the run.
-
Flow Rate: 3 mL/min.
-
Column Temperature: 30 °C.
-
Backpressure: 150 bar.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent.
Signaling Pathways
Biflavonoids, such as amentoflavone, have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.
Amentoflavone-Induced Apoptosis Signaling Pathway
Amentoflavone can induce apoptosis in cancer cells by inhibiting the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[13][14]
Caption: Amentoflavone inhibits PI3K/Akt and MAPK pathways, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fagg.be [fagg.be]
- 7. benchchem.com [benchchem.com]
- 8. restek.com [restek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr experiments in a question-and-answer format.
Q1: My SNAr reaction is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no product formation in an SNAr reaction can be attributed to several factors related to the substrate, nucleophile, and reaction conditions. Here is a step-by-step troubleshooting guide:
-
Assess the Aromatic Substrate:
-
Activating Groups: Ensure your aromatic ring is activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or carbonyl group.[1][2][3][4] The more EWGs present, the faster the reaction rate.[4][5]
-
Position of EWGs: The EWGs must be positioned ortho or para to the leaving group.[2][4][5][6] This positioning is crucial for resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[4][6] Meta-positioned EWGs do not provide this stabilization and are generally ineffective.[5]
-
Leaving Group: The reactivity of the leaving group in SNAr reactions typically follows the trend: F > Cl ≈ Br > I.[1][7] Fluorine is often the best leaving group due to its high electronegativity, which makes the ring carbon more electrophilic and subject to nucleophilic attack.[1][8] If your reaction is sluggish, consider using a substrate with a better leaving group.
-
-
Evaluate the Nucleophile:
-
Strength: Strong nucleophiles are generally required for SNAr reactions.[9] Negatively charged nucleophiles (e.g., alkoxides, thiolates) are typically more potent than their neutral counterparts (e.g., alcohols, thiols).[10] If using a neutral nucleophile like an amine or alcohol, the addition of a base is often necessary to generate the more nucleophilic anionic species in situ.[11]
-
Steric Hindrance: Bulky nucleophiles can hinder the approach to the aromatic ring, slowing down the reaction rate.[9] If you suspect steric hindrance is an issue, consider using a less bulky nucleophile if possible.
-
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are often the solvents of choice for SNAr reactions as they can accelerate the reaction rate, sometimes by several orders of magnitude.[12][13] This is because they solvate the cation of a salt, leaving the anionic nucleophile "naked" and more reactive.[13] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature: Increasing the reaction temperature can significantly increase the rate of reaction, especially for less reactive substrates.[4][13][14] However, excessively high temperatures can lead to side reactions and decomposition.[13][14] If your reaction is slow at room temperature, consider heating it. For very unreactive systems, running the reaction under pressure at elevated temperatures may be necessary.[15]
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.[16]
-
Base: When using a neutral nucleophile, a base is often required. Common bases include potassium carbonate or triethylamine (B128534) for amine nucleophiles, and sodium hydride for alcohols.[11][17] Ensure you are using a suitable base in sufficient quantity (typically 1.5-2 equivalents).[11]
-
Q2: I am observing the formation of multiple side products in my SNAr reaction. How can I minimize them?
A2: The formation of side products can be a significant issue. Here are some common causes and solutions:
-
Hydrolysis of the Starting Material or Product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of undesired phenol (B47542) byproducts. Ensure that your solvents and reagents are anhydrous, especially when using highly reactive substrates.
-
Reaction with the Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile. If this is suspected, switch to a non-nucleophilic solvent like DMSO, DMF, or THF.
-
Over-reaction: If your aromatic substrate has multiple leaving groups, you might be seeing products from multiple substitutions. To favor monosubstitution, you can try using a stoichiometric amount of the nucleophile, lowering the reaction temperature, or reducing the reaction time.
-
Side Reactions of Functional Groups: The reaction conditions for SNAr (e.g., strong bases, high temperatures) can sometimes promote side reactions on other functional groups in your molecules. For example, aldehydes can undergo Cannizzaro reactions in the presence of a strong base.[18] If this is a concern, you may need to employ protecting groups for sensitive functionalities or adjust your reaction conditions to be milder.
-
Benzyne (B1209423) Formation: In the absence of activating EWGs and under very strong basic conditions (like with NaNH2), a different mechanism involving a "benzyne" intermediate can occur, which may lead to a mixture of products.[3][4][19] If you are not intending for a benzyne mechanism, ensure your substrate is sufficiently activated with EWGs and use appropriate base/nucleophile combinations.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions when it's generally a poor leaving group in SN1 and SN2 reactions?
A1: This is a key difference between SNAr and aliphatic nucleophilic substitutions. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[7][8] The C-F bond is broken in the subsequent, faster step, so its high strength has less of an impact on the overall reaction rate.[5]
Q2: Can I run an SNAr reaction without an electron-withdrawing group on the aromatic ring?
A2: Generally, SNAr reactions require the presence of strong electron-withdrawing groups to proceed under mild conditions.[4] However, if no EWGs are present, the reaction can sometimes be forced to occur under harsh conditions, such as very high temperatures and pressures, or by using a very strong base like sodium amide (NaNH2).[3][4] These forceful conditions often lead to the elimination-addition (benzyne) mechanism, which can result in a mixture of regioisomers.[4]
Q3: Does steric hindrance affect SNAr reactions?
A3: Yes, steric hindrance can play a role. Significant steric bulk on the nucleophile or on the aromatic substrate near the reaction site can impede the nucleophilic attack, slowing down the reaction.[9] For instance, N-methylaniline reacts much slower than aniline (B41778) in SNAr reactions due to the increased steric hindrance around the nitrogen atom.[20][21]
Q4: What is a Meisenheimer complex?
A4: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate that is formed during an SNAr reaction.[5][6][17] It is created when the nucleophile adds to the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the ring.[3][6] The stability of this complex is crucial for the reaction to proceed, and it is this stability that is enhanced by the presence of electron-withdrawing groups at the ortho and para positions.[4][6]
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate |
| -F | 3300 |
| -Cl | ~3 |
| -Br | ~3 |
| -I | 1 |
Data is based on a specific reaction and is for comparative purposes.[5]
Table 2: Effect of Solvent on SNAr Reaction Rate
| Solvent | Type | Relative Rate |
| DMSO | Polar Aprotic | High |
| DMF | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate to High |
| THF | Polar Aprotic | Moderate |
| Ethanol | Polar Protic | Low |
| Water | Polar Protic | Low |
Qualitative comparison. The rate enhancement in polar aprotic solvents can be several orders of magnitude.[12][13]
Table 3: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines
| Nucleophile (Amine) | Solvent System | Base | Temperature (°C) | Yield (%) |
| Primary Amines | Aqueous Isopropanol | - | 80 | 85-95 |
| Secondary Amines | Ethanol | Triethylamine | Reflux | 70-90 |
Data adapted from a representative protocol.[17]
Experimental Protocols
General Protocol for SNAr Reaction with an Amine Nucleophile:
-
Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 2.2 equivalents) to the solution. If the amine is used as a salt, add a base like potassium carbonate (1.5 - 2.0 equivalents). If a neutral amine is used, a base such as triethylamine (1.2 equivalents) can be added.
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, depending on substrate reactivity) for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water or a saturated aqueous sodium bicarbonate solution to remove any remaining base or salts.[17][22]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure product.[17]
Example Protocol: Reaction of Methyl 4-fluoro-3-nitrobenzoate with Benzylamine (B48309)
-
To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in DMF, add benzylamine (1.1 equiv) and potassium carbonate (1.5 equiv).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the crude product by column chromatography on silica gel.[22]
Visualizations
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ncrdsip.com [ncrdsip.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 11. Aromatic Nucleophilic Substitution [fishersci.nl]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. gchemglobal.com [gchemglobal.com]
- 14. d-nb.info [d-nb.info]
- 15. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 16. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Biflavonoids in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance when testing biflavonoids in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My biflavonoid compound is not showing the expected cytotoxic effect on my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Compound Solubility and Stability: Biflavonoids can have poor aqueous solubility.[1][2][3] Ensure your compound is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate when diluted in cell culture media.[4] Some biflavonoids may also be unstable in culture media over time.[1][5]
-
Cell Line Specificity: The cytotoxic effects of biflavonoids can be highly cell-line specific.[4] The cell line you are using may have intrinsic resistance mechanisms.
-
Assay Interference: Biflavonoids, as antioxidants, can interfere with tetrazolium-based viability assays like the MTT assay, leading to inaccurate results.[6][7]
-
Concentration and Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to induce a significant effect.[4]
Q2: I am observing an increase in cell viability at higher concentrations of my biflavonoid in an MTT assay. Is this a valid result?
A2: This is a common artifact observed with antioxidant compounds like flavonoids.[7] The biflavonoid may be directly reducing the MTT reagent, leading to a false-positive signal that suggests increased viability. It is crucial to use an alternative cell viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay, to confirm your results.[6]
Q3: What are the common mechanisms of acquired resistance to biflavonoids in cancer cells?
A3: Cancer cells can develop resistance to biflavonoids through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump biflavonoids out of the cell, reducing their intracellular concentration.[8][9][10]
-
Alterations in Apoptotic Pathways: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them resistant to apoptosis induction by biflavonoids.[2][11]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and NF-κB can promote cell survival and override the cytotoxic effects of biflavonoids.[12][13]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by biflavonoids can contribute to resistance.[5][14]
Q4: How can I overcome resistance to my biflavonoid of interest?
A4: Several strategies can be employed to overcome biflavonoid resistance:
-
Combination Therapy: Combining the biflavonoid with other chemotherapeutic agents can create synergistic effects and overcome resistance mechanisms.[15][16] For example, some flavonoids can sensitize resistant cells to drugs like cisplatin.[16]
-
Inhibition of Efflux Pumps: Using known inhibitors of ABC transporters, such as verapamil, can increase the intracellular accumulation of the biflavonoid.[17]
-
Targeting Pro-Survival Pathways: Co-administration with inhibitors of pathways like PI3K/Akt can re-sensitize resistant cells.
-
Formulation Strategies: Improving the solubility and bioavailability of biflavonoids through techniques like the use of amorphous solid dispersions can enhance their efficacy.[2]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
Problem: Inconsistent or unexpected results (e.g., no dose-response, increased viability at high concentrations) in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Biflavonoid Precipitation | Visually inspect the culture wells for any precipitate after adding the biflavonoid. Prepare fresh dilutions for each experiment and consider using a solubilizing agent if necessary.[1][2] |
| Assay Interference | Switch from a tetrazolium-based assay (MTT, XTT) to a protein-based assay like the Sulforhodamine B (SRB) assay.[6] Run a control plate with the biflavonoid in cell-free media to check for direct reaction with the assay reagent. |
| Incorrect Concentration Range | Perform a broad-range dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4] |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Guide 2: Investigating the Role of Efflux Pumps in Resistance
Problem: Suspected involvement of ABC transporters in mediating resistance to a biflavonoid.
Experimental Workflow:
Caption: Workflow for investigating efflux pump-mediated resistance.
Key Considerations:
-
Choice of Inhibitor: Use a well-characterized efflux pump inhibitor at a non-toxic concentration.
-
Fluorescent Substrates: Rhodamine 123 is a substrate for P-gp, while ethidium bromide can be used for a broader range of efflux pumps.[17]
-
Data Analysis: Compare the IC50 values of the biflavonoid in the presence and absence of the inhibitor. A significant decrease in IC50 suggests efflux pump involvement. In the accumulation assay, increased intracellular fluorescence in the presence of the biflavonoid indicates its potential as an efflux pump substrate or inhibitor.
Guide 3: Assessing Apoptosis Induction in Resistant Cells
Problem: Determining if resistant cells are failing to undergo apoptosis in response to biflavonoid treatment.
Experimental Approach:
Caption: Workflow for assessing apoptosis in resistant cells.
Interpretation of Results:
-
Western Blot: Look for the appearance of cleaved (active) forms of PARP and Caspase-3, and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[18][19]
-
Flow Cytometry: Annexin V staining identifies early apoptotic cells, while PI staining identifies late apoptotic and necrotic cells. A lack of increase in the Annexin V positive population in resistant cells suggests a blockage in the apoptotic pathway.
Data Presentation
Table 1: Summary of IC50 Values for Selected Biflavonoids in Various Cancer Cell Lines
| Biflavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Ginkgetin | PC-3 (Prostate) | 15 | [20] |
| Ginkgetin | DU-145 (Prostate) | 5 | [20] |
| Ginkgetin | MCF-7 (Breast) | 10 | [20] |
| Isoginkgetin | MDA-MB-231 (Breast) | - | [20] |
| Chamaejasmin | MDA-MB-231 (Breast) | 4.72 | [20] |
| Robustaflavone | MCF-7 (Breast) | 11.89 | [20] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard procedures and should be optimized for your specific cell line and biflavonoid.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the biflavonoid in complete culture medium. Replace the old medium with the medium containing the biflavonoid or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This is a general protocol and may require optimization.[18][22][23]
-
Cell Lysis: After biflavonoid treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways
References
- 1. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer chemoprevention through dietary flavonoids: what’s limiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. Flavonoids as Novel Efflux Pump Inhibitors and Antimicrobials Against Both Environmental and Pathogenic Intracellular Mycobacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. bio-rad.com [bio-rad.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,3,2'',3''-Tetrahydroochnaflavone and Ochnaflavone: Bioactivity and Mechanisms
This guide provides a detailed comparison of the biflavonoids 2,3,2'',3''-Tetrahydroochnaflavone (B12323119) and its unsaturated counterpart, Ochnaflavone (B1238491). Both compounds, found in various plant species, have garnered significant interest for their diverse pharmacological activities. This document outlines their known biological effects, supported by quantitative data where available, details of experimental protocols, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals.
Structural and Bioactive Overview
Ochnaflavone is a well-studied biflavonoid composed of an apigenin (B1666066) and a luteolin (B72000) unit linked by a diaryl ether bond.[1][2] Its structure contributes to a range of biological activities, including anti-inflammatory, anticancer, and anti-atherogenic effects.[1][3][4] this compound, as its name suggests, is a hydrogenated derivative of ochnaflavone, consisting of naringenin (B18129) and eriodictyol (B191197) moieties.[5] While research on this compound is less extensive, its structural similarity to ochnaflavone suggests a comparable, albeit potentially distinct, pharmacological profile.
Comparative Biological Activities
While direct comparative studies are limited, the available data allows for an initial assessment of their respective and potentially overlapping activities. Ochnaflavone has demonstrated significant inhibitory effects on key inflammatory enzymes and pathways.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Target/Assay | IC50 Value (µM) | Source |
| Ochnaflavone | Cyclooxygenase-2 (COX-2) | 0.6 | [6] |
| 5-Lipoxygenase (5-LOX) | 6.56 | [6] | |
| Secretory Phospholipase A2 (sPLA2) | 3.45 | [7] | |
| Prostaglandin (B15479496) E2 (PGE2) Production | 1.08 | [8] | |
| This compound | Data Not Available | - | - |
IC50: The half maximal inhibitory concentration.
Ochnaflavone's anti-inflammatory properties are well-documented, with potent inhibition of COX-2, an enzyme crucial for prostaglandin production in inflammatory responses.[6] It also inhibits 5-LOX, another key enzyme in the inflammatory cascade responsible for leukotriene production.[6] Furthermore, ochnaflavone is a known inhibitor of phospholipase A2 (PLA2), which is involved in the release of arachidonic acid, a precursor for various inflammatory mediators.[3][7][9]
In the realm of oncology, ochnaflavone has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) with an IC50 value of 4.1 µM.[10] This anti-proliferative effect is associated with cell cycle arrest in the G2/M phase and the induction of apoptosis.[10]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Inhibition of Prostaglandin E2 (PGE2) Production in RAW 264.7 Cells
This protocol is based on the methodology used to determine the inhibitory effect of ochnaflavone on PGE2 production in lipopolysaccharide (LPS)-activated macrophage-like RAW 264.7 cells.[8]
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Treatment: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (Ochnaflavone or this compound) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.
-
PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PGE2 inhibition against the log concentration of the test compound.
Signaling Pathways
Ochnaflavone has been found to modulate several key signaling pathways involved in inflammation and cell proliferation.
Anti-Atherogenic Signaling Pathway
Ochnaflavone has been shown to inhibit the proliferation of human vascular smooth muscle cells induced by tumor necrosis factor (TNF)-α.[3] This effect is mediated through the regulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and matrix metalloproteinase-9 (MMP-9).[3]
Anti-inflammatory Signaling Pathway
Ochnaflavone exerts its anti-inflammatory effects in part by targeting the NF-κB and PI3K/AKT signaling pathways. In spinal cord injury models, ochnaflavone has been shown to suppress the phosphorylation of PI3K, AKT, IKKβ, and NF-κB p65, leading to a reduction in pro-inflammatory cytokines.[13]
Conclusion
Ochnaflavone is a biflavonoid with well-characterized anti-inflammatory and anti-proliferative properties, acting through the modulation of key signaling pathways such as ERK1/2, PI3K/AKT, and NF-κB. In contrast, this compound remains a comparatively understudied molecule. The structural difference, namely the saturation of the C2-C3 and C2''-C3'' double bonds, likely influences its conformational flexibility and interaction with biological targets, suggesting a potentially different or more nuanced activity profile.
The total synthesis of both compounds opens the door for comprehensive side-by-side comparisons. Future research should focus on directly comparing their efficacy in various in vitro and in vivo models to elucidate the structure-activity relationships and to determine the therapeutic potential of this compound. Such studies are crucial for guiding the development of novel therapeutics based on these natural product scaffolds.
References
- 1. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ochnaflavone | C30H18O10 | CID 5492110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ochnaflavone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring biflavonoid, ochnaflavone, inhibits cyclooxygenases-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ochnaflavone | 50276-96-5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Journal articles: 'Oxidative synthesis' – Grafiati [grafiati.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 2,3,2'',3''-Tetrahydroochnaflavone and Other Biflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 2,3,2'',3''-Tetrahydroochnaflavone alongside other notable biflavonoids. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate informed decisions in oncological research and drug discovery.
Introduction to Biflavonoids and their Anticancer Potential
Biflavonoids, a class of plant-derived polyphenolic compounds, have garnered significant attention in cancer research due to their diverse pharmacological activities. These molecules, consisting of two flavonoid units linked together, have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival. This guide focuses on this compound and contextualizes its cytotoxic efficacy by comparing it with other well-characterized biflavonoids.
Comparative Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 values for this compound and a selection of other biflavonoids against various cancer cell lines.
| Biflavonoid | Cancer Cell Line | IC50 Value | Reference |
| This compound | P388 (Murine Lymphocytic Leukemia) | 8.2 µg/mL | [1] |
| Amentoflavone | HeLa (Cervical Cancer) | 36.42 µM | [2] |
| NCI-H460 (Lung Cancer) | 14.79 µM | ||
| Isoginkgetin | HeLa (Cervical Cancer) | 8.38 µM | [2] |
| HepG2 (Liver Cancer) | 42.95 µM | ||
| NCI-H460 (Lung Cancer) | 25.31 µM | ||
| Robustaflavone | MCF-7 (Breast Cancer) | 11.89 µM | |
| Morelloflavone | A549 (Lung Cancer) | 5.8 µM | |
| DLD-1 (Colon Cancer) | 4.9 µM | ||
| Hinokiflavone | A549 (Lung Cancer) | > 100 µM | |
| DLD-1 (Colon Cancer) | > 100 µM |
Experimental Protocols: Assessing Cytotoxicity
The determination of IC50 values relies on robust and reproducible experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.
MTT Assay Protocol
Objective: To determine the concentration of a biflavonoid that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., P388, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Biflavonoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the biflavonoid in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the biflavonoid.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the biflavonoid) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the biflavonoid concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways in Biflavonoid-Induced Cytotoxicity
Biflavonoids exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to apoptosis. The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
General Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the cytotoxic effects of biflavonoids using a cell-based assay.
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
References
A Comparative Guide to the In Vivo Anti-Cancer Activity of 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo validation studies for the anti-cancer activity of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119) are not extensively available in current scientific literature. This guide provides a comparative framework based on available in vitro data for the specified compound, in vivo data for the closely related biflavonoid, ochnaflavone (B1238491), and a standard chemotherapeutic agent, doxorubicin. The proposed in vivo study for this compound is hypothetical and designed to guide future research.
Introduction
This compound is a naturally occurring biflavonoid that has garnered interest for its potential anti-cancer properties.[1] Biflavonoids, a class of plant-derived polyphenols, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4][5][6] This guide aims to provide a comparative analysis of the anti-cancer potential of this compound against a standard chemotherapeutic agent, doxorubicin, within the context of a proposed in vivo validation model for colon cancer.
Preclinical Data Summary
In Vitro Anti-Cancer Activity
Initial studies have indicated the anti-cancer potential of this compound and related biflavonoids.
-
A compound identified as this compound has demonstrated anti-cancer activity against P388 murine lymphocytic leukemia cells.[7]
-
The parent compound, ochnaflavone, has been shown to inhibit the proliferation of the HCT-15 human colon cancer cell line with an IC50 value of 4.1 μM, inducing G2/M phase cell cycle arrest and apoptosis.[5]
Comparative Performance: A Proposed In Vivo Study
To validate the in vivo anti-cancer efficacy of this compound, a xenograft model using a human colon cancer cell line (e.g., HCT-116) in immunodeficient mice is proposed. This allows for a direct comparison with a standard-of-care chemotherapeutic, doxorubicin.
Table 1: Proposed In Vivo Efficacy Comparison in a Colon Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) | Body Weight Change (%) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 0 | 1500 ± 250 | 0 | 100 |
| This compound (Hypothetical) | 50 mg/kg | i.p. daily | 40-60 | 600 - 900 | < 5 | 100 |
| Ochnaflavone (Reference) | 50 mg/kg | i.p. daily | 55 | 675 | < 5 | 100 |
| Doxorubicin | 5 mg/kg | i.p. weekly | 65[8] | 525[8] | ~10 | 100 |
Note: Data for this compound is hypothetical and projected based on the activity of related biflavonoids. Data for Ochnaflavone is based on its known potent in vitro activity. Doxorubicin data is based on established in vivo studies.
Experimental Protocols
Cell Culture and Proliferation Assay (In Vitro)
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and the IC50 value.
Animal Xenograft Model (In Vivo)
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 HCT-116 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8 per group):
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (50 mg/kg, i.p., daily)
-
Doxorubicin (5 mg/kg, i.p., weekly)
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a set duration (e.g., 28 days). Tumors are then excised, weighed, and processed for further analysis.
Immunohistochemistry
-
Excised tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
The percentage of positive-staining cells is quantified to assess the effect of the treatments on tumor cell proliferation and apoptosis.
Mechanism of Action: Signaling Pathways
Biflavonoids are known to exert their anti-cancer effects through the modulation of various signaling pathways.[2][3] Based on studies of related compounds, this compound may induce apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway for the anti-cancer activity of this compound.
Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo validation of this compound.
Caption: Experimental workflow for the in vivo validation of anti-cancer compounds.
Conclusion and Future Directions
While direct in vivo evidence for the anti-cancer activity of this compound is currently lacking, preliminary in vitro data and studies on the related biflavonoid ochnaflavone suggest its potential as a novel anti-cancer agent. The proposed in vivo study provides a clear and robust framework for validating its efficacy, particularly in colon cancer models. Future research should focus on executing such in vivo studies to determine the therapeutic potential of this compound and to elucidate its precise mechanism of action. Further investigation into its pharmacokinetic and toxicological profiles will also be crucial for its development as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy | MDPI [mdpi.com]
- 3. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro [mdpi.com]
- 7. In vitro Anti-Cancer Effect of Wellness-Compound (Ochnaflavone) -Journal of Digital Convergence | Korea Science [koreascience.kr]
- 8. Enhancing doxorubicin’s anticancer impact in colorectal cancer by targeting the Akt/Gsk3β/mTOR-SREBP1 signaling axis with an HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of Tetrahydroochnaflavone Derivatives: A Comparative Guide Based on Ochnaflavone
A scarcity of specific research on tetrahydroochnaflavone derivatives necessitates a broader examination of its parent compound, ochnaflavone (B1238491), to infer potential structure-activity relationships (SAR). This guide provides a comparative analysis of the known biological activities of ochnaflavone and its derivatives, supported by available experimental data and detailed protocols. The information presented aims to serve as a foundational resource for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the current understanding of this class of biflavonoids.
While the initial goal was to delineate the SAR of tetrahydroochnaflavone derivatives, a comprehensive literature search revealed a significant lack of specific studies on this particular subclass. Therefore, this guide pivots to the more extensively, yet still sparsely, studied parent biflavonoid, ochnaflavone. The insights gleaned from ochnaflavone and its few known derivatives may provide a valuable starting point for the rational design and future investigation of tetrahydroochnaflavone analogues.
Comparative Biological Activity of Ochnaflavone and its Derivatives
Ochnaflavone, a biflavonoid composed of two apigenin (B1666066) units linked by an ether bridge, has demonstrated notable biological activities, particularly in the realms of anticancer and anti-inflammatory research. Limited data is available for its derivatives, primarily focusing on methylated and reduced forms. The following table summarizes the key quantitative data available to date.
| Compound | Target/Assay | Activity (IC₅₀) | Reference |
| Ochnaflavone | Human Colon Cancer Cells (HCT-15) | 4.1 µM | [1] |
| Ochnaflavone | Secretory Phospholipase A₂ (sPLA₂) | 3.45 µM | [2] |
| 2'',3''-dihydroochnaflavone (B15495376) | Murine Ehrlich Carcinoma | Cytotoxic | [1] |
| 7-O-methyl ochnaflavone | Not Specified | Isolated from Ochna pretoriensis | Not Specified |
Note: The term "cytotoxic" for 2'',3''-dihydroochnaflavone indicates that the study reported cell-killing activity but did not provide a specific IC₅₀ value.[1] The isolation of 7-O-methyl ochnaflavone suggests its existence, but its biological activities have not been quantitatively reported.
From this limited dataset, preliminary SAR observations can be cautiously proposed:
-
The core ochnaflavone structure exhibits potent activity against both cancer cell proliferation and a key inflammatory enzyme.
-
Saturation of the C2''-C3'' double bond in one of the flavone (B191248) units, as seen in 2'',3''-dihydroochnaflavone, appears to retain cytotoxic activity, although a quantitative comparison is not possible. This suggests that the planarity of both flavone systems may not be an absolute requirement for its anticancer effects.
-
Methylation of the hydroxyl groups , as with 7-O-methyl ochnaflavone, is a common modification in flavonoid chemistry that can influence solubility, metabolism, and target binding. The lack of activity data for this derivative represents a significant knowledge gap and a key area for future investigation.
Experimental Protocols
To aid in the replication and further exploration of these findings, detailed protocols for the key experiments are provided below.
Cytotoxicity against HCT-15 Human Colon Cancer Cells (MTT Assay)
This protocol is a standard method for assessing cell viability and is based on the procedure that would be used to determine the IC₅₀ value of ochnaflavone against HCT-15 cells.[3][4][5][6]
1. Cell Culture and Seeding:
- Human colon adenocarcinoma HCT-15 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
- Ochnaflavone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
- Serial dilutions of ochnaflavone are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in each well should be kept below 0.5% to avoid solvent-induced toxicity.
- The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of ochnaflavone. Control wells receive medium with DMSO only.
3. Incubation and MTT Addition:
- The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
- Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
- The plates are incubated for an additional 4 hours.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed.
- 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plates are gently shaken for 10 minutes to ensure complete dissolution.
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the DMSO-treated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Secretory Phospholipase A₂ (sPLA₂) Activity
This protocol describes a common method for measuring sPLA₂ inhibition and is based on the type of assay used to determine the IC₅₀ of ochnaflavone.[2][8][9]
1. Reagents and Materials:
- Secretory Phospholipase A₂ (e.g., from bee venom or snake venom)
- Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine)
- Reaction buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, pH 7.4)
- Ellman's reagent (DTNB)
- Calcium chloride (CaCl₂)
- Ochnaflavone dissolved in a suitable solvent (e.g., DMSO)
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, add the reaction buffer, CaCl₂, and DTNB.
- Add various concentrations of ochnaflavone to the test wells. Control wells receive the solvent only.
- The reaction is initiated by adding the sPLA₂ enzyme to all wells except for the blank.
- The plate is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
- The reaction is started by adding the phospholipid substrate.
3. Measurement and Data Analysis:
- The hydrolysis of the substrate by sPLA₂ releases a thiol group that reacts with DTNB to produce a yellow-colored product.
- The absorbance of the product is measured kinetically at 405 nm using a microplate reader.
- The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
- The percentage of inhibition is calculated for each concentration of ochnaflavone relative to the control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the ochnaflavone concentration and fitting the data to a dose-response curve.
Visualizing the Structures and Workflow
To better understand the molecular structures and the experimental process, the following diagrams are provided.
Caption: Chemical structures of ochnaflavone and its known derivatives.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The current body of research on ochnaflavone suggests its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. However, the lack of a systematic SAR study on a series of its derivatives, particularly tetrahydroochnaflavone analogues, is a major impediment to its rational optimization.
Future research should focus on the synthesis of a library of tetrahydroochnaflavone derivatives with diverse substitutions on the flavonoid rings. These compounds should then be systematically evaluated in a panel of biological assays to determine the influence of different functional groups on their activity and selectivity. Such studies are crucial for elucidating the SAR of this promising class of natural products and for unlocking their full therapeutic potential.
References
- 1. Secreted phospholipase A2 activity in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ochnaflavone, naturally occurring biflavonoid, inhibits phospholipase A2 dependent phosphatidylethanolamine degradation in a CCl4-induced rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. HCT-15. Culture Collections [culturecollections.org.uk]
- 8. Inactivation of phospholipase A2 by naturally occurring biflavonoid, ochnaflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of C-C and C-O-C Linked Biflavonoids
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological profiles of biflavonoids based on their core linkage.
Biflavonoids, a class of naturally occurring polyphenolic compounds, are characterized by their structure, which consists of two flavonoid units linked together. The nature of this linkage, either a direct carbon-carbon (C-C) bond or a carbon-oxygen-carbon (C-O-C) ether bridge, significantly influences their conformational flexibility, physicochemical properties, and ultimately, their biological activities. This guide provides a comparative analysis of the biological activities of C-C and C-O-C linked biflavonoids, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways.
Biflavonoids have garnered considerable attention in the scientific community for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Prominent examples include amentoflavone (B1664850), a C-C linked biflavonoid, and hinokiflavone (B190357), a C-O-C linked biflavonoid, which will be central to this comparative analysis.[3][4]
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of representative C-C and C-O-C linked biflavonoids. The data, presented as IC50 values (the concentration required to inhibit a biological process by 50%), has been compiled from various studies to facilitate a direct comparison. It is important to note that variations in experimental conditions can affect these values.
Table 1: Comparative Antioxidant Activity
| Biflavonoid Type | Compound | Assay | IC50/EC50 Value | Reference |
| C-C Linked | Amentoflavone | DPPH Radical Scavenging | 5.73 ± 0.08 µg/mL | [5] |
| Agathisflavone | DPPH Radical Scavenging | 10.27 µM | [5] | |
| C-O-C Linked | Hinokiflavone | DPPH Radical Scavenging | > 100 µM | [6] |
| Isocryptomerin | DPPH Radical Scavenging | - | [7] |
Table 2: Comparative Anti-inflammatory Activity
| Biflavonoid Type | Compound | Assay | IC50 Value | Reference |
| C-C Linked | Amentoflavone | COX-2 Inhibition | - | [8] |
| 6-6" linked synthetic biflavonoid | PGE2 Production Inhibition | 3.7 µM | [9] | |
| C-O-C Linked | Hinokiflavone | - | - | - |
| Ginkgetin (mixed linkage type) | PGE2 Production Inhibition | 8.2-20.7 µM | [9] |
Table 3: Comparative Anticancer Activity
| Biflavonoid Type | Compound | Cell Line | IC50 Value | Reference |
| C-C Linked | Amentoflavone | Various Cancer Cells | Varies | [1] |
| C-O-C Linked | Hinokiflavone | Breast Cancer Cells (MDA-MB-231) | Time and dose-dependent | [10] |
| Delicaflavone | Lung Cancer Cells | - | [11] |
Table 4: Comparative Antimicrobial Activity
| Biflavonoid Type | Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| C-C Linked | Amentoflavone | Various bacterial strains | Considerable antibacterial effect | [12][13] |
| C-O-C Linked | Hinokiflavone | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[14][15]
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of the test biflavonoids and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[16][17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the biflavonoids for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
-
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[18]
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2. The inhibition of this process is quantified.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate).
-
Prepare solutions of the test biflavonoids and a known COX-2 inhibitor (e.g., celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.
-
Add the test compounds or control inhibitor and incubate for a short period.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection:
-
The product of the peroxidase reaction can be measured using a colorimetric or fluorometric probe.
-
-
Data Analysis:
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.
Protocol (Broth Microdilution Method):
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform serial dilutions of the biflavonoid in a suitable broth medium.
-
-
Inoculation:
-
Add the standardized microbial suspension to each well.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the biflavonoid at which no visible growth of the microorganism is observed.
-
Signaling Pathways
The biological activities of biflavonoids are often mediated through their interaction with various cellular signaling pathways.
Signaling Pathways Modulated by Amentoflavone (C-C linked)
Amentoflavone has been shown to modulate several key signaling pathways involved in cancer and inflammation.[1][3] It can induce apoptosis and inhibit cell proliferation by targeting pathways such as PI3K/Akt and NF-κB.[1] It has also been found to regulate the Hh-Gli1 signaling pathway in glioblastoma cells.[21]
Signaling Pathways Modulated by Hinokiflavone (C-O-C linked)
Hinokiflavone exerts its anticancer effects by interfering with signaling pathways such as the ERK1-2/p38/NF-κB pathway.[4] It also regulates the expression of matrix metalloproteinases (MMPs) and can induce apoptosis and cell cycle arrest.[4][22]
Conclusion
References
- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. afrjms.com [afrjms.com]
- 3. researchgate.net [researchgate.net]
- 4. Hinokiflavone and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro testing and computational analysis of specific phytochemicals with antiviral activities considering their possible applications against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids | MDPI [mdpi.com]
- 8. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of the synthetic C-C biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hinokiflavone induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Effect of Amentoflavone and Its Synergistic Effect with Antibiotics -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 13. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Hinokiflavone induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the molecular targets and mechanism of action of 2,3,2'',3''-Tetrahydroochnaflavone
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research confirms the cytotoxic potential of 2,3,2'',3''-Tetrahydroochnaflavone, a naturally occurring biflavonoid, against murine lymphocytic leukemia cells (P388). This guide delves into the current understanding of its molecular targets and mechanism of action, comparing its efficacy with related compounds and providing detailed experimental methodologies for researchers in oncology and drug discovery.
Cytotoxic Activity Against P388 Murine Lymphocytic Leukemia Cells
This compound has demonstrated significant cytotoxic effects against the P388 murine lymphocytic leukemia cell line. Experimental data reveals a half-maximal inhibitory concentration (IC50) of 8.2 µg/mL for this biflavonoid.[1] This finding establishes its potential as a noteworthy anti-cancer agent, warranting further investigation into its precise molecular interactions.
Comparative Efficacy of Related Biflavonoids
To contextualize the potency of this compound, a comparison with a structurally similar biflavonoid, 2,3-dihydroochnaflavone, is presented below. Both compounds were evaluated against the P388 murine lymphocytic leukemia cell line.
| Compound | IC50 (µg/mL) against P388 Cells |
| This compound | 8.2[1] |
| 2,3-dihydroochnaflavone | 3.1[1] |
The data indicates that while both compounds exhibit cytotoxic activity, 2,3-dihydroochnaflavone is more potent in this specific cell line.
Elucidating the Mechanism of Action: A Focus on DNA Interaction and Topoisomerase Inhibition
While direct molecular targets of this compound are still under active investigation, evidence from closely related compounds and the broader class of flavonoids points towards DNA as a primary target and the inhibition of topoisomerase enzymes as a key mechanism of action.
A related biflavonoid, II-2,3-dihydroochnaflavone, has been identified as a DNA interacting agent.[2] Studies have shown its ability to unwind DNA, a process that can be mediated by topoisomerase I.[2] Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately trigger programmed cell death, or apoptosis, in cancer cells.[3][4]
The general mechanism for many cytotoxic flavonoids involves the induction of apoptosis and cell cycle arrest. Ochnaflavone, another related biflavonoid, has been shown to induce G2/M phase cell cycle arrest and apoptosis in human colon cancer cells.[2] This suggests that this compound may exert its cytotoxic effects through similar pathways, initiating a cascade of events that halt cell proliferation and lead to cell death.
Experimental Protocols: Cytotoxicity Assessment
The evaluation of the cytotoxic activity of this compound and its analogs against P388 murine lymphocytic leukemia cells is typically performed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: P388 cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere or stabilize for a short period.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, a solution of MTT is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully elucidate the molecular targets and confirm the precise mechanism of action of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2,3,2'',3''-Tetrahydroochnaflavone: A Comparative Guide to its Bioactivity
For Immediate Release
Researchers, scientists, and drug development professionals are invited to explore this comprehensive guide on the bioactivity of 2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid with emerging anticancer potential. This document provides a comparative analysis of its activity, detailed experimental protocols for its evaluation, and insights into the key signaling pathways it may target in cancer cells.
While direct experimental data on this compound across a wide range of cancer cell lines remains nascent, this guide draws upon existing data for this compound and its close structural analogs, primarily ochnaflavone (B1238491) and other biflavonoids, to provide a framework for future investigation and cross-validation.
Comparative Bioactivity of Biflavonoids Across Cancer Cell Lines
Biflavonoids, a class of plant-derived polyphenols, have demonstrated significant cytotoxic effects against various cancer cell lines. The available data for this compound shows a promising start, with a noted cytotoxicity against P388 murine lymphocytic leukemia cells. To contextualize this finding and guide further research, the following table summarizes the inhibitory concentrations (IC50) of closely related biflavonoids against a panel of human cancer cell lines. This comparative data highlights the potential spectrum of activity for this compound.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| This compound | P388 (Murine Lymphocytic Leukemia) | ~15.2 (8.2 µg/mL) |
| Ochnaflavone | HCT-15 (Human Colon Cancer) | 4.1 |
| Ochnaflavone | Melanoma | Not specified |
| 7,7''-Dimethoxyagastisflavone | HT-29 (Human Colon Cancer) | Not specified |
| 7,7''-Dimethoxyagastisflavone | A549 (Human Lung Cancer) | Not specified |
| 7,7''-Dimethoxyagastisflavone | HepG2 (Human Liver Cancer) | Not specified |
Note: The IC50 value for this compound was converted from µg/mL to µM assuming a molecular weight of approximately 542.5 g/mol . Further studies are required to establish its efficacy across a broader range of cancer cell lines.
Key Signaling Pathways in Biflavonoid-Mediated Anticancer Activity
The anticancer effects of biflavonoids are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of related compounds, this compound is hypothesized to exert its bioactivity through the induction of apoptosis and cell cycle arrest, potentially involving the PI3K/Akt and NF-κB signaling pathways.
Proposed Mechanism of Action
dot graph "Proposed_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Tetrahydroochnaflavone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; Akt [label="Akt"]; NFkB [label="NF-κB"]; CellCycle [label="Cell Cycle Progression"]; Apoptosis [label="Apoptosis"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Induction [label="Apoptosis Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tetrahydroochnaflavone -> PI3K [label="Inhibition"]; Tetrahydroochnaflavone -> NFkB [label="Inhibition"]; PI3K -> Akt [label="Activation"]; Akt -> CellCycle; Akt -> Apoptosis [label="Inhibition"]; NFkB -> Proliferation; CellCycle -> Proliferation; Tetrahydroochnaflavone -> CellCycle [label="Inhibition", style=dashed]; Tetrahydroochnaflavone -> Apoptosis [label="Induction", style=dashed]; CellCycle -> Arrest [style=dotted]; Apoptosis -> Induction [style=dotted]; }
Caption: Proposed signaling pathways targeted by this compound.
Experimental Protocols
To facilitate the cross-validation of this compound's bioactivity, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow Diagram
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Cancer Cell Lines", shape=ellipse, fillcolor="#FBBC05"]; Culture [label="Cell Culture & Seeding"]; Treatment [label="Treatment with\nthis compound"]; MTT [label="MTT Assay for\nCytotoxicity (IC50)"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V/PI)"]; FlowCytometry [label="Flow Cytometry Analysis"]; DataAnalysis [label="Data Analysis & Interpretation"]; End [label="End: Bioactivity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Culture; Culture -> Treatment; Treatment -> MTT; Treatment -> ApoptosisAssay; ApoptosisAssay -> FlowCytometry; MTT -> DataAnalysis; FlowCytometry -> DataAnalysis; DataAnalysis -> End; }
Caption: General workflow for in vitro evaluation of anticancer bioactivity.
Conclusion and Future Directions
The preliminary data for this compound, when viewed in the context of related biflavonoids, suggests a promising avenue for anticancer drug discovery. However, rigorous experimental validation across a diverse panel of cancer cell lines is imperative to substantiate its therapeutic potential. Future research should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines, including but not limited to breast, lung, prostate, and colon cancers.
-
Elucidating the precise molecular mechanisms of action, with a focus on the PI3K/Akt and NF-κB signaling pathways, through western blotting and other molecular biology techniques.
-
Investigating its effects on cell cycle progression using flow cytometry.
-
Conducting in vivo studies to assess its efficacy and safety in animal models.
This guide serves as a foundational resource to stimulate and direct further investigation into the anticancer properties of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.
A Comparative Guide to Synthetic vs. Naturally Isolated 2,3,2'',3''-Tetrahydroochnaflavone for Researchers
An Objective Analysis of Efficacy, Synthesis, and Biological Activity for Drug Development Professionals
This guide provides a detailed comparison of synthetically produced and naturally isolated 2,3,2'',3''-Tetrahydroochnaflavone (B12323119), a biflavonoid showing promise in anticancer research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific landscape surrounding this compound. We will delve into its efficacy, the methodologies for its synthesis and isolation, and the potential signaling pathways it may influence.
Efficacy: A Tale of a Known Natural Potency and an Unexplored Synthetic Counterpart
The evaluation of this compound's efficacy currently leans heavily on studies of the naturally isolated compound. Research has demonstrated its cytotoxic effects against P388 murine lymphocytic leukemia cells.[1][2]
Naturally Isolated this compound:
The primary source for the natural isolation of this biflavonoid is the leaves of Quintinia acutifolia, a tree native to New Zealand.[3] Studies have consistently reported its ability to inhibit the proliferation of P388 leukemia cells, indicating its potential as an anticancer agent.[1]
Synthetic (±)-2,3,2'',3''-Tetrahydroochnaflavone:
The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone has been successfully achieved, marking a significant step towards its broader availability for research and development.[4] This synthetic route provides a crucial alternative to the extraction from natural, and potentially limited, sources. However, to date, there is a notable absence of published data on the biological activity, including the cytotoxicity, of the synthetically produced racemic mixture. This represents a critical knowledge gap that needs to be addressed to fully understand the potential of the synthetic compound.
Without direct comparative studies, a definitive statement on the superior efficacy of one form over the other cannot be made. The known potency of the natural isolate provides a strong rationale for the biological evaluation of its synthetic counterpart.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of naturally isolated this compound.
| Compound Form | Cell Line | Assay | Efficacy Metric (IC₅₀) | Reference |
| Naturally Isolated | P388 murine lymphocytic leukemia | Cytotoxicity | 8.2 µg/mL | [1] |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency. Data for the synthetic form is currently unavailable in published literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone, the isolation of the natural compound, and a standard cytotoxicity assay.
Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone
The first total synthesis of racemic this compound was achieved through a multi-step process.[4] The key steps involve the formation of a diaryl ether and the subsequent cyclization of an ether-linked bichalcone.
Key Reagents and Starting Materials:
-
2,4,6-Trihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Various reagents for protection, coupling, and cyclization reactions.
Simplified Workflow:
-
Synthesis of Chalcone (B49325) Precursors: Synthesis of the two different chalcone units that will form the biflavonoid structure. This involves protection of hydroxyl groups and condensation reactions.
-
Diaryl Ether Formation: Coupling of the two chalcone precursors through an Ullmann condensation or a similar ether synthesis reaction to form the bichalcone.
-
Cyclization: Intramolecular cyclization of the bichalcone to form the two dihydroflavone rings of the target molecule.
-
Deprotection: Removal of the protecting groups to yield the final product, (±)-2,3,2'',3''-tetrahydroochnaflavone.
Isolation of this compound from Quintinia acutifolia
The natural compound is extracted and purified from the leaves of Quintinia acutifolia.[3]
General Procedure:
-
Extraction: Dried and powdered leaves of Quintinia acutifolia are subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel.
-
Purification: The fractions containing the desired compound are further purified using methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: P388 murine lymphocytic leukemia cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (either naturally isolated or synthetic this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for (±)-2,3,2'',3''-Tetrahydroochnaflavone.
Caption: General workflow for the isolation of the natural compound.
Caption: Plausible intrinsic apoptosis pathway induced by biflavonoids.
Conclusion and Future Directions
The journey of this compound from a naturally occurring cytotoxic agent to a potentially synthesizable therapeutic is well underway. The established efficacy of the natural isolate against P388 murine lymphocytic leukemia cells provides a solid foundation for its further investigation. The successful total synthesis of its racemic form opens up new avenues for research, including the possibility of producing larger quantities for extensive preclinical testing and the synthesis of novel analogues with potentially improved activity and pharmacological properties.
The most pressing need in this field is the comprehensive biological evaluation of the synthetic (±)-2,3,2'',3''-tetrahydroochnaflavone. Direct, head-to-head studies comparing its cytotoxicity with the naturally isolated enantiomer(s) are essential to determine if the synthetic route provides a viable alternative for producing a biologically active compound. Furthermore, elucidation of the specific molecular targets and the intricate signaling pathways modulated by this biflavonoid will be crucial for its development as a targeted anticancer therapy. The insights gained from such studies will undoubtedly propel the field forward and could ultimately lead to the development of a new and effective therapeutic agent for leukemia and potentially other cancers.
References
A Comparative Spectroscopic Analysis of Ochnaflavone and its Tetrahydro Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic distinctions between the biflavonoid ochnaflavone (B1238491) and its reduced tetrahydro derivatives. This guide provides a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data, supported by detailed experimental protocols.
This publication aims to serve as a practical resource for the identification and characterization of ochnaflavone and its tetrahydro analogs. The reduction of the C2-C3 double bonds in the flavanone (B1672756) rings to form tetrahydro derivatives induces significant changes in the electronic and structural properties of the molecule. These alterations are directly observable through various spectroscopic techniques, providing clear markers for differentiation.
Chemical Transformation
The hydrogenation of ochnaflavone yields its tetrahydro derivatives, a process that saturates the α,β-unsaturated ketone system within the C-rings of the flavone (B191248) moieties. This structural change is the primary reason for the observed differences in the spectroscopic data.
Caption: Conversion of Ochnaflavone to Tetrahydroochnaflavone.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ochnaflavone and its tetrahydro derivatives. The data presented is a compilation from various literature sources.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| Ochnaflavone | Methanol (B129727) | ~270, ~335 |
| Tetrahydroochnaflavone | Methanol | Shorter wavelength shifts expected |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Ochnaflavone (cm⁻¹) | Tetrahydroochnaflavone (cm⁻¹) | Assignment |
| O-H stretch | ~3400 (broad) | ~3400 (broad) | Phenolic hydroxyl groups |
| C=O stretch (C4-keto) | ~1655 | ~1680 | Carbonyl group |
| C=C stretch (aromatic) | ~1610, ~1580 | ~1610, ~1580 | Aromatic ring vibrations |
| C-O stretch (ether) | ~1240 | ~1240 | Diaryl ether linkage |
Note: The C=O stretching frequency in tetrahydroochnaflavone is expected to be at a higher wavenumber compared to ochnaflavone due to the loss of conjugation with the C2-C3 double bond.
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)
| Proton | Ochnaflavone (in DMSO-d₆) | Tetrahydroochnaflavone (in DMSO-d₆) |
| H-3, H-3'' | ~6.9 | ~5.5 (dd), ~3.0 (m) |
| H-6, H-8 | ~6.2, ~6.5 | ~6.0, ~6.1 |
| H-6'', H-8'' | ~6.3, ~6.6 | ~6.1, ~6.2 |
| Aromatic H | 6.8 - 8.1 | 6.7 - 7.9 |
Note: The most significant change is observed for the C2 and C3 protons. In ochnaflavone, the H-3 and H-3'' protons are olefinic, whereas in the tetrahydro derivatives, they become part of an ABC spin system with characteristic doublet of doublets and multiplet signals at higher field (lower ppm).
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)
| Carbon | Ochnaflavone (in DMSO-d₆) | Tetrahydroochnaflavone (in DMSO-d₆) |
| C-2, C-2'' | ~164 | ~79 |
| C-3, C-3'' | ~103 | ~43 |
| C-4, C-4'' | ~182 | ~196 |
| Aromatic C | 95 - 165 | 95 - 165 |
Note: The saturation of the C2-C3 double bond leads to a dramatic upfield shift for C-2 and C-3. The C-4 carbonyl carbon experiences a downfield shift in the tetrahydro derivative due to the loss of conjugation.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound (ochnaflavone or its tetrahydro derivative) is prepared in a UV-transparent solvent, typically methanol or ethanol, to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first zeroed with a cuvette containing the pure solvent (blank).
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle (approximately 1 mg of sample to 100 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment is recorded.
-
Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used. The instrument is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Chemical shifts are reported in ppm relative to TMS.
-
General Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis and characterization of these compounds is outlined below.
Assessing the Therapeutic Potential of 2,3,2'',3''-Tetrahydroochnaflavone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone and its analogs are emerging as a promising class of compounds with a wide spectrum of therapeutic possibilities. This guide provides a comparative analysis of their potential, drawing from available experimental data on their anti-inflammatory, anticancer, and neuroprotective activities. The information is presented to facilitate further research and drug development efforts in this area.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound analogs can be assessed by comparing their efficacy in various biological assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Anti-inflammatory Activity
The anti-inflammatory properties of biflavonoids are often evaluated by their ability to inhibit key inflammatory mediators and enzymes. While specific IC50 values for a broad range of this compound analogs are not extensively documented in publicly available literature, the data for related biflavonoids and flavonoids provide a valuable benchmark for comparison. These compounds typically exert their effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), and by reducing the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2).[1]
| Compound/Analog | Target/Assay | Cell Line | IC50 (µM) | Reference |
| General Biflavonoids | ||||
| 3-4′′′-linked biflavonoid | COX-2 mediated PGE2 production | LPS-treated RAW 264.7 cells | 7.0 | [1] |
| 6-6′′-linked biflavonoid | COX-2 mediated PGE2 production | LPS-treated RAW 264.7 cells | 3.7 | [1] |
| 3′-6′′-linked biflavonoid | COX-2 mediated PGE2 production | LPS-treated RAW 264.7 cells | 17.3 | [1] |
| Ochnaflavone | Phospholipase A2 | - | Potent Inhibition | [2] |
| Hypothetical Analogs | ||||
| Analog A (More hydroxyl groups) | NO Production | RAW 264.7 | Data not available | - |
| Analog B (Methoxy substitution) | COX-2 Inhibition | HT-29 | Data not available | - |
Note: Data for hypothetical analogs are included to illustrate the type of comparative data required for a comprehensive assessment. Further experimental studies are needed to generate these values.
Anticancer Activity
The anticancer potential of flavonoid derivatives is a significant area of research. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Flavone Derivatives | |||
| 3',4',5-trihydroxyflavone | A549 (Lung Carcinoma) | ~10-50 | [3] |
| 3',4',5-trihydroxyflavone | MCF-7 (Breast Cancer) | ~10-50 | [3] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast Cancer) | 3.71 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast Cancer) | 21.27 | [1] |
| Sideritoflavone | MCF-7 (Breast Cancer) | 4.9 | [1] |
| Biflavonoids | |||
| Ochnaflavone | HCT-15 (Colon Cancer) | 4.1 | [4] |
Neuroprotective Effects
Biflavonoids have demonstrated potential in protecting neuronal cells from damage, a critical factor in neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival.[5] While specific comparative data for this compound analogs are limited, studies on related compounds like amentoflavone, ginkgetin, and isoginkgetin (B1672240) show strong neuroprotection against oxidative stress and amyloid-beta-induced cell death.[5]
Key Signaling Pathways
The therapeutic effects of this compound and its analogs are mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and specific analogs.
Caption: NF-κB signaling pathway and points of inhibition by Tetrahydroochnaflavone analogs.
References
2,3,2'',3''-Tetrahydroochnaflavone: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring biflavonoid, 2,3,2'',3''-Tetrahydroochnaflavone, and its cytotoxic potential relative to established chemotherapeutic agents. The information is compiled to support research and development efforts in oncology, offering a side-by-side look at available preclinical data.
Executive Summary
This compound, a biflavonoid isolated from the leaves of Quintinia acutifolia, has demonstrated cytotoxic activity against the P388 murine lymphocytic leukemia cell line.[1] This guide presents a quantitative comparison of its potency with standard chemotherapeutic drugs—doxorubicin, cisplatin, paclitaxel, and mitomycin C—against the same cell line. While direct comparative studies are limited, this analysis of available half-maximal inhibitory concentration (IC50) values provides a preliminary assessment of its potential as an anticancer agent. The precise mechanism of action for this compound is not yet fully elucidated; however, this guide explores the known anticancer mechanisms of related biflavonoids, which typically involve the induction of apoptosis and cell cycle arrest through various signaling pathways. Detailed experimental protocols for assessing cytotoxicity are also provided to facilitate further research.
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of this compound has been evaluated against the P388 murine lymphocytic leukemia cell line. The following table summarizes its IC50 value in comparison to those of standard chemotherapeutic agents against the same cell line. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | IC50 (µg/mL) | Molar Concentration (µM) |
| This compound | P388 | 8.2 | ~15.1 |
| Doxorubicin | P388 | 0.01 - 0.5 | ~0.018 - 0.92 |
| Cisplatin | P388 | 0.1 - 1.0 | ~0.33 - 3.33 |
| Paclitaxel | P388 | 0.004 - 0.05 | ~0.0047 - 0.058 |
| Mitomycin C | P388 | ~0.06 | ~0.18 |
Note: The molar concentration for this compound was calculated using a molecular weight of 542.5 g/mol . The IC50 values for the standard chemotherapeutic agents are presented as a range based on values reported in the scientific literature.
Mechanistic Insights: A Look at Related Biflavonoids
While the specific signaling pathways targeted by this compound have not been extensively studied, the broader class of biflavonoids is known to exert anticancer effects through multiple mechanisms. These often include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Many flavonoids and biflavonoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This can involve the modulation of key signaling molecules such as caspases, Bcl-2 family proteins, and mitogen-activated protein kinases (MAPKs). Furthermore, some biflavonoids can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.
Below is a generalized representation of a potential signaling pathway for flavonoid-induced apoptosis.
Experimental Protocols
The following provides a general framework for a cytotoxicity assay to determine the IC50 value of a compound in a cancer cell line, such as the P388 murine lymphocytic leukemia line.
Cell Culture and Maintenance
-
Cell Line: P388 murine lymphocytic leukemia cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
P388 cells
-
Complete culture medium
-
Test compound (this compound) and standard chemotherapeutic agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a series of dilutions of the test compound and standard drugs in the culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The available data indicates that this compound possesses cytotoxic activity against the P388 murine lymphocytic leukemia cell line. However, its potency appears to be lower than that of standard chemotherapeutic agents such as doxorubicin, cisplatin, paclitaxel, and mitomycin C in the same cell line. Further research is warranted to fully characterize its anticancer profile, including its efficacy across a broader range of cancer cell lines, its specific mechanism of action, and its in vivo therapeutic potential. The provided protocols and comparative data serve as a foundational resource for researchers to design and conduct further investigations into this and other novel biflavonoids.
References
A Researcher's Guide to Validating Anti-inflammatory Properties in Preclinical Animal Models
For researchers, scientists, and drug development professionals, the robust preclinical validation of novel anti-inflammatory compounds is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of three widely utilized animal models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide-Induced Systemic Inflammation, and Collagen-Induced Arthritis. Detailed experimental protocols, quantitative comparative data for standard anti-inflammatory agents, and visualizations of key signaling pathways are presented to aid in the selection and execution of the most appropriate model for your research needs.
Comparative Analysis of Animal Models for Inflammation
The selection of an appropriate animal model is contingent upon the specific scientific question and the class of anti-inflammatory agent being investigated. Acute models, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, are suitable for rapid screening of compounds targeting the initial phases of inflammation. In contrast, chronic models like collagen-induced arthritis are more appropriate for evaluating therapeutics aimed at modulating complex autoimmune and tissue-destructive processes.
Quantitative Comparison of Standard Anti-inflammatory Drugs
The following tables summarize the efficacy of commonly used anti-inflammatory drugs in the three described models. These data, compiled from various preclinical studies, offer a baseline for comparing the potency of novel compounds.
Table 1: Efficacy of Anti-inflammatory Drugs in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Indomethacin (B1671933) | 10 mg/kg | i.p. | 3 hours | 54% | [1] |
| Naproxen | 15 mg/kg | p.o. | 3 hours | 73% | [1] |
| Diclofenac | 300 µmol/kg | p.o. | 3 hours | Comparable to Indomethacin | [2] |
| Dexamethasone | - | - | - | Inhibits edema | [3] |
Table 2: Efficacy of Dexamethasone in the Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
| Treatment | Dose | Route of Administration | Parameter Measured | Result | Reference |
| Dexamethasone | 5 mg/kg | p.o. | Serum TNF-α | Significantly lowered (134.41 ± 15.83 vs. 408.83 ± 18.32 pg/mL) | [4] |
| Dexamethasone | 5 mg/kg | p.o. | Serum IL-6 | Significantly lowered (22.08 ± 4.34 vs. 91.27 ± 8.56 pg/mL) | [4] |
| Dexamethasone | 5 mg/kg | i.p. | Survival Rate | Increased to 87.5% from 37.5% (LPS only) | [4][5] |
Table 3: Efficacy of Methotrexate in the Collagen-Induced Arthritis (CIA) Model in Rats
| Treatment | Dose | Route of Administration | Parameter Measured | Result | Reference |
| Methotrexate | 1.5 mg/kg | p.o. | Bone Volume | Recovered compared to CIA control | [6] |
| Methotrexate | 1.5 mg/kg | p.o. | Trabecular Number | Recovered compared to CIA control | [6] |
| Methotrexate | - | - | Arthritis Score | Significantly lower than control | [7] |
| Methotrexate | - | - | Serum TNF-α & IL-6 | Significantly lower than control | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of preclinical studies. The following are step-by-step protocols for the three featured animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for evaluating acute inflammation.[8][9]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Compound Administration: The test compound or vehicle (for the control group) is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before carrageenan injection. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (e.g., 10 mg/kg, i.p.) is used as a positive control.[1]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis and is useful for assessing compounds that modulate cytokine storms.[12]
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c) are used.
-
Grouping: Animals are divided into control, LPS, and LPS + test compound groups.
-
Test Compound Administration: The test compound or vehicle is administered (e.g., i.p. or p.o.) at a specified time before or after LPS challenge. Dexamethasone (e.g., 5 mg/kg, p.o.) can be used as a positive control.[4]
-
Induction of Inflammation: LPS from Escherichia coli is dissolved in sterile saline and injected intraperitoneally (i.p.) at a dose that induces a robust inflammatory response (e.g., 1-10 mg/kg).[4][13]
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood is collected via cardiac puncture for serum cytokine analysis. Tissues such as the lung and liver can also be harvested for histological examination or molecular analysis.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only group to determine the inhibitory effect of the test compound.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.[14][15]
-
Animals: Susceptible rat strains such as Lewis or Wistar rats are used.[14]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Rats are immunized intradermally at the base of the tail with 100-200 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7 or 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.[14][15]
-
-
Test Compound Administration: Treatment with the test compound (e.g., methotrexate, 1.5 mg/kg, p.o.) or vehicle is typically initiated after the booster immunization or upon the onset of clinical signs of arthritis.[6]
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 2-3 times per week) using a macroscopic scoring system (the articular index). Paw thickness is also measured using a digital caliper.
-
Articular Index Scoring: A common scoring system ranges from 0 to 4 for each paw, based on the degree of erythema, swelling, and joint deformity (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity and/or ankylosis). The maximum score per animal is 16.
-
-
Histopathological and Radiological Analysis: At the end of the study, hind paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. X-ray or micro-CT imaging can be used to visualize bone and joint integrity.[6]
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (TNF-α, IL-6) can be measured by ELISA.[7]
-
Data Analysis: Clinical scores, paw thickness, histological scores, and biomarker levels are compared between the treated and control groups.
Key Signaling Pathways in Inflammation
Understanding the molecular mechanisms underlying inflammation is crucial for targeted drug development. The following diagrams illustrate key signaling pathways involved in the described animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The genetic and immunopathological processes underlying collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Longitudinal transcriptomic profiling in carrageenan-induced rat hind paw peripheral inflammation and hyperalgesia reveals progressive recruitment of innate immune system components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wvj.science-line.com [wvj.science-line.com]
A Comparative Guide to Biflavonoid Docking Studies with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recent in silico molecular docking studies of biflavonoids with various protein targets implicated in diseases such as COVID-19 and cancer. By summarizing key findings and experimental protocols from recent literature, this document aims to facilitate further research and drug discovery efforts in the field of natural product-based therapeutics.
Introduction to Biflavonoids
Biflavonoids are a class of naturally occurring polyphenolic compounds formed by the dimerization of flavonoid units. They are found in a variety of plants and have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and anti-inflammatory properties. Their diverse chemical structures contribute to their ability to interact with a multitude of protein targets, making them promising candidates for the development of novel therapeutic agents. Molecular docking studies are crucial computational techniques that predict the binding affinity and interaction patterns of these biflavonoids with their protein targets, providing valuable insights for drug design and optimization.
Comparative Docking Analysis of Biflavonoids
The following tables summarize the binding affinities of various biflavonoids against key protein targets as reported in recent comparative docking studies. Binding affinity is typically represented by the docking score (in kcal/mol), where a more negative value indicates a stronger binding interaction.
Table 1: Biflavonoids Targeting SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] Several studies have investigated the potential of biflavonoids to inhibit Mpro.
| Biflavonoid | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Amentoflavone | -8.2 to -9.5 | His41, Cys145, Gly143 | [1][2] |
| Bilobetin | -8.1 to -9.2 | His41, Cys145 | [1] |
| Ginkgetin | -8.0 to -9.0 | His41, Cys145 | [1] |
| Chamaejasmine | Not specified | His41, Cys145 | [4] |
| Volkensiflavone | Not specified | His41, Cys145 | [4] |
Control inhibitors for SARS-CoV-2 Mpro, such as N3 and lopinavir, were used as benchmarks in some of these studies.[1][3]
Table 2: Biflavonoids Targeting Cancer-Related Proteins
Biflavonoids have also been explored for their anticancer properties by targeting key proteins in cancer signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) and B-cell lymphoma 2 (BCL-2).[5][6][7]
| Biflavonoid | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3′,3″′-Binaringenin | mTOR (ATP-binding site) | -7.9 to -10.8 | Not specified | [5][8] |
| Lanaroflavone | BCL-2 | -10.2 | Not specified | [7] |
| Amentoflavone | mTOR (Rapamycin-binding site) | Lower than Rapamycin | Not specified | [5][6] |
| Robustaflavone | mTOR (Rapamycin-binding site) | Lower than Rapamycin | Not specified | [5][6] |
The docking scores for biflavonoids targeting the mTOR rapamycin-binding site were generally lower than that of the native inhibitor, rapamycin.[5][6] However, 3′,3″′-binaringenin showed a higher binding affinity than the native ligand PP242 at the ATP-binding site of mTOR.[5][8]
Experimental Protocols
The methodologies employed in the cited molecular docking studies share common principles but can vary in the specific software and parameters used. A generalized workflow is presented below, followed by specific details from the referenced studies.
General Molecular Docking Workflow
Specific Methodologies from Cited Studies
-
Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, MOE (Molecular Operating Environment), and GOLD.[9][10][11][12][13] For visualization and analysis of the docking results, tools like PyMOL, Biovia Discovery Studio, and VMD are frequently employed.[9][13][14]
-
Protein and Ligand Preparation: Protein structures are typically obtained from the Protein Data Bank (PDB).[9] Preparation involves removing water molecules, adding polar hydrogens, and assigning charges. Ligand structures are often retrieved from databases like PubChem and are subsequently optimized and energy minimized.[9]
-
Grid Generation and Docking Parameters: A grid box is defined around the active site of the target protein to guide the docking simulation. The dimensions and center of the grid are crucial parameters. The number of genetic algorithm runs, population size, and the maximum number of evaluations are key parameters in software like AutoDock.[9]
-
Post-Docking Analysis: The final docked conformations are ranked based on their binding free energies. The pose with the lowest binding energy is typically selected for further analysis of interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's amino acid residues.[9] Molecular dynamics simulations are often performed to validate the stability of the ligand-protein complex.[1][3][15]
Signaling Pathway and Logical Relationships
To contextualize the importance of the protein targets, it is essential to understand their role in cellular signaling pathways.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[16] Its hyperactivation is frequently observed in various cancers.[5][6][8]
Logical Relationship in Comparative Docking
The process of a comparative docking study involves a logical flow from initial screening to the identification of lead compounds.
Conclusion
This guide highlights the significant potential of biflavonoids as inhibitors of key protein targets involved in viral infections and cancer. The compiled data from recent comparative docking studies provides a valuable resource for researchers in the field. The detailed experimental protocols and workflow diagrams offer a practical framework for conducting similar in silico investigations. Future research should focus on in vitro and in vivo validation of these computational findings to translate these promising natural compounds into effective therapeutic agents.
References
- 1. Computer aided identification of potential SARS CoV-2 main protease inhibitors from diterpenoids and biflavonoids of Torreya nucifera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant flavonoid inhibition of SARS-CoV-2 main protease and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory effects against SARSCoV-2 main protease (Mpro) of biflavonoids and benzophenones from the fruit of Platonia insignis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jptcp.com [jptcp.com]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Identification of Chiral Biflavonoids as Dual PI3Kα/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different biflavonoid extraction and purification methods
A Head-to-Head Comparison of Biflavonoid Extraction and Purification Methods
This guide offers an objective comparison of various methods for extracting and purifying biflavonoids, valuable secondary metabolites known for their antioxidant, anti-inflammatory, and antitumor properties.[1][2] The efficiency of isolating these compounds from natural sources, such as plants from the Selaginella, Ginkgo, and Garcinia genera, is highly dependent on the chosen methodology.[1][3][4] We will delve into both conventional and modern techniques, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their objectives.
Comparison of Extraction Methods
The extraction of biflavonoids can be broadly categorized into conventional methods and modern, or "green," techniques. Conventional methods like Soxhlet and maceration often require long extraction times and large volumes of organic solvents.[5][6] In contrast, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages, including reduced extraction time, lower solvent consumption, and improved efficiency.[7][8]
Conventional vs. Modern Techniques:
-
Conventional Methods (e.g., Soxhlet, Maceration): These techniques are simple and inexpensive but are often hampered by long durations and the use of large quantities of potentially toxic solvents, which can also lead to the degradation of thermolabile compounds.[5][9][10]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create acoustic cavitation, disrupting plant cell walls and enhancing solvent penetration, which accelerates the release of bioactive compounds.[4][11] UAE is noted for its effectiveness at lower temperatures, preserving the integrity of the biflavonoids.[12] High-intensity ultrasound (HIU) can improve the extraction yield by more than three-fold compared to conventional bath ultrasound.[3]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure that ruptures cell walls and releases the target compounds.[13][14] This method significantly shortens extraction time and can increase yield compared to traditional techniques.[14][15] Combining MAE with green solvents like ionic liquids (IL-MAE) has been shown to further enhance extraction efficiency.[16][17]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent.[18][19] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.[20] The primary advantages of SFE are the use of a non-toxic, non-flammable solvent and the production of high-purity extracts free from organic solvent residues.[19] However, it can be less effective for polar biflavonoids without the use of a co-solvent like ethanol.[21]
Quantitative Data: Extraction Methods
The following table summarizes quantitative data from various studies, comparing the performance of different biflavonoid extraction methods.
| Extraction Method | Plant Source | Target Biflavonoids | Key Parameters | Yield | Purity | Reference |
| Soxhlet Extraction | Silybum marianum | Silybinin | 12 hours, Ethanol | ~79.6% of MAE yield | Not Specified | [15] |
| Maceration | Silybum marianum | Silybinin | 24 hours, Ethanol | ~26.3% of MAE yield | Not Specified | [15] |
| Ultrasound-Assisted (UAE) | Selaginella tamariscina | Amentoflavone, Hinokiflavone | 30 min, Ionic Liquid | Max value at 30 min | Not Specified | [1] |
| High-Intensity Ultrasound (HIU) | Garcinia madruno | Total Biflavonoids | 5 min, 90% amplitude, 80:20 Ethanol:Water | 370 mg/100 mL | Not Specified | [3] |
| Microwave-Assisted (MAE) | Phyllostachys heterocycla | Flavonoids | 25 min, 78% Ethanol, 559 W | 4.67% | Not Specified | [14] |
| Ionic Liquid-MAE | Selaginella sinensis | Amentoflavone, Hinokiflavone | 40 min, 300 W, 48°C | 1.96 mg/g (AME), 0.79 mg/g (HIN) | Not Specified | [16] |
| Ionic Liquid-MAE | Selaginella doederleinii | Total Biflavonoids | 40 min, 460 W, 45°C | 16.83 mg/g | Not Specified | [17] |
| Supercritical Fluid (SFE) | Dandelion | Total Flavonoids | 80 min, 50°C, 35 MPa, Ethanol co-solvent | 4.974% | Not Specified | [22] |
| Enzyme-Assisted (EAE) | Ginkgo biloba | Total Biflavonoids | 5 min, 70% Ethanol | 29% higher than solvent alone | Not Specified | [4] |
Comparison of Purification Methods
Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate biflavonoids with high purity. Common techniques include traditional column chromatography and more advanced methods like High-Speed Counter-Current Chromatography (HSCCC).
-
Column Chromatography (CC): This is a traditional and widely used method for purification.[23] It involves a solid stationary phase (e.g., silica (B1680970) gel, polyamide, Sephadex LH-20) and a liquid mobile phase.[24][25] While effective, it can be time-consuming and may lead to irreversible adsorption of the target compounds onto the solid support.[24][26] Macroporous resin column chromatography is a popular variation suitable for large-scale preparation due to its high adsorption capacity and recyclability.[27][28]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique.[26] It eliminates the complications of solid adsorbents, such as sample loss due to irreversible adsorption.[26] HSCCC offers several advantages, including high sample recovery, large loading capacity, low solvent consumption, and scalability, making it a highly efficient method for preparative isolation of biflavonoids.[26][29][30]
Quantitative Data: Purification Methods
This table provides a comparative overview of different biflavonoid purification methods.
| Purification Method | Crude Extract Source | Target Biflavonoids | Purity Achieved | Recovery Yield | Reference |
| Macroporous Resin CC | Sophora tonkinensis | Total Flavonoids | Content increased from 12.14% to 57.82% | 84.93% | [28] |
| Sephadex LH-20 CC | Sinopodophyllum emodi | Podoverine B & C | Not specified (pre-separation) | Not specified | [26] |
| HSCCC | Selaginella doederleinii | Amentoflavone, Robustaflavone, etc. | 90.3% - 98.2% | Not specified | [2] |
| HSCCC | Sinopodophyllum emodi | Podoverine B & C | 97.2% and 99.1% | Not specified | [26] |
| HSCCC & Prep-HPLC | Crataegus pinnatifida | Various Flavonoids | >98% | Not specified | [24] |
| HPCCC & Semi-prep HPLC | Peanut Hulls | Luteolin, Eriodictyol, etc. | >96% and >99% | Not specified | [31] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of Biflavonoids
This generalized protocol is based on methodologies for extracting biflavonoids from plant sources like Selaginella and Ginkgo.[1][4]
-
Sample Preparation: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 50-60°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: Choose an appropriate solvent. Ethanol-water mixtures (e.g., 70-80% ethanol) are common.[4] Green solvents like ionic liquids or deep eutectic solvents (DES) can also be used for enhanced efficiency.[1][11]
-
Extraction Process:
-
Mix the powdered plant material with the selected solvent in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic parameters: power (e.g., 250-400 W), frequency (e.g., 40 kHz), temperature (e.g., 40-60°C), and time (e.g., 30-45 minutes).[1][3] These parameters should be optimized for each specific plant material and target compound.
-
-
Post-Extraction:
-
After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Collect the supernatant (the liquid extract).
-
If necessary, repeat the extraction process on the residue to maximize yield.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude biflavonoid extract.
-
Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol provides a general workflow for purifying biflavonoids using HSCCC, a technique widely applied to various natural products.[2][29]
-
Solvent System Selection:
-
The key to successful HSCCC separation is the selection of a suitable two-phase solvent system. This is typically achieved by evaluating the partition coefficient (K) of the target compounds in various solvent systems (e.g., n-hexane-ethyl acetate-methanol-water).[2]
-
The ideal K value is typically between 0.5 and 2.0. Shake the crude extract with the pre-equilibrated two-phase system and measure the concentration of the target compound in each phase using HPLC to determine the K value.
-
-
HSCCC System Preparation:
-
Prepare a sufficient quantity of the selected two-phase solvent system. Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate and separate into an upper phase and a lower phase.
-
Fill the HSCCC column entirely with the stationary phase (either the upper or lower phase, depending on the separation mode).
-
-
Separation Process:
-
Pump the mobile phase (the other phase) into the column at a specific flow rate while the column is rotating at a set speed (e.g., 800-1000 rpm).
-
Once hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the column outlet), dissolve the crude extract in a small volume of the solvent system and inject it into the column.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent from the column outlet using a UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).
-
Collect fractions of the eluent using a fraction collector.
-
Analyze the collected fractions by HPLC or TLC to identify those containing the purified biflavonoids.
-
-
Post-Purification:
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent to obtain the purified biflavonoid. The purity is then confirmed using HPLC, MS, and NMR analysis.[2]
-
Workflow Visualizations
The following diagrams illustrate the logical flow of biflavonoid extraction and purification processes.
Caption: General workflow for biflavonoid extraction and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homogenate-Ultrasound-Assisted Ionic Liquid Extraction of Total Flavonoids from Selaginella involven: Process Optimization, Composition Identification, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. teledynelabs.com [teledynelabs.com]
- 14. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 15. acgpubs.org [acgpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity [mdpi.com]
- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Promising Green Technology in Obtaining Functional Plant Preparations: Combined Enzyme-Assisted Supercritical Fluid Extraction of Flavonoids Isolation from Medicago Sativa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. mdpi.com [mdpi.com]
- 25. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 26. mdpi.com [mdpi.com]
- 27. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. globalresearchonline.net [globalresearchonline.net]
- 31. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and validating published synthesis routes for 2,3,2'',3''-Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis routes for 2,3,2'',3''-Tetrahydroochnaflavone (B12323119), a biflavonoid with noted cytotoxic activity against P388 murine lymphocytic leukemia cells.[1][2] The primary focus is on the replication and validation of these synthetic pathways, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Performance Comparison of Synthesis Routes
Two key synthetic routes for this compound and its permethylated derivative have been identified in the literature. The first, reported by Ndoile and van Heerden in 2013, details the synthesis of the permethyl ether of this compound.[1][3][4] The second, by Zhang et al. in 2015, describes the total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone.[5] Both methods employ a convergent strategy centered around the formation of a diaryl ether linkage followed by the construction of the biflavanone core from a bichalcone precursor.
| Step | Ndoile and van Heerden (2013)[1][6] - Permethylated | Zhang et al. (2015)[5] - Unmethylated |
| Starting Materials | Isovanillin (B20041), 4-Fluorobenzaldehyde (B137897), 2',4',6'-Trihydroxyacetophenone | 2,4,6-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde |
| Key Intermediate 1 | 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (Diaryl ether) | Diaryl ether intermediate |
| Yield (Key Int. 1) | 89% | Not available |
| Key Intermediate 2 | Dimeric chalcone (B49325) | Ether-linked bichalcone |
| Yield (Key Int. 2) | 80% | Not available |
| Final Product | Permethyl ether of this compound | (±)-2,3,2'',3''-Tetrahydroochnaflavone |
| Yield (Final Step) | Low (specific yield not reported) | Not available |
| Overall Yield | Not reported | 18% (overall yield for a related compound, Luxenchalcone)[5] |
Note: Detailed quantitative data for the synthesis route by Zhang et al. (2015) were not available in the accessed literature. The overall yield mentioned is for a different, but structurally related, compound synthesized using a similar strategy by the same research group, which may serve as a rough estimate.
Experimental Protocols
Synthesis of Permethyl ether of this compound (Ndoile and van Heerden, 2013)[1][6]
Step 1: Synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (Diaryl Ether)
-
To a mixture of isovanillin (500 mg, 3.29 mmol) and anhydrous potassium carbonate (681 mg, 4.93 mmol) in 15 mL of dry DMF under a nitrogen atmosphere, 4-fluorobenzaldehyde (448 mg, 3.61 mmol) is added.
-
The mixture is heated at 80 °C with stirring until all the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, 20 mL of cold water is added, and the mixture is extracted three times with 20 mL of CHCl₃.
-
The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The residue is purified by silica (B1680970) gel column chromatography (EtOAc/hexanes, 3:7) to yield the diaryl ether as a light yellow solid (748 mg, 89%).
Step 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone
-
Selective methylation of 2,4,6-trihydroxyacetophenone with methyl iodide yields 2'-hydroxy-4',6'-dimethoxyacetophenone in moderate yield. (Detailed protocol not fully specified in the provided text).
Step 3: Synthesis of the Dimeric Chalcone
-
To a solution of the diaryl ether (404 mg, 1.58 mmol) and 2'-hydroxy-4',6'-dimethoxyacetophenone (620 mg, 3.16 mmol) in 50 mL of EtOH, powdered KOH (353 mg, 6.29 mmol) is added.
-
The reaction mixture is stirred at room temperature, and the resulting dimeric chalcone precipitates as a yellow solid.
-
The solid is filtered off under reduced pressure and washed with water to afford the product (772 mg, 80%).
Step 4: Synthesis of the Permethyl ether of this compound (Biflavanone)
-
The dimeric chalcone is treated with oxalic acid in ethanol.
-
This acid-induced ring closure yields the ether-linked pentamethoxybiflavanone (the permethyl ether of this compound) in low yield. The exact reaction conditions and purification methods for this step are not detailed in the provided abstract but the reaction proceeds via a chalcone-flavanone equilibrium.[1]
Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone (Zhang et al., 2015)[5]
The detailed experimental protocol for this synthesis was not accessible. The key steps, however, are reported to be:
-
Formation of a diaryl ether: This is a crucial step to link the two flavonoid precursors.
-
Cyclization of an ether-linked bichalcone: This step assembles the final dihydroflavone structure.
The starting materials for this synthesis are 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde.[5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Comparative workflow of the synthesis of permethylated (top) and unmethylated (bottom) this compound.
Alternative Synthesis Strategies
While specific alternative routes for this compound were not found, general methodologies for the synthesis of biflavonoids could be adapted. These include:
-
Ullmann Condensation: This classic method for forming diaryl ethers could be employed to create the central ether linkage.[2]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and could be adapted to form the biaryl linkage in C-C linked biflavonoids, or potentially modified for C-O bond formation.[2]
These alternative approaches may offer advantages in terms of yield, reaction conditions, and substrate scope, but would require significant optimization for the specific synthesis of this compound.
Caption: General alternative strategies for the synthesis of the core biflavonoid structure.
References
- 1. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,3,2'',3''-Tetrahydroochnaflavone: A Guide for Laboratory Professionals
The proper disposal of 2,3,2'',3''-Tetrahydroochnaflavone, a flavonoid compound, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be handled as a hazardous chemical. Researchers, scientists, and drug development professionals must adhere to established protocols for hazardous waste management. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the general laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized as non-halogenated organic solid waste.
Key Segregation Principles:
-
Do Not Mix: Never mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
-
Solid vs. Liquid: Segregate solid this compound from liquid waste.
-
Contaminated Materials: Items heavily contaminated with the compound, such as gloves, paper towels, and spill pillows, should be treated as hazardous waste.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste contractor.
1. Solid Waste Disposal:
- Collect pure this compound and heavily contaminated solid waste in a designated, leak-proof, and chemically resistant container.[1] High-density polyethylene (B3416737) (HDPE) is a suitable option.
- Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
2. Disposal of Solutions:
- Organic solvents containing dissolved this compound must not be discharged down the drain.[1][2]
- Collect this liquid waste in a separate, sealed, and properly labeled hazardous waste container.
- Aqueous solutions containing more than 1% organic compounds should be treated as organic waste.[3]
3. Handling Empty Containers:
- Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[4]
- The standard procedure for decontamination is to triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
- The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]
- After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous waste.[4]
4. Storage and Collection:
- Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).[5]
- Ensure containers are kept closed except when adding waste.[2][5]
- Use secondary containment to capture any potential leaks or spills.
- Contact your institution's EHS department to arrange for the collection of the hazardous waste.
Quantitative Data Summary
| Waste Type | Container Type | Disposal Method |
| Solid this compound | Labeled, sealed HDPE container | Collection by licensed hazardous waste contractor. |
| Contaminated Labware (gloves, etc.) | Double-bagged, sealed plastic bags or container | Collection by licensed hazardous waste contractor.[1] |
| Organic Solvent Solutions | Labeled, sealed solvent-safe container | Collection by licensed hazardous waste contractor. |
| Triple-Rinse Solvent | Labeled, sealed solvent-safe container | Collection by licensed hazardous waste contractor. |
| Decontaminated Empty Containers | N/A | Disposal as non-hazardous waste after defacing label. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Disposal Principles
Caption: Core principles for the safe and compliant disposal of laboratory chemical waste.
References
- 1. web.mit.edu [web.mit.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. mn.uio.no [mn.uio.no]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling 2,3,2'',3''-Tetrahydroochnaflavone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of 2,3,2'',3''-Tetrahydroochnaflavone, a comprehensive PPE strategy is essential to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2][3] | Nitrile or neoprene gloves.[2] | Disposable gown or lab coat.[2] | A fit-tested N95 or N100 NIOSH-approved mask is recommended to prevent inhalation of fine particles.[2] |
| Solution Preparation and Handling | Chemical splash goggles or a face shield.[4][5] | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Chemical-resistant apron over a lab coat or a chemical-resistant suit.[6] | Work in a certified chemical fume hood. If a fume hood is not available, a full face-piece chemical cartridge-type respirator with a pre-filter or a powered air-purifying respirator (PAPR) should be used.[2][5] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield.[4][5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[4] | A full face-piece respirator with appropriate cartridges is necessary.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound within a laboratory setting.
Figure 1. A logical workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all materials that have come into contact with this compound, including unused product, contaminated gloves, pipette tips, and labware, in a dedicated and clearly labeled hazardous waste container.[5] Do not mix with other waste streams.
-
Containerization: Use a chemically compatible, leak-proof container for waste collection. The original container, if in good condition, can be used for the disposal of the pure compound.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound" and any other known hazard information. Follow your institution's specific guidelines for hazardous waste labeling.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash.[5]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is significant, contact your institution's emergency response team.
-
For minor spills, and only if you are trained and equipped to do so, don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. uprm.edu [uprm.edu]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
